4-Chloro-2-(trifluoromethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURROGSGQQKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397247 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-79-3 | |
| Record name | 4-Chloro-2-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Section 1: Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzamide
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this guide synthesizes core chemical data, proven synthetic methodologies, safety protocols, and application insights. Our focus is on providing not just data, but the underlying scientific rationale to empower effective and safe utilization of this compound.
This compound is a substituted aromatic amide. The presence of both a chloro and a trifluoromethyl group on the benzene ring imparts specific reactivity and properties, making it a valuable building block in organic synthesis.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 886496-79-3 .[1][2]
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound. This data is essential for designing experiments, ensuring appropriate storage, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 886496-79-3 | [1][2] |
| Molecular Formula | C₈H₅ClF₃NO | [2] |
| Molecular Weight | 223.58 g/mol | [3][4] |
| Appearance | White Crystalline Solid (typical for related benzamides) | [5] |
| Purity | Typically ≥98% | [2] |
| Synonyms | JRD-1317 | [2] |
Note: Specific data such as melting point and solubility are not consistently reported in public literature and should be determined empirically for each batch.
Section 2: Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. While several routes are theoretically possible, a common and industrially relevant pathway involves the transformation of a substituted benzonitrile. The benzonitrile itself is typically prepared from a more fundamental starting material like m-chlorobenzotrifluoride.
This causality is driven by the commercial availability of starting materials and the robustness of the chemical transformations involved, which are well-established in industrial organic synthesis.
Generalized Synthetic Workflow
The following diagram illustrates a logical and field-proven pathway for the synthesis.
Caption: Multi-step synthesis pathway from m-chlorobenzotrifluoride.
Methodology and Rationale
-
Nitration: The process begins with the electrophilic aromatic substitution of m-chlorobenzotrifluoride.[6] A mixture of nitric acid and sulfuric acid is the standard nitrating agent. The trifluoromethyl group is a powerful deactivating and meta-directing group, while the chlorine is a deactivating but ortho-, para-directing group. The resulting regiochemistry is a balance of these electronic effects, yielding 5-chloro-2-nitrobenzotrifluoride.
-
Reduction: The nitro group of the intermediate is reduced to a primary amine.[6] Catalytic hydrogenation using catalysts like Raney Nickel is a common and efficient method for this transformation due to its high yield and the clean nature of the reaction, which produces water as the primary byproduct.[6]
-
Sandmeyer Reaction (Diazotization & Cyanation): The resulting aniline is converted to the target benzonitrile. This is a two-part process:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, typically cuprous cyanide, to replace the diazonium group with a nitrile group.[6] This classic reaction is a reliable method for introducing a nitrile functional group onto an aromatic ring.
-
-
Hydrolysis: The final step is the hydrolysis of the nitrile group of 4-chloro-2-(trifluoromethyl)benzonitrile to a primary amide. This can be achieved under either acidic or basic conditions. For example, heating with aqueous sodium hydroxide followed by careful neutralization will yield the desired benzamide product.[7] The choice between acid or base catalysis often depends on the stability of other functional groups on the molecule and desired process conditions.
Section 3: Applications and Research Interest
Substituted benzamides are a critical class of compounds in medicinal chemistry and agrochemistry.[8] The specific structure of this compound makes it an important intermediate rather than an end-product.
-
Agrochemicals: The primary application is as a key building block in the synthesis of modern fungicides. For instance, the structurally related 4-chloro-2-trifluoromethyl-acetophenone is a crucial intermediate for the triazole fungicide Revysol®.[9] This indicates that the title compound is synthesized for subsequent modification into more complex, biologically active molecules.
-
Pharmaceuticals and Materials Science: Trifluoromethylated aromatic compounds are of high interest in drug discovery due to the ability of the CF₃ group to enhance metabolic stability, binding affinity, and lipophilicity.[10][11] It is plausible that this benzamide is used as a precursor for creating novel pharmaceutical candidates or advanced materials like dyes and liquid crystals.[9]
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. The following guidance is synthesized from safety data sheets of the compound and structurally related chemicals.
Hazard Identification and PPE
Based on data for related trifluoromethyl benzamides, this compound should be treated as potentially hazardous.
-
Acute Effects: Harmful if swallowed.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[5] Wash hands thoroughly after handling.[12]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12]
-
Experimental Protocol: Handling and First Aid
Handling Protocol:
-
Obtain and read the Safety Data Sheet (SDS) before use.[13]
-
Conduct all manipulations within a certified chemical fume hood.
-
Avoid generation of dust.
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Keep the container tightly closed when not in use.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][13]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
References
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- 4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity. Struchem. [Link]
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- 4-Fluoro-2-(trifluoromethyl)benzamide. PubChem. [Link]
- 4-Fluoro-2-(trifluoromethyl)benzamide. NIST WebBook. [Link]
- 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. PubChem. [Link]
- 4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties. Chemcasts. [Link]
- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.
- 2-Fluoro-4-(trifluoromethyl)benzamide. PubChem. [Link]
- Synthetic method of 2-trifluoromethyl benzamide.
- Process for the preparation of 2-(trihalomethyl) benzamide.
- Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-(trifluoromethyl)benzamide
Abstract
4-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound featuring a benzamide core substituted with a chloro and a trifluoromethyl group. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This guide synthesizes information from related molecules to propose a putative mechanism of action for this compound, grounded in established principles of medicinal chemistry and pharmacology. We will explore the distinct roles of the benzamide scaffold and the trifluoromethylphenyl moiety, postulate potential molecular targets and signaling pathway interactions, and provide a framework of experimental protocols for the empirical validation of these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the rational design and investigation of novel small molecule therapeutics.
Introduction to this compound: A Molecule of Synthetic Interest
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including antiemetic, antipsychotic, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, is a member of this versatile class of compounds. Its structure is characterized by a central benzamide core with two key substitutions on the phenyl ring: a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position.
The strategic incorporation of a trifluoromethyl group is a common tactic in modern drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5] This electron-withdrawing group can significantly impact lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][6] The presence of a chlorine atom further modulates the electronic and steric properties of the molecule.
Given the absence of direct studies on this compound, this guide will dissect its structure to infer its likely biological activities and mechanism of action based on the extensive literature on related benzamide and trifluoromethyl-containing compounds.
Deconstruction of the Core Structure: Clues to a Mechanism
The pharmacological potential of this compound can be logically inferred by examining its two principal structural components: the benzamide core and the substituted phenyl ring.
The Benzamide Scaffold: A Versatile Pharmacophore
The benzamide group itself is a key pharmacophore known to participate in various biological interactions. The amide linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors.[7] Benzamide derivatives have been shown to target a wide array of proteins, including:
-
Enzymes: Many benzamide-containing molecules are potent enzyme inhibitors. For instance, derivatives of benzamide have been developed as inhibitors of histone deacetylases (HDACs) and succinate dehydrogenase.[8][9]
-
G-Protein Coupled Receptors (GPCRs): Substituted benzamides are well-known for their activity at dopamine and serotonin receptors, forming the basis of several antipsychotic drugs.[10][11]
-
Ion Channels: While less common, some benzamide derivatives have been shown to modulate the activity of ion channels.
The 4-Chloro-2-(trifluoromethyl)phenyl Moiety: A Modulator of Activity
The substitutions on the phenyl ring are critical in determining the specific biological target and potency of the molecule.
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent with a significant impact on a drug's properties.[3][4] Its presence can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can lead to a longer biological half-life.[4]
-
Increase Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[4]
-
Modulate Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, influencing its interaction with biological targets through electrostatic and hydrophobic interactions.[3][4]
-
-
Chlorine Atom: The chlorine atom at the 4-position also contributes to the overall electronic and steric profile of the molecule. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.[5] The presence of both chloro and trifluoromethyl groups on the phenyl ring creates a unique electronic environment that likely dictates the compound's specific biological activity. For instance, studies on fungicidal benzamides have shown that the presence of electron-withdrawing groups like fluorine or chlorine on the benzene ring can significantly improve activity.[12]
Postulated Mechanisms of Action
Based on the structural analysis, we can propose several plausible mechanisms of action for this compound. These hypotheses are grounded in the known activities of structurally related compounds.
Hypothesis 1: Enzyme Inhibition
A primary and highly plausible mechanism of action is the inhibition of a specific enzyme. The benzamide scaffold is a common feature in many enzyme inhibitors. The 4-chloro and 2-trifluoromethyl substituents would confer specificity for a particular enzyme's active site.
Potential Enzyme Targets:
-
Histone Deacetylases (HDACs): The benzamide group can act as a zinc-binding group, a key feature of many HDAC inhibitors. The substituted phenyl ring would interact with the cap region of the HDAC active site.[8]
-
Succinate Dehydrogenase (SDH): SDH inhibitors are an important class of fungicides. Novel pyrazol-5-yl-benzamide derivatives have been developed as potential SDH inhibitors.[9]
-
Other Enzymes: The compound could potentially inhibit other enzymes where a substituted benzamide can fit into the active site and form key interactions.
The following diagram illustrates a hypothetical interaction with an enzyme active site:
Caption: Workflow for cellular and in vivo validation of the mechanism of action.
Summary of Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| Molecular Weight | 225.59 g/mol | Calculated from the chemical formula (C8H5ClF3NO). |
| LogP | ~2.5 - 3.5 | The trifluoromethyl and chloro groups increase lipophilicity. |
| pKa (Amide Proton) | ~17 | Typical pKa for a primary amide proton. |
| Hydrogen Bond Donors | 1 (from the amide N-H) | The amide group can donate a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 (from the carbonyl oxygen) | The carbonyl oxygen can accept a hydrogen bond. |
Conclusion
While the precise mechanism of action of this compound remains to be definitively elucidated, a comprehensive analysis of its structural components allows for the formulation of several evidence-based hypotheses. The benzamide core provides a versatile scaffold capable of interacting with a variety of biological targets, while the 4-chloro and 2-trifluoromethyl substituents are expected to confer potency and specificity, likely through a combination of hydrophobic, electrostatic, and potentially halogen bonding interactions. The most probable mechanisms of action include enzyme inhibition (such as HDAC or SDH) or modulation of GPCRs (like dopamine or serotonin receptors). The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically investigate these hypotheses and ultimately uncover the definitive mechanism of action of this intriguing molecule. Such studies will not only illuminate the biological role of this compound but also contribute to the broader understanding of structure-activity relationships in the design of novel therapeutics.
References
- ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
- PubMed. (n.d.). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications.
- ACS Publications. (n.d.). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
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- PubMed Central. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Synthesis and in Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Sci.Int.(Lahore), 36(5), 415-422.
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- ACS Publications. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
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- PubMed. (n.d.). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
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A Comprehensive Guide to the Structural Elucidation of 4-Chloro-2-(trifluoromethyl)benzamide
Introduction
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is a foundational pillar of success. Small molecule therapeutics, in particular, demand a rigorous and unambiguous determination of their three-dimensional architecture to understand their pharmacological activity, safety profile, and intellectual property potential. This technical guide provides an in-depth, expert-led exploration of the structural elucidation of 4-Chloro-2-(trifluoromethyl)benzamide, a compound of interest within medicinal chemistry.
This document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, explaining not just what to do, but why specific experimental choices are made. We will delve into the synergistic application of multiple spectroscopic and analytical methods, demonstrating how their combined data provides a self-validating system for structural confirmation. Each section is grounded in authoritative scientific principles and includes detailed protocols suitable for direct application in a research and development setting.
The Strategic Importance of Integrated Analytical Techniques
The structural elucidation of an organic compound is rarely accomplished with a single analytical method.[1][2][3] A robust and trustworthy structural assignment relies on the convergence of data from multiple, orthogonal techniques. This integrated approach ensures that the proposed structure is consistent with all observed physical and chemical properties, minimizing the risk of misinterpretation.
For a molecule like this compound, with its distinct functional groups and substitution pattern, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography provides a comprehensive and definitive characterization.[1][2]
Elucidation Workflow Diagram
The following diagram illustrates the logical flow of the structural elucidation process, beginning with foundational analysis and culminating in definitive structural confirmation.
Caption: A logical workflow for the structural elucidation of this compound.
Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy
The initial steps in characterizing a newly synthesized compound involve confirming its molecular weight and identifying its key functional groups. Mass spectrometry and infrared spectroscopy are rapid and highly informative techniques for this purpose.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[4] For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.
Expected Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₅ClF₃NO |
| Monoisotopic Mass | 223.0012 g/mol |
| [M+H]⁺ (Positive Ion Mode) | 224.0089 m/z |
| Isotopic Pattern | Presence of a significant M+2 peak (approximately 1/3 the intensity of the M peak) due to the ³⁷Cl isotope.[5] |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of the [M+H]⁺ peak will confirm the molecular weight.
-
Analysis: Analyze the isotopic pattern of the molecular ion peak. The characteristic 3:1 ratio of the M to M+2 peaks is a strong indicator of the presence of a single chlorine atom.[5] The fragmentation pattern can also be analyzed to identify characteristic losses, such as the loss of the amide group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, the IR spectrum will show characteristic absorption bands for the amide and aromatic functionalities.
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretching (asymmetric & symmetric) | 3400-3100 |
| Amide C=O | Stretching | 1680-1630 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-F (Trifluoromethyl) | Stretching | 1350-1100 |
| C-Cl | Stretching | 800-600 |
Note: These are general ranges and can be influenced by the specific molecular environment.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the amide, aromatic, trifluoromethyl, and chloro functional groups. Comparing the obtained spectrum with known spectra of similar benzamide derivatives can aid in interpretation.[7][8][9]
Part 2: Detailed Structural Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity of atoms can be determined.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8-7.5 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |
| ~ 6.5-5.5 | Broad Singlet | 2H | Amide Protons (-CONH₂) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Amide Carbonyl (C=O) |
| ~ 140-120 | Aromatic Carbons (including C-Cl and C-CF₃) |
| ~ 124 (quartet) | Trifluoromethyl Carbon (-CF₃) |
Note: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is highly specific for fluorine-containing compounds and will show a single peak for the trifluoromethyl group.
Predicted ¹⁹F NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -62 | Singlet | Trifluoromethyl Group (-CF₃) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to deduce the substitution pattern on the aromatic ring. Correlate the proton and carbon signals using 2D NMR data to build the carbon framework of the molecule.
Part 3: Definitive 3D Structure - Single-Crystal X-ray Crystallography
While spectroscopic methods provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the most unambiguous and definitive proof of its three-dimensional structure at the atomic level.[10][11][12][13][14] This technique is considered the "gold standard" for structural elucidation.
Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.
-
Data Collection: Select a high-quality single crystal and mount it on a goniometer. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo or Cu Kα radiation.[10]
-
Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or other phasing techniques. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
Analysis: The final refined structure provides an unambiguous confirmation of the atomic connectivity and stereochemistry of this compound. This data can be visualized to understand intermolecular interactions, such as hydrogen bonding, in the solid state.
Data Synthesis and Final Confirmation
The culmination of the structural elucidation process is the synthesis of all collected data into a cohesive and self-consistent structural assignment. The molecular formula and weight from mass spectrometry should align with the elemental composition determined from NMR and the final crystallographic model. The functional groups identified by IR spectroscopy must be present in the structures determined by NMR and X-ray crystallography. Finally, the detailed connectivity map derived from 2D NMR experiments should be identical to the three-dimensional structure revealed by X-ray crystallography. This convergence of evidence from multiple, independent analytical techniques provides the highest level of confidence in the structural assignment of this compound.
Conclusion
The structural elucidation of this compound serves as a prime example of the modern, multi-technique approach required in chemical and pharmaceutical research. By strategically combining the strengths of mass spectrometry, infrared spectroscopy, comprehensive NMR analysis, and the definitive power of single-crystal X-ray crystallography, a complete and unambiguous picture of the molecule's identity and structure can be achieved. The protocols and logical workflows presented in this guide are designed to provide researchers, scientists, and drug development professionals with a robust framework for the rigorous characterization of novel chemical entities.
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The Trifluoromethyl Benzamide Scaffold: A Privileged Motif in Modern Drug Discovery and Crop Protection
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Trifluoromethylated Benzamides
The incorporation of the trifluoromethyl (CF3) group into bioactive molecules is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Its unique electronic properties, including high electronegativity and metabolic stability, profoundly influence a compound's lipophilicity, bioavailability, and binding affinity to biological targets.[3] When coupled with the versatile benzamide framework, a privileged structure known for its diverse biological activities, the resulting trifluoromethyl-containing benzamides represent a class of molecules with significant therapeutic and economic potential. This guide provides an in-depth technical exploration of the multifaceted biological activities of these compounds, focusing on their anticancer, antimicrobial, and insecticidal properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze the critical structure-activity relationships that govern their potency and selectivity.
Anticancer Activity: Targeting Key Oncogenic Pathways
Trifluoromethyl-containing benzamides have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[4] A key mechanism of action for some of these compounds is the inhibition of critical signaling pathways that drive tumor growth and proliferation.[5]
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly activated in adults, can contribute to the development and progression of various cancers.[5][6] The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the Smoothened (SMO) protein. Activated SMO then triggers a signaling cascade that culminates in the activation of GLI transcription factors, leading to the expression of genes involved in cell proliferation, survival, and angiogenesis.[7]
Certain trifluoromethyl-containing benzamides have been identified as potent inhibitors of the Hh pathway.[8] These compounds can effectively block the signaling cascade, leading to the suppression of tumor growth. The trifluoromethyl group often plays a critical role in the binding affinity of these inhibitors to their molecular targets within the pathway.
Data Presentation: Anticancer Activity of Trifluoromethyl Benzamides
The anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of a cancer cell line by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 2.63 | [9] |
| Compound B | PC-3 (Prostate) | 3.09 | [9] |
| Compound C | HeLa (Cervical) | 1.2 | [10] |
| Compound D | A375 (Melanoma) | 25.4 | [3] |
| Compound E | DU145 (Prostate) | 24.4 | [3] |
Table 1: Comparative IC50 values of selected trifluoromethyl-containing compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cancer cell line is critical and should be based on the specific research question. For example, MCF-7 is a commonly used estrogen receptor-positive breast cancer cell line, while PC-3 is an androgen-insensitive prostate cancer cell line. The selection of a particular cell line allows for the investigation of the compound's efficacy in a specific cancer subtype.
-
Seeding Density: Optimizing the initial cell seeding density is crucial to ensure that the cells are in their exponential growth phase during the assay, providing a robust and reproducible signal.[11]
-
Incubation Time: The incubation time with the test compound (e.g., 24, 48, or 72 hours) is chosen to allow sufficient time for the compound to exert its cytotoxic effects.[13]
-
MTT Concentration and Incubation: The concentration of the MTT reagent and the incubation time are optimized to ensure complete conversion of MTT to formazan in viable cells without causing cellular toxicity.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the trifluoromethyl-containing benzamide and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Disrupting Bacterial Bioenergetics
The rise of antimicrobial resistance necessitates the development of new antibacterial agents with novel mechanisms of action.[15] Trifluoromethyl-containing benzamides have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[16][17]
Mechanism of Action: Disruption of the Proton Motive Force
A key mechanism of action for some antimicrobial benzamides is the disruption of the bacterial proton motive force (PMF).[18] The PMF is an electrochemical gradient across the bacterial cytoplasmic membrane that is essential for vital cellular processes, including ATP synthesis, nutrient transport, and flagellar motility.[19] By dissipating this gradient, these compounds effectively cripple the bacterium's energy metabolism, leading to cell death.[20][21]
Data Presentation: Antimicrobial Activity of Trifluoromethyl Benzamides
The antimicrobial potency of these compounds is typically expressed as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound F | S. aureus (MRSA) | 0.06 | [16] |
| Compound G | S. aureus | 0.5 | [16] |
| Compound H | E. faecalis | >256 | [22] |
| Compound I | M. smegmatis | 24.6 | [22] |
| Compound J | S. aureus (MRSA) | 4 | [17] |
Table 2: Comparative MIC values of selected trifluoromethyl-containing benzamides against various bacterial strains.
Experimental Protocol: Time-Kill Kinetics Assay
The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Causality Behind Experimental Choices:
-
Bacterial Strain Selection: The choice of bacterial strain is paramount and depends on the intended application of the compound. For example, methicillin-resistant Staphylococcus aureus (MRSA) is a clinically significant pathogen, and demonstrating activity against it is a key objective in the development of new antibiotics.[1] Reference strains from recognized culture collections (e.g., ATCC) are often used to ensure reproducibility.[23]
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 1-5 x 10^5 CFU/mL) is used to ensure consistent and comparable results across experiments.
-
Compound Concentrations: The compound is typically tested at multiples of its MIC (e.g., 1x, 2x, 4x MIC) to evaluate the concentration-dependent killing effect.
-
Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the characterization of the rate and extent of bacterial killing.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium.
-
Assay Setup: In a series of tubes or a microplate, add the bacterial inoculum to broth containing the trifluoromethyl-containing benzamide at various concentrations (e.g., 0x, 1x, 2x, 4x MIC).
-
Incubation: Incubate the cultures at the optimal growth temperature for the bacterium.
-
Sampling: At predetermined time intervals, withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each compound concentration to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Insecticidal Activity: Modulating Ion Channels in Pests
Trifluoromethyl-containing benzamides, particularly the diamide class of insecticides, have revolutionized pest control due to their high efficacy against a broad spectrum of lepidopteran pests and their favorable safety profile for non-target organisms.[24]
Mechanism of Action: Allosteric Modulation of Ryanodine Receptors
The primary target of diamide insecticides is the ryanodine receptor (RyR), a large ion channel located on the sarcoplasmic reticulum of muscle and nerve cells.[15] RyRs play a critical role in regulating intracellular calcium levels, which is essential for muscle contraction. Diamide insecticides act as allosteric modulators of RyRs, locking them in a partially open state. This leads to the uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and ultimately, the death of the insect. The trifluoromethyl group is a key pharmacophore that contributes to the high affinity and species selectivity of these insecticides.
Data Presentation: Insecticidal Activity of Trifluoromethyl Diamides
The insecticidal activity of these compounds is often expressed as the lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of a test population of insects.
| Compound ID | Insect Pest | LC50 (ppm) | Reference |
| Chlorantraniliprole | Plutella xylostella | 0.002 | [25] |
| Flubendiamide | Plutella xylostella | 0.003 | [25] |
| Cyantraniliprole | Plutella xylostella | 0.000365 | [25] |
| Compound K | Plutella xylostella | 0.021 | [26] |
| Compound L | Plutella xylostella | 0.048 | [26] |
Table 3: Comparative LC50 values of selected trifluoromethyl-containing diamide insecticides against Plutella xylostella.
Synthesis of Trifluoromethyl-Containing Benzamides: A General Overview
The synthesis of trifluoromethyl-containing benzamides can be achieved through several routes, with the most common being the amidation of a corresponding benzoic acid or its derivative.
General Synthetic Protocol:
A common method involves the reaction of a trifluoromethyl-substituted benzoyl chloride with an appropriate amine in the presence of a base.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: The trifluoromethyl-substituted benzoic acid is converted to a more reactive species, such as an acyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: The activated acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and drive the reaction to completion.
-
Workup and Purification: The reaction mixture is typically worked up by extraction and then purified by chromatography or recrystallization to yield the final trifluoromethyl-containing benzamide.
Conclusion: A Promising Scaffold for Future Discoveries
The trifluoromethyl-containing benzamide scaffold has proven to be a remarkably fruitful area of research, yielding potent and selective modulators of diverse biological targets. The unique properties of the trifluoromethyl group, combined with the versatility of the benzamide core, have led to the development of important anticancer, antimicrobial, and insecticidal agents. The continued exploration of the vast chemical space around this privileged motif, guided by a deep understanding of structure-activity relationships and mechanistic principles, holds immense promise for the discovery of next-generation therapeutics and crop protection agents. The experimental protocols and insights provided in this guide are intended to empower researchers to effectively navigate this exciting field and contribute to the development of innovative solutions for human health and agriculture.
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The Emergence of a Scaffold: A Technical Guide to 4-Chloro-2-(trifluoromethyl)benzamide
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)benzamide, a halogenated and trifluoromethylated benzamide derivative. While a singular, celebrated discovery of this specific molecule is not prominent in the scientific literature, its existence and utility are rooted in the broader, intensive exploration of trifluoromethyl-containing compounds in medicinal and agrochemical research. This guide will delve into its likely historical context, detail a robust and logical synthetic pathway with a step-by-step experimental protocol, and discuss the physicochemical properties that make this scaffold a subject of interest for researchers, scientists, and drug development professionals. The narrative will be grounded in established chemical principles and supported by authoritative references, providing a practical and in-depth resource.
Introduction: The Significance of the Trifluoromethyl Benzamide Moiety
The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonds and its metabolic stability make it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group to organic molecules has become a critical strategy in modern drug discovery.[1] This is due to the unique properties conferred by the -CF3 group, including high electronegativity, metabolic stability, and its ability to modulate lipophilicity, which can significantly enhance a compound's biological activity and pharmacokinetic profile.[1][2]
This compound, with its combination of a chloro substituent and a trifluoromethyl group on the benzamide core, represents a confluence of these strategic molecular design elements. Although not a widely known end-product itself, it serves as a valuable intermediate and a structural motif in the synthesis of more complex, biologically active molecules.
Historical Context and Discovery Trajectory
A specific, documented "discovery" of this compound is not readily found in seminal publications. Its emergence is more likely the result of systematic explorations of halogenated and trifluoromethylated aromatic compounds by medicinal and agrochemical companies. The CAS number for this compound is 886496-79-3.[] The development of synthetic methodologies for introducing trifluoromethyl groups onto aromatic rings in the mid-20th century paved the way for the creation of vast libraries of such compounds for biological screening.
It is highly probable that this compound was first synthesized as a chemical intermediate in a larger research program aimed at developing new pharmaceuticals or pesticides. Its value lies in its potential for further functionalization at the amide nitrogen, allowing for the rapid generation of a diverse set of candidate molecules.
Synthetic Pathway and Experimental Protocols
The most logical and efficient synthetic route to this compound proceeds through a two-step process, starting from the corresponding benzoic acid. This pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl chloride
The activation of the carboxylic acid is a critical first step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) and a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Monitor the reaction by TLC or by the disappearance of the starting material's carboxylic acid peak in IR spectroscopy.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
The final step is the amidation of the acyl chloride with an ammonia source. Aqueous ammonia or ammonium hydroxide are commonly used for the preparation of primary amides.
Experimental Protocol:
-
In a separate flask, cool an excess of concentrated aqueous ammonia (~10 eq) in an ice bath.
-
Slowly add the crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonia solution. The addition should be controlled to maintain a low temperature.
-
A precipitate of the crude benzamide will form upon addition.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Physicochemical Properties
The combination of the chloro and trifluoromethyl substituents significantly influences the physicochemical properties of the molecule.
| Property | Value | Source |
| CAS Number | 886496-79-3 | [] |
| Molecular Formula | C₈H₅ClF₃NO | Calculated |
| Molecular Weight | 223.58 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | Not available in literature | - |
| Boiling Point | Not available in literature | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | Predicted |
| LogP | ~2.5 (Predicted) | Cheminformatics tools |
Biological Activity and Applications
While specific biological activity data for this compound is not extensively published, the broader class of trifluoromethylated benzamides has shown significant promise in various therapeutic areas. For instance, substituted benzamides are being investigated as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP), which could lead to new treatments for dyslipidemia.[1][2]
It is plausible that this compound has been synthesized and evaluated in such screening programs. Its primary utility, however, remains as a versatile intermediate for the synthesis of more elaborate molecules where the amide nitrogen is further substituted to explore structure-activity relationships (SAR) for a given biological target. The presence of the chloro and trifluoromethyl groups provides distinct electronic and steric properties that can be exploited in the design of novel bioactive compounds.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemistry. While its own "discovery" may be unheralded, its logical synthesis from readily available precursors and its value as a building block for more complex molecules are undeniable. This technical guide provides a solid foundation for researchers to synthesize and utilize this compound in their own discovery programs, leveraging the unique properties imparted by its halogen and trifluoromethyl substituents. The detailed protocols and contextual information herein are intended to empower scientists in the ongoing quest for novel and effective chemical entities.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest within the realms of medicinal chemistry and drug discovery. Its structural architecture, featuring a benzamide core substituted with a chloro and a trifluoromethyl group, bestows upon it a unique combination of physicochemical characteristics that are highly relevant to its potential biological activity and pharmacokinetic profile. The benzamide functional group is a common scaffold in a multitude of approved drugs, valued for its ability to form key hydrogen bonding interactions with biological targets.[1] The strategic placement of a chlorine atom and a trifluoromethyl (CF3) group on the phenyl ring further modulates the molecule's properties.
The trifluoromethyl group is a powerful bioisostere for a methyl group or a chlorine atom and is known to significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3] Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and alter the molecule's interaction with receptor surfaces.[4] Similarly, the chlorine atom, a common halogen substituent in pharmaceuticals, enhances lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a valuable resource for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and experimental methodologies. By understanding these fundamental properties, scientists can make more informed decisions in the design and development of novel therapeutic agents based on this and related molecular scaffolds.
Chemical Identity and Structure
IUPAC Name: this compound CAS Number: 886496-79-3 Molecular Formula: C8H5ClF3NO Molecular Weight: 223.58 g/mol
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties Summary
| Property | Value | Method |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Predicted: 237.8 ± 40.0 °C at 760 mmHg | Computational Prediction |
| Water Solubility | Predicted: Low | Qualitative Assessment |
| logP | Predicted: ~2.10 | ALOGPS |
| pKa (acidic) | Predicted: ~12-13 (amide N-H) | ACD/Labs Percepta |
| pKa (basic) | Not Applicable | - |
Melting Point
The melting point of a solid crystalline compound is a critical parameter that provides information about its purity and crystalline lattice energy. A sharp melting point range is indicative of a high degree of purity.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is a highly sensitive method for determining the melting point and enthalpy of fusion.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.[9] The area under the peak corresponds to the enthalpy of fusion.
Caption: DSC Workflow for Melting Point Determination.
Solubility
Solubility, the ability of a compound to dissolve in a solvent, is a fundamental property that profoundly impacts a drug's absorption and formulation.[10][11] Poor aqueous solubility is a major hurdle in drug development.
Predicted Solubility Profile:
Based on its structure, this compound is expected to be poorly soluble in water due to its significant hydrophobic character imparted by the chlorinated and trifluoromethylated phenyl ring.[12] It is predicted to have better solubility in polar apathetic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents such as methanol and ethanol.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Equilibration: Add an excess amount of this compound to a known volume of purified water in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes and its overall pharmacokinetic profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Predicted logP:
The predicted logP for this compound is approximately 2.10, as calculated using the ALOGPS 2.1 algorithm.[13][14][15][16][17] This value suggests a moderate level of lipophilicity.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for logP Determination
RP-HPLC provides a rapid and reliable method for estimating logP values by correlating the retention time of a compound on a nonpolar stationary phase with the retention times of a series of standards with known logP values.
Methodology:
-
Standard Preparation: Prepare solutions of a series of standard compounds with known logP values spanning a range that is expected to include the analyte.
-
HPLC System: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Analysis: Inject the standard solutions and the solution of this compound onto the HPLC system and record their retention times.
-
Calibration and Calculation: Plot the logarithm of the retention factor (k') of the standards against their known logP values to generate a calibration curve. The logP of the analyte is then determined from its retention factor using the calibration curve.
Caption: RP-HPLC Workflow for logP Determination.
Acidity and Basicity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.
Predicted pKa:
The primary amide N-H protons of this compound are weakly acidic. Computational prediction using ACD/Labs Percepta software suggests a pKa value in the range of 12-13.[18][19][20][21] This indicates that the compound will be predominantly in its neutral form at physiological pH (7.4). The molecule does not possess any significant basic centers.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., water-methanol) if its aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectral Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are available from commercial sources, representative chemical shifts for similar structures are discussed below.[1][22][23][24]
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phenyl ring. The amide protons (CONH₂) would likely appear as a broad singlet. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate downfield (around 160-170 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6][7][8]
-
N-H Stretching: The primary amide group will exhibit two characteristic N-H stretching bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected around 1650-1680 cm⁻¹.
-
C-F and C-Cl Stretching: The spectrum will also contain absorption bands corresponding to the C-F and C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[2][3][4][25][26]
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 223. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak at m/z 225 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecule will also undergo characteristic fragmentation, providing further structural information.
Conclusion
The physicochemical properties of this compound, shaped by its benzamide core and the presence of chloro and trifluoromethyl substituents, are crucial for its potential as a lead compound in drug discovery. This technical guide has provided a detailed overview of these properties, including both predicted values and established experimental methodologies for their determination. A thorough understanding and experimental validation of these parameters are essential first steps in the rational design and development of new therapeutic agents. The information and protocols presented herein are intended to serve as a valuable resource for scientists working to unlock the therapeutic potential of this and related chemical entities.
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An In-depth Technical Guide to the Safe Handling and Application of 4-Chloro-2-(trifluoromethyl)benzamide
Introduction: The strategic incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The benzamide scaffold is also a privileged structure in drug discovery, appearing in a wide array of pharmacologically active agents.[3] The compound 4-Chloro-2-(trifluoromethyl)benzamide (CAS No: 886496-79-3) represents a confluence of these important structural motifs. As a key building block for more complex molecules, particularly in the development of novel therapeutics such as Hedgehog signaling pathway inhibitors and PPARδ antagonists, a thorough understanding of its properties and safe handling is paramount for researchers in drug discovery and chemical synthesis.[4][5]
This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, detailed safety protocols, and handling procedures. The content herein is synthesized from available safety data sheets and established chemical principles to ensure a trustworthy and authoritative resource for laboratory professionals.
Section 1: Physicochemical and Identification Data
Precise identification is the first step in any safety protocol. While extensive physical property data for this specific compound is not widely published, the fundamental identifiers are well-established. Researchers should always verify the identity of their materials using analytical methods before use.
| Property | Value | Reference |
| CAS Number | 886496-79-3 | [6][7] |
| Molecular Formula | C₈H₅ClF₃NO | [6] |
| Molecular Weight | 223.58 g/mol | [6] |
| Synonyms | This compound | [6][7] |
| Physical State | Solid (Assumed based on analogs) | N/A |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | N/A |
| Solubility | No data available | N/A |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological studies for this compound are limited, data from analogous trifluoromethylated and chlorinated benzamides, along with general principles of chemical safety, allow for a robust hazard assessment.[8][9][10] The primary concerns revolve around irritation and potential harm from ingestion or inhalation.
GHS Hazard Classification (Inferred from Analogous Compounds):
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[8][9] |
| Specific Target Organ Toxicity (Single Exp.) | Category 3 | H335: May cause respiratory irritation[10][11] |
Routes of Exposure and Symptoms:
-
Inhalation: May cause respiratory tract irritation.[8][11] Symptoms can include coughing and shortness of breath. Due to its nature as a fine powder, aerosolization is a primary risk.
-
Skin Contact: Causes skin irritation.[8][9] Prolonged contact may lead to redness and discomfort.
-
Eye Contact: Causes serious eye irritation.[8][9] Direct contact can result in pain, watering, and redness.
-
Ingestion: Harmful if swallowed.[8] May cause gastrointestinal irritation.
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[12]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure. The causality behind each recommendation is to create a self-validating system of protection.
Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) Protocol:
| Operation | Eye Protection | Hand Protection | Body & Respiratory Protection |
| Handling Solid (Weighing) | Safety glasses with side shields or goggles. | Nitrile gloves (double-gloving recommended). | Lab coat. If weighing outside a ventilated enclosure, a NIOSH-approved N95 respirator is mandatory to prevent dust inhalation. |
| Preparing Solutions | Chemical safety goggles. | Nitrile gloves. | Lab coat. |
| Running Reactions/Transfers | Chemical safety goggles and/or face shield. | Nitrile gloves. Change immediately if contaminated. | Lab coat. |
Rationale for PPE Selection:
-
Eye Protection: Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses. A face shield is added when there is a significant splash risk.
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and allows for safe removal of the outer, contaminated glove.
-
Respiratory Protection: An N95 respirator is effective against particulate matter (dust). Its use is critical when the primary engineering control (fume hood) cannot be used for a specific task like weighing on an analytical balance.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to laboratory safety.
Step-by-Step Handling Protocol (Solid):
-
Preparation: Don all required PPE as specified in Section 3. Designate and prepare a work area within a chemical fume hood.
-
Weighing: Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid creating dust clouds. Perform this task in a ventilated enclosure or while wearing respiratory protection.
-
Transfer: To add the solid to a reaction vessel, use a powder funnel. Gently tap the funnel to ensure all material is transferred.
-
Decontamination: After use, decontaminate the spatula and any other equipment with a suitable solvent (e.g., ethanol or acetone) in the fume hood.
-
Hygiene: Immediately after handling, remove gloves using the proper technique and wash hands thoroughly with soap and water.[12][13]
Storage Requirements:
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[12][13]
-
Location: Store in a dry, cool, and well-ventilated area.[12][13]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel, as recommended by general safe storage practices for reactive chemicals.[12][14]
-
Incompatibilities: Store away from strong oxidizing agents.
Section 5: Emergency and First Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][12] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][12] |
Spill Response Workflow:
A spill requires a calm and methodical response to ensure personnel safety and prevent environmental contamination.
Section 6: Synthetic Pathway and Reactivity
Understanding the synthesis of this compound provides context for its potential impurities and reactivity. The most direct route involves the amidation of the corresponding benzoic acid derivative.
Plausible Synthetic Workflow:
The synthesis can be logically achieved via the conversion of 4-chloro-2-(trifluoromethyl)benzoic acid to its more reactive acid chloride, followed by reaction with ammonia.
This two-step process is a standard and reliable method for benzamide formation.[15] The trifluoromethyl group is generally stable under these reaction conditions, and the primary reactivity centers are the carboxyl and amide functionalities.
Section 7: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Classification: this compound and its containers must be treated as hazardous waste.[8][11]
-
Procedure: Do not dispose of it in standard trash or down the drain.[13] All waste material, including contaminated absorbent from spills and used PPE, should be collected in clearly labeled, sealed containers.
-
Vendor: Arrange for disposal through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[12][13]
Conclusion
This compound is a valuable building block in pharmaceutical research. While it possesses potential hazards, a comprehensive understanding of its properties and a disciplined approach to safety can effectively mitigate these risks. By integrating robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the detailed handling and emergency protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance the frontiers of drug discovery.
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Navigating the Nuances of Nuclear Receptor Modulation: A Technical Guide to GSK3787
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Clarifying the Identity and Target of GSK3787
In the landscape of pharmacological research, precision in identifying molecular tools is paramount. This guide is dedicated to an in-depth exploration of the compound GSK3787. It is crucial to establish at the outset a clarification regarding its molecular identity and primary biological target. While the initial query linked "4-Chloro-2-(trifluoromethyl)benzamide" to GSK3787 and a role as a RORγt inverse agonist, extensive database searches and peer-reviewed literature analysis reveal a different profile. The compound correctly identified as GSK3787 is chemically named 4-chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide . Furthermore, its well-documented primary mechanism of action is as a potent, selective, and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ) , not RORγt.[1][2][3]
This guide will proceed based on this validated scientific consensus, providing a comprehensive technical overview of GSK3787 as a PPARδ antagonist. We will delve into its mechanism, properties, and applications, offering the detailed insights required for its effective utilization in research and development.
Executive Summary
GSK3787 is a pivotal chemical probe for elucidating the multifaceted roles of PPARδ. As a selective and irreversible antagonist, it offers a powerful tool to dissect the signaling pathways governed by this nuclear receptor, which is implicated in lipid metabolism, glucose homeostasis, and cellular proliferation.[4] This guide will provide a thorough examination of GSK3787, from its fundamental physicochemical properties to its application in cellular and in vivo experimental models.
Physicochemical Properties of GSK3787
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental settings.
| Property | Value | Source |
| Chemical Name | 4-Chloro-N-[2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]ethyl]benzamide | |
| Molecular Formula | C15H12ClF3N2O3S | |
| Molecular Weight | 392.78 g/mol | |
| CAS Number | 188591-46-0 | |
| Appearance | Off-white solid | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO (e.g., up to 100 mM) |
Mechanism of Action: Irreversible Antagonism of PPARδ
GSK3787 distinguishes itself through its irreversible antagonism of PPARδ.[3][4] This is a critical feature for experimental design, as it implies a long-lasting and covalent modification of the receptor.
Covalent Binding and Selectivity
GSK3787 achieves its irreversible antagonism through covalent binding to a specific cysteine residue, Cys249, located within the ligand-binding pocket of PPARδ.[3] This targeted interaction ensures high selectivity for PPARδ over other PPAR isoforms. In vitro ligand displacement assays have demonstrated that GSK3787 has a pIC50 of 6.6 for human PPARδ, with no measurable affinity for PPARα or PPARγ (pIC50 < 5).[1]
Functional Consequences of Antagonism
By binding to PPARδ, GSK3787 effectively blocks the transcriptional activity of the receptor.[3] This prevents the recruitment of coactivators and the subsequent expression of PPARδ target genes.[2][6] This antagonistic activity has been demonstrated to inhibit both basal and ligand-induced gene expression. For instance, GSK3787 has been shown to inhibit the expression of genes involved in energy homeostasis, such as pyruvate dehydrogenase kinase 4 (PDK4) and carnitine palmitoyltransferase 1a (CPT1a), in human skeletal muscle cells.[4]
The PPARδ Signaling Pathway and Point of GSK3787 Intervention
To appreciate the impact of GSK3787, it is essential to visualize its place within the broader PPARδ signaling cascade.
Caption: PPARδ signaling pathway and the inhibitory action of GSK3787.
Biological Activities and Therapeutic Potential
The ability of GSK3787 to selectively antagonize PPARδ has made it a valuable tool for investigating the receptor's role in various physiological and pathological processes.
Regulation of Gene Expression
In vivo studies have demonstrated that orally administered GSK3787 can effectively antagonize the effects of PPARδ agonists. For example, it can prevent the agonist-induced upregulation of PPARδ target genes like Angptl4 and Adrp in the colon epithelium of wild-type mice.[2][6][7] This effect is not observed in PPARδ-null mice, confirming the receptor-dependent mechanism of action.[2][6][7]
Role in Cancer Research
The role of PPARδ in cancer is complex and somewhat controversial.[8] GSK3787 has been instrumental in clarifying some of these aspects. Studies utilizing GSK3787 have shown that while it can antagonize ligand-induced gene expression in several human cancer cell lines (including skin, liver, and breast cancer), it does not affect cell proliferation on its own.[2][6][7][8] This suggests that PPARδ antagonism may modulate gene expression without directly impacting the growth of these cancer cells.[8]
Potential in Inflammatory Skin Diseases
There is evidence to suggest that PPARδ antagonists like GSK3787 could have therapeutic potential in inflammatory skin conditions such as psoriasis. Topical application of GSK3787 has been shown to have therapeutic efficacy in mouse models of psoriasis-like skin inflammation, reducing the expression of pro-inflammatory cytokines like IL-17, IL-23a, IL-22, and IL-1b.[9]
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are provided as a starting point for researchers wishing to utilize GSK3787 in their experiments.
In Vitro Cell-Based Reporter Assay
This protocol describes a method to assess the antagonistic activity of GSK3787 on PPARδ in a controlled cellular environment.
Objective: To quantify the ability of GSK3787 to inhibit ligand-induced PPARδ transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
PPARδ expression vector
-
Reporter vector containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
GSK3787
-
PPARδ agonist (e.g., GW0742)
-
Cell culture medium and supplements
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARδ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the PPARδ agonist (at its EC50 concentration) and varying concentrations of GSK3787. Include appropriate controls (vehicle, agonist alone, GSK3787 alone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the data as a percentage of the agonist response versus the concentration of GSK3787 to determine the IC50 value.
In Vivo Antagonism Study in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of GSK3787 in antagonizing a PPARδ agonist.
Objective: To determine if GSK3787 can block the pharmacological effects of a PPARδ agonist in a living organism.
Materials:
-
C57BL/6 mice
-
GSK3787
-
PPARδ agonist (e.g., GW0742)
-
Vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose)
-
RNA extraction and qRT-PCR reagents
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Dosing: Divide the mice into four groups: Vehicle control, agonist alone, GSK3787 alone, and agonist + GSK3787. Administer the compounds orally at the desired doses (e.g., 10 mg/kg for both).
-
Tissue Collection: At a predetermined time point after dosing (e.g., 6 hours), euthanize the mice and collect the target tissue (e.g., colon).
-
RNA Extraction and qRT-PCR: Isolate total RNA from the tissues and perform quantitative real-time PCR to measure the expression levels of known PPARδ target genes (e.g., Angptl4, Adrp).
-
Data Analysis: Normalize the gene expression data to a housekeeping gene. Compare the expression levels between the different treatment groups to assess the antagonistic effect of GSK3787.
Caption: A generalized workflow for an in vivo antagonism study using GSK3787.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling GSK3787. A material safety data sheet (MSDS) should be consulted for detailed information on potential hazards and handling procedures.[10][11] In general, it is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses.[12][13] Work should be conducted in a well-ventilated area.[13]
Conclusion and Future Directions
GSK3787 stands as a well-characterized and indispensable tool for the study of PPARδ biology. Its selectivity and irreversible mechanism of action provide researchers with a robust means to dissect the intricate roles of this nuclear receptor in health and disease. Future research employing GSK3787 will likely continue to unravel the therapeutic potential of modulating the PPARδ pathway in metabolic disorders, inflammatory conditions, and oncology.
References
- Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787. Molecular Pharmacology, 78(3), 419–430. [Link]
- Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. Molecular pharmacology, 78(3), 419–430. [Link]
- Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., Sharma, A. K., Amin, S., Murray, I. A., Anderson, C. R., Perdew, G. H., Gonzalez, F. J., Müller, R., & Peters, J. M. (2010). Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787. Molecular Pharmacology, 78(3), 419-430.
- Shearer, B. G., Wiethe, R. W., Billin, A. N., Way, J. M., Luffer-Atlas, D., Iannone, M. A., ... & Willson, T. M. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of medicinal chemistry, 53(4), 1857–1861. [Link]
- Palkar, P. S., Borland, M. G., Naruhn, S., Ferry, C. H., Lee, C., Sk, U. H., ... & Peters, J. M. (2010). Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787. Molecular Pharmacology, 78(3), 419-430.
- Progress in Cancer Research: Characterisation of a New PPAR β/δ Antagonist, GSK3787, with Roche's xCELLigence System. (2010, August 5). Fierce Biotech.
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- Benzamide. (n.d.). In Wikipedia.
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A Guide to the Pharmacological Potential of the 4-Chloro-2-(trifluoromethyl)benzamide Scaffold
Abstract
This technical guide delineates the pharmacological significance of 4-Chloro-2-(trifluoromethyl)benzamide, not as an end-point therapeutic agent, but as a highly valuable structural motif and synthetic intermediate in modern drug discovery. While direct biological activity of this specific compound is not extensively documented, its constituent parts—the benzamide core, the chloro substituent, and the trifluoromethyl group—form a "privileged scaffold." This guide will deconstruct the role of each component, explore the diverse pharmacological activities of molecules derived from this scaffold, and provide validated experimental protocols for synthesizing and evaluating such derivatives. Our focus is to provide researchers with the causal logic and practical methodologies required to leverage this scaffold in the development of novel therapeutics.
Physicochemical Profile of the Core Scaffold
This compound is a synthetically accessible building block. Its key properties are summarized below, establishing a baseline for its use in further chemical elaboration.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 886496-79-3 | [1][3][4] |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1][5] |
| Chemical Structure | ![]() |
The Benzamide Scaffold: A Cornerstone in Medicinal Chemistry
The benzamide moiety is a recurring feature in a significant percentage of pharmaceuticals.[2] Its prevalence is not coincidental but is rooted in its fundamental chemical properties. The amide group is a robust hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid residues in the binding sites of proteins and enzymes.[5] This capacity to act as a molecular anchor is a primary reason for its utility as a pharmacophore.
The true power of the this compound scaffold lies in the strategic placement of its substituents, which fine-tune its electronic and steric properties for targeted biological activity.
-
The Trifluoromethyl (CF₃) Group: The inclusion of a CF₃ group is a deliberate and common strategy in modern drug design. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing binding affinity. Furthermore, the CF₃ group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[6] Many FDA-approved drugs incorporate this moiety for these exact reasons.[7]
-
The Chloro (Cl) Group: The chlorine atom at the 4-position serves multiple roles. As a halogen, it can participate in halogen bonding, a specific type of non-covalent interaction with biological targets. It also increases lipophilicity and can fill small hydrophobic pockets within a receptor binding site, thereby enhancing potency and selectivity.
Pharmacological Applications of Derived Molecules
The this compound scaffold serves as a launching point for synthesizing molecules across a spectrum of therapeutic areas. By modifying the amide nitrogen (the 'R' group), chemists can direct the molecule towards diverse biological targets.
| Therapeutic Class | Biological Target(s) | Therapeutic Potential | Representative References |
| Anticancer Agents | Hedgehog (Hh) Signaling Pathway (e.g., Smoothened) | Basal cell carcinoma, medulloblastoma, other cancers | [8] |
| Antifungal Agents | Succinate Dehydrogenase (SDHI) | Broad-spectrum fungal infections in agriculture | [9] |
| Analgesics (Pain Relief) | Transient Receptor Potential Vanilloid 1 (TRPV1) Channel | Neuropathic pain, inflammatory pain | N/A |
| Antimicrobial Agents | Bacterial Membrane Transporters | Gram-positive bacterial infections | [10] |
| Neurological & Psychiatric | Serotonin (5-HT) & Dopamine (D2) Receptors | Antipsychotic, prokinetic, anticonvulsant applications | N/A |
Case Study: Hedgehog Signaling Pathway Inhibitors
A key application for this scaffold is in the development of anticancer agents targeting the Hedgehog (Hh) signaling pathway. In many cancers, this pathway becomes aberrantly activated. Derivatives of trifluoromethyl-containing benzamides have been synthesized and shown to be potent inhibitors of this pathway.[8] Compound 13d from one such study, a 4-(2-pyrimidinylamino)benzamide derivative, exhibited an exceptionally low IC₅₀ of 1.44 nM, significantly more potent than the approved drug vismodegib.[8] This highlights the scaffold's potential for generating best-in-class therapeutics.
Core Experimental Methodologies
The value of this compound is realized through its synthetic utility. The following protocols provide a framework for its elaboration and subsequent biological evaluation, embodying the principles of robust and verifiable research.
Diagram: Drug Discovery Workflow
The following diagram illustrates the logical flow from the starting scaffold to a biologically characterized lead compound.
Protocol 1: Synthesis of a Novel Benzamide Derivative via Amide Coupling
This protocol describes a standard, reliable method for coupling the parent scaffold (as its corresponding carboxylic acid) with a novel amine to generate a diverse library of derivatives. The causality is clear: activating the carboxylic acid allows for nucleophilic attack by the amine, forming a stable amide bond.
Materials:
-
4-Chloro-2-(trifluoromethyl)benzoic acid
-
Target Amine (e.g., 2-aminopyrimidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Procedure:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq), the target amine (1.2 eq), and DMAP (0.05 eq).
-
Dissolution: Add anhydrous DCM to dissolve the reagents completely. Stir the solution at room temperature (25°C).
-
Activation & Coupling: Add EDCI (1.5 eq) to the solution in one portion.
-
Scientist's Note: EDCI is a water-soluble carbodiimide that activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then readily displaced by the amine. DMAP acts as a catalyst to accelerate this process.
-
-
Reaction Monitoring: Allow the reaction to stir at 25°C for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Cell-Based Hedgehog Pathway Inhibitory Assay (Gli-Luciferase)
This assay provides a direct functional readout of pathway inhibition. The principle is self-validating: inhibition of the Smoothened (SMO) receptor by a test compound prevents the activation of the Gli transcription factor, leading to a quantifiable decrease in luciferase reporter gene expression.
Materials:
-
NIH/3T3 cells stably transfected with a Gli-responsive luciferase reporter construct.
-
DMEM media supplemented with 10% FBS and antibiotics.
-
Test compounds (synthesized derivatives) dissolved in DMSO.
-
Positive control: Vismodegib or another known Hh inhibitor.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well cell culture plates.
-
Luminometer.
Step-by-Step Procedure:
-
Cell Seeding: Seed the Gli-reporter NIH/3T3 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture media. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Incubation: Remove the old media from the cells and add the media containing the test compounds. Incubate for an additional 48 hours.
-
Scientist's Note: A 48-hour incubation allows sufficient time for the compound to act on the pathway and for the subsequent changes in transcription and translation of the luciferase reporter to occur.
-
-
Lysis and Signal Detection: Remove the media and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate.
-
Measurement: Immediately measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle control (DMSO only). Plot the normalized values against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Conclusion and Future Outlook
This compound is a quintessential example of a privileged scaffold in medicinal chemistry. While not a drug itself, its carefully arranged functional groups provide a robust foundation for developing potent and selective modulators of diverse biological targets, from GPCRs to metabolic enzymes and critical signaling pathways like Hedgehog. The true pharmacological profile of this molecule is, therefore, the sum of the potential of its derivatives. By understanding the rationale behind its design and applying rigorous synthetic and analytical protocols, researchers can continue to unlock new therapeutic agents for a wide range of human diseases.
References
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- 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide.PubChem, National Center for Biotechnology Information.
- N-(2-chlorophenyl)-4-(trifluoromethyl)benzamide.PubChem, National Center for Biotechnology Information.
- 4-Amino-2-chloro-5-(trifluoromethoxy)benzamide.PubChem, National Center for Biotechnology Information.
- 4-(Trifluoromethyl)benzamide.PubChem, National Center for Biotechnology Information.
- 4-Fluoro-2-(trifluoromethyl)benzamide.PubChem, National Center for Biotechnology Information.
- Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors.Bioorganic & Medicinal Chemistry.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.Molecules.
- Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.Future Journal of Pharmaceutical Sciences.
- Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof.Google Patents.
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The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group has become a pillar of modern medicinal chemistry, transforming lead compounds into successful drug candidates. This guide provides a comprehensive analysis of the multifaceted roles of the CF₃ group in drug design. It delves into the profound influence of this unique functional group on a molecule's physicochemical properties, including metabolic stability, lipophilicity, electronic character, and binding interactions. Through an examination of underlying mechanisms, detailed experimental protocols, and illustrative case studies, this document serves as a technical resource for researchers and scientists in the field of drug development, aiming to leverage the powerful effects of trifluoromethylation to optimize therapeutic agents.
Introduction: The Unique Power of Fluorine Chemistry
The introduction of fluorine into organic molecules can dramatically alter their biological and physical properties.[1][2] Among fluorinated motifs, the trifluoromethyl (CF₃) group is arguably one of the most impactful. Its distinct combination of high electronegativity, steric bulk, and exceptional stability makes it a powerful tool for medicinal chemists.[3] The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a C-H bond (around 414 kJ/mol).[3] This inherent strength is the foundation for many of the advantages conferred by the CF₃ group, most notably its resistance to metabolic degradation.[4] This guide will explore the key attributes of the CF₃ group and its strategic application in drug design.
The Multifaceted Role of the Trifluoromethyl Group in Drug Design
The CF₃ group exerts a profound influence on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. These effects are not singular but are an interplay of several key physicochemical modifications.
Enhancing Metabolic Stability
A primary reason for incorporating a CF₃ group is to block metabolic oxidation.[5] The exceptional strength of the C-F bond makes the trifluoromethyl group highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[4] By replacing a metabolically labile group, such as a methyl (-CH₃) or methoxy (-OCH₃) group, with a CF₃ group at a known site of metabolism, that pathway can be effectively shut down.[4][5] This strategy, often termed "metabolic switching," can significantly increase a drug's half-life, improve its oral bioavailability, and lead to a more predictable pharmacokinetic profile.[5][6]
The following table summarizes the typical outcomes observed in in-vitro microsomal stability assays when a metabolically susceptible methyl group is replaced by a trifluoromethyl group.[5]
| Parameter | Molecule with -CH₃ Group | Molecule with -CF₃ Group | Rationale |
| Number of Metabolites | Generally higher, with multiple oxidation products. | Significantly reduced. | The primary metabolic pathway is inhibited, limiting the formation of downstream metabolites.[5] |
| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[5] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance measures the liver's metabolic capacity; blocking metabolism reduces this value.[5] |
Modulating Lipophilicity and Permeability
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical factor for a drug's ability to cross biological membranes.[7] The CF₃ group is highly lipophilic and its introduction almost invariably increases a molecule's LogP.[8][9] This enhanced lipophilicity can improve absorption, facilitate transport across the blood-brain barrier, and increase cellular uptake.[3][10] For example, the inclusion of a CF₃ group in fluoxetine was a key factor in enhancing its brain penetration.[3] However, the relationship between trifluoromethylation and lipophilicity can be complex and context-dependent, with the position of the group influencing its effect.[11]
Altering Electronic Properties and pKa
The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms.[12][13] This strong inductive effect can significantly alter the electron density of an adjacent aromatic ring or functional group.[12] This modulation of electronic properties can:
-
Influence pKa: By withdrawing electron density, a CF₃ group can increase the acidity of nearby protons or decrease the basicity of nitrogen-containing heterocycles.[13] This can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Enhance Binding Affinity: The altered electronic landscape can lead to more favorable electrostatic or hydrogen bonding interactions with the target protein.[3]
Directing Binding Interactions and Conformation
Beyond its electronic influence, the CF₃ group can play a direct role in binding to a biological target.[3] Its unique properties allow it to participate in various non-covalent interactions, including:
-
Hydrophobic Interactions: As a lipophilic group, it can favorably occupy hydrophobic pockets within a protein's binding site.[3]
-
Halogen Bonding: The electropositive crown of the fluorine atoms can interact with nucleophilic residues.
-
Dipole-Dipole Interactions: The strong dipole of the CF₃ group can engage with polar regions of the binding site.
In some cases, replacing a smaller group with the bulkier CF₃ group can fundamentally alter how a ligand binds, sometimes switching a molecule from an agonist to an antagonist by forcing a different conformation of the receptor.[14][15]
Case Studies: Trifluoromethylated Drugs in the Clinic
The successful application of the CF₃ group is evident in numerous marketed drugs across various therapeutic areas.[16][17]
-
Fluoxetine (Prozac): An antidepressant, fluoxetine's efficacy is partly attributed to the para-trifluoromethyl group on its phenoxy ring.[3] This group enhances its lipophilicity, allowing it to cross the blood-brain barrier, and contributes to its selective serotonin reuptake inhibitor activity.[3][18]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID), celecoxib utilizes a CF₃ group on one of its phenyl rings. This group is crucial for its selective binding to the COX-2 enzyme over COX-1, which is thought to reduce gastrointestinal side effects.[13]
-
Atogepant (Qulipta): A newer example, this CGRP receptor antagonist used for migraine prevention features both trifluoromethyl and trifluorophenyl groups. These fluorinated moieties enhance metabolic stability, improve lipophilicity, and increase binding affinity to the target receptor.[8][3]
Synthetic Strategies for Trifluoromethylation
The widespread use of the CF₃ group has driven the development of numerous synthetic methods for its introduction into molecules.[8] These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways.[18]
Electrophilic Trifluoromethylation Reagents
In recent years, stable, easy-to-handle electrophilic trifluoromethylating agents have become indispensable tools for medicinal chemists.
-
Umemoto's Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts that act as electrophilic sources of the CF₃ group.[19][20][21] They are effective for the trifluoromethylation of a wide range of nucleophiles, including enolates, silyl enol ethers, and arenes.[19][21]
-
Togni's Reagents: These hypervalent iodine(III)-CF₃ reagents are another class of popular electrophilic trifluoromethylating agents.[22][23] They are known for their high reactivity and functional group tolerance, enabling the trifluoromethylation of alcohols, phenols, and alkenes, often under mild, copper-catalyzed conditions.[22][24][25]
This protocol provides a general procedure for the trifluoromethylation of an activated methylene compound.
Objective: To synthesize an α-trifluoromethyl-α-acetyl-γ-butyrolactone.
Materials:
-
α-Acetyl-γ-butyrolactone [A0681]
-
Sodium Hydride (60% dispersion in Paraffin Liquid) [S0481]
-
Umemoto Reagent IV [T4082]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of α-acetyl-γ-butyrolactone (200 mg, 1.59 mmol) in anhydrous DMF (4 mL), add sodium hydride (60% dispersion, 76.1 mg, 1.90 mmol) portion-wise at room temperature. Stir for 15 minutes to generate the enolate.
-
Cool the reaction mixture to -45 °C in a dry ice/acetonitrile bath.
-
Add Umemoto reagent IV (1.08 g, 1.90 mmol) to the cooled solution.
-
Allow the mixture to warm slowly to room temperature and stir for 1 hour. Monitor the reaction progress by TLC or NMR.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product, 3-acetyl-3-(trifluoromethyl)dihydrofuran-2(3H)-one.
Visualization of Key Concepts
Diagrams can help illustrate the fundamental principles and workflows discussed.
Diagram 1: Metabolic Blocking Effect of the CF₃ Group
This diagram illustrates how replacing a metabolically labile methyl group with a robust trifluoromethyl group protects a drug molecule from oxidative metabolism by CYP enzymes.
Caption: The CF₃ group acts as a metabolic shield, preventing enzymatic oxidation.
Diagram 2: Experimental Workflow for Trifluoromethylation
This diagram outlines the key steps in a typical electrophilic trifluoromethylation reaction.
Caption: A generalized workflow for introducing a CF₃ group using an electrophilic reagent.
Conclusion and Future Perspectives
The trifluoromethyl group is a proven and powerful substituent in drug design, capable of profoundly enhancing a molecule's pharmacokinetic and pharmacodynamic properties.[3][26] Its ability to block metabolic pathways, modulate lipophilicity and electronics, and participate in direct binding interactions has solidified its place in the medicinal chemist's toolbox.[8][27] As synthetic methodologies for trifluoromethylation continue to evolve, offering greater efficiency, selectivity, and broader substrate scope, the strategic application of the CF₃ group will undoubtedly continue to drive the discovery and development of next-generation therapeutics.[28]
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A Strategic Guide to Unveiling the Therapeutic Targets of 4-Chloro-2-(trifluoromethyl)benzamide
Foreword: Charting a Course for a Molecule of Unknown Function
In the landscape of drug discovery, we often encounter compounds of synthetic interest whose biological roles remain uncharted. 4-Chloro-2-(trifluoromethyl)benzamide represents one such molecule—a benzamide scaffold functionalized with a chloro and a trifluoromethyl group, substitutions known to modulate pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are scarce, its structural motifs are present in a variety of bioactive compounds. This guide, therefore, is not a retrospective of known targets but a prospective roadmap for their discovery and validation. It is designed for researchers, scientists, and drug development professionals, providing a logical, experience-driven framework for elucidating the therapeutic potential of novel chemical entities like this compound.
Hypothesis Generation: Learning from Chemical Kin
The principle of chemical similarity is a cornerstone of medicinal chemistry; molecules with similar structures often interact with similar biological targets. Before embarking on extensive and costly screening campaigns, we can generate informed hypotheses by examining the known biological activities of structurally related compounds.
Analysis of Structurally Related Benzamides
A survey of scientific literature reveals several classes of benzamide derivatives bearing chloro and/or trifluoromethyl substitutions with defined biological targets. This information provides a fertile ground for initial hypotheses.
| Compound Class | Substitution Pattern | Known Therapeutic Target(s) | Potential Therapeutic Area |
| Pyridylsulfonylethyl Benzamides | 4-Chloro, 5-Trifluoromethyl (on pyridyl) | Peroxisome Proliferator-Activated Receptor delta (PPARδ)[1] | Metabolic Diseases, Oncology |
| Pyrimidinylamino Benzamides | Trifluoromethyl group | Hedgehog (Hh) Signaling Pathway[2] | Oncology |
| Benzylamino Benzamides | Trifluoromethyl group | Cholesteryl Ester Transfer Protein (CETP)[3] | Cardiovascular Disease |
| Salicylamides | 4-Chloro, Trifluoromethyl (on phenylamino) | Bacterial Targets[4][5] | Infectious Diseases |
Table 1: Known therapeutic targets of benzamide derivatives structurally related to this compound.
Based on this analysis, initial hypotheses for the potential targets of this compound could include nuclear receptors (like PPARs), components of developmental signaling pathways (like the Hh pathway), enzymes involved in lipid metabolism (like CETP), or even prokaryotic targets. The specific substitution pattern of our lead compound will dictate the likelihood of these interactions, which can be initially triaged through computational methods.
A Multi-pronged Approach to Target Identification
With a set of initial hypotheses, a systematic and multi-pronged approach to target identification is crucial. This involves a synergistic combination of computational and experimental methodologies to first broaden the scope of potential targets and then to progressively narrow down the most promising candidates.
In Silico Target Prediction: The Digital First Pass
Computational methods offer a rapid and cost-effective means to screen our compound against vast libraries of known protein structures and pharmacophores, refining our initial hypotheses and identifying new, unexpected possibilities.[6][7][8][9][10][11][12]
Protocol 2.1.1: Molecular Docking
-
Objective: To predict the binding pose and affinity of this compound against the 3D structures of hypothesized targets (e.g., PPARδ, Smoothened in the Hh pathway, CETP).
-
Methodology:
-
Obtain the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB).
-
Prepare the protein structures by adding hydrogens, assigning charges, and defining the binding pocket.
-
Generate a low-energy 3D conformation of this compound.
-
Utilize docking software (e.g., AutoDock, Glide) to systematically sample the conformational space of the ligand within the protein's binding site.
-
Score and rank the resulting poses based on a scoring function that estimates binding affinity.
-
-
Causality: A favorable docking score suggests a plausible physical interaction between the compound and the target, prioritizing it for experimental validation.
Protocol 2.1.2: Pharmacophore Modeling
-
Objective: To identify other potential targets that share the key chemical features required for binding, based on the structure of our compound or known ligands of hypothesized targets.[13][14][15][16][17]
-
Methodology:
-
Ligand-Based: If a set of diverse compounds is known to bind to a particular target, a pharmacophore model can be generated based on their common features (hydrogen bond donors/acceptors, hydrophobic centers, etc.).
-
Structure-Based: Alternatively, a pharmacophore can be derived from the key interaction points between a ligand and its target in a known 3D complex.
-
The generated pharmacophore model is then used as a 3D query to screen large compound databases for molecules that match the model, thereby identifying other potential targets that our compound might bind to.
-
-
Causality: This method moves beyond simple structural similarity to functional similarity, identifying proteins that may bind our compound even if they are not evolutionarily related to our initial hypothesized targets.
Caption: In silico workflow for target prediction.
Experimental Screening: Casting a Wide Net
While in silico methods are powerful, they are predictive. Experimental validation is essential. The next phase involves screening the compound against panels of purified proteins and in cell-based assays to gather empirical evidence of its biological activity.
Protocol 2.2.1: High-Throughput Biochemical Screening
-
Methodology:
-
Engage a contract research organization (CRO) or utilize an in-house platform that offers screening panels for major drug target classes.[3][22][23][24][25][26][27][28][29][30][31][32][33][34]
-
Kinase Panel: Screen against a panel of hundreds of kinases to identify potential inhibition or activation. Assays typically measure the phosphorylation of a substrate.[3][25][26][27][31]
-
GPCR Panel: Assess activity at a wide range of G-protein coupled receptors, typically through radioligand binding assays or functional readouts like calcium flux or cAMP production.[22][23][24][29][30]
-
Nuclear Receptor Panel: Evaluate the ability to act as an agonist or antagonist for a panel of nuclear receptors using cell-based reporter assays.[28][32][33][34][35]
-
-
Causality: Positive "hits" from these screens provide direct evidence of interaction with specific protein targets, moving beyond prediction to observation.
Protocol 2.2.2: Phenotypic Screening
-
Objective: To identify any observable effect of the compound on cell behavior or function, which can provide clues to its mechanism of action without a pre-defined target.[4][36][37][38][39]
-
Methodology:
-
Select a panel of cancer cell lines from different tissues of origin.
-
Treat the cells with a range of concentrations of this compound.
-
Utilize high-content imaging to monitor a variety of cellular parameters, such as:
-
Cell viability and proliferation (e.g., using a CellTiter-Glo® assay).
-
Induction of apoptosis (e.g., by staining for cleaved caspase-3).
-
Changes in cell cycle distribution (e.g., by propidium iodide staining and flow cytometry).
-
Alterations in subcellular morphology or protein localization.
-
-
-
Causality: A distinct and potent phenotypic effect (e.g., selective killing of a specific cancer cell line) suggests that the compound modulates a pathway critical to that cell's survival, thereby providing a biological context for subsequent target deconvolution.
Target Validation: From "Hit" to "Validated Target"
Identifying a "hit" in a screen is only the first step. Rigorous validation is required to confirm that the compound directly binds to the putative target and that this interaction is responsible for the observed biological effect.
Confirming Direct Target Engagement
These biophysical techniques provide quantitative evidence of a direct interaction between the compound and the target protein.
Protocol 3.1.1: Surface Plasmon Resonance (SPR)
-
Objective: To measure the binding kinetics (association and dissociation rates) and affinity of the compound to the purified target protein in real-time.
-
Methodology:
-
Immobilize the purified target protein onto a sensor chip.
-
Flow a solution containing this compound over the chip at various concentrations.
-
A laser detects changes in the refractive index at the chip surface upon binding, generating a sensorgram.
-
Analyze the sensorgrams to calculate the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).
-
-
Causality: A specific and dose-dependent binding signal with a biologically relevant affinity (typically in the micromolar to nanomolar range) provides strong evidence of direct engagement.
Protocol 3.1.2: Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the thermodynamic parameters of the binding interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[5][40][41][42]
-
Methodology:
-
Place the purified target protein in the sample cell of the calorimeter.
-
Titrate in precise aliquots of the compound from a syringe.
-
The instrument measures the minute heat changes that occur upon binding.
-
Plot the heat change per injection against the molar ratio of ligand to protein to determine the thermodynamic parameters.
-
-
Causality: ITC provides orthogonal confirmation of binding and offers insight into the driving forces of the interaction (enthalpic vs. entropic), which can be valuable for lead optimization.
Protocol 3.1.3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement within a complex cellular environment.
-
Methodology:
-
Treat intact cells or cell lysates with the compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the aggregated, denatured protein.
-
Use Western blotting or mass spectrometry to quantify the amount of the target protein remaining in the soluble fraction at each temperature.
-
-
Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound is a strong indicator of target engagement in a physiological context.
Genetic Validation of the Target's Role
The final and most critical step is to demonstrate that the identified target is indeed responsible for the compound's biological effect. Genetic tools are indispensable for this purpose.[2][][44][45][46]
Protocol 3.2.1: Target Knockdown/Knockout
-
Objective: To determine if reducing the expression of the target protein mitigates the phenotypic effect of the compound.
-
Methodology:
-
Select a cell line that shows a robust phenotypic response to this compound.
-
Use siRNA to transiently knockdown the expression of the target protein, or use CRISPR-Cas9 to create a stable knockout cell line.
-
Treat the knockdown/knockout cells and control cells (e.g., expressing a non-targeting siRNA or the wild-type gene) with the compound.
-
Measure the phenotypic response (e.g., cell viability).
-
-
Causality: If the knockdown or knockout cells are significantly less sensitive to the compound compared to the control cells, it provides compelling evidence that the compound's activity is mediated through that specific target.
Caption: Integrated workflow for target discovery.
Conclusion and Forward Look
The path to elucidating the therapeutic targets of a novel compound like this compound is a systematic journey from broad, hypothesis-driven exploration to rigorous, multi-faceted validation. By integrating computational predictions, high-throughput screening, biophysical characterization, and genetic approaches, we can confidently identify and validate the molecular targets through which this compound exerts its biological effects. This structured approach not only de-risks the subsequent stages of drug development but also builds a solid, evidence-based foundation for a successful therapeutic program. The methodologies outlined in this guide provide a robust framework to unlock the full potential of this and other promising molecules that emerge from the crucible of chemical synthesis.
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Introduction: Charting the Unexplored Bioactivity of 4-Chloro-2-(trifluoromethyl)benzamide
An In-Depth Technical Guide to Initial Screening Assays for 4-Chloro-2-(trifluoromethyl)benzamide Activity
This compound is a synthetic compound characterized by a benzamide core, a class of molecules known for a wide range of biological activities. The presence of a trifluoromethyl group and a chlorine atom suggests potential for enhanced metabolic stability and membrane permeability, making it an intriguing candidate for drug discovery and agrochemical research. However, the specific biological targets and therapeutic or practical applications of this particular molecule remain largely uncharacterized. This guide provides a comprehensive, technically-grounded framework for the initial screening of this compound to elucidate its bioactivity. As a Senior Application Scientist, the focus here is not merely on a sequence of protocols, but on a strategic, multi-tiered screening cascade designed to maximize the discovery potential while ensuring scientific rigor and data integrity.
The proposed screening strategy is built on a foundation of proceeding from broad, unbiased phenotypic screens to more focused target-based assays. This approach allows for the discovery of unexpected activities while systematically narrowing down the potential mechanisms of action.
Part 1: The Strategic Screening Cascade: A Multi-pronged Approach
The initial screening of a novel compound like this compound necessitates a carefully designed cascade of assays. This cascade is structured to efficiently identify potential biological activities, beginning with broad phenotypic screens and progressively moving towards more specific biochemical and target-based assays. This tiered approach is both cost-effective and scientifically robust, ensuring that resources are focused on the most promising leads.
A generalized workflow for this screening cascade is depicted below:
Caption: A tiered approach to screening this compound.
Tier 1: Casting a Wide Net with Primary Screens
The primary screening phase is designed to be high-throughput and to broadly assess the biological activity of this compound across a diverse range of biological systems.[1]
Phenotypic screening is a powerful, unbiased approach to identify compounds that induce a desired change in a cellular model, without prior knowledge of the molecular target.[2]
Core Experiment: Cell Viability and Proliferation Assays
-
Rationale: The initial step is to determine the compound's effect on cell viability and proliferation across a panel of representative cell lines. This provides a fundamental understanding of its cytotoxic or cytostatic potential.
-
Cell Line Panel:
-
Cancer Cell Lines: A diverse panel representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to identify potential anti-cancer activity.
-
Non-Cancerous Cell Line: A normal, non-transformed cell line (e.g., HEK293 or primary cells) to assess general cytotoxicity and selectivity.[3]
-
-
Methodology:
-
Cell Seeding: Plate cells in 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Utilize a robust and high-throughput compatible assay to measure cell viability. Common choices include:
-
MTT Assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Data Presentation: Summary of Hypothetical Cell Viability Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | > 100 |
| HEK293 | Normal Kidney | 45.7 |
This is hypothetical data for illustrative purposes.
In parallel with phenotypic screening, assessing the compound's activity against large panels of known drug targets can rapidly identify potential mechanisms of action.
Core Experiment: Kinase and GPCR Profiling
-
Rationale: Kinases and G protein-coupled receptors (GPCRs) are two of the largest and most successfully drugged target classes. Screening against panels of these targets provides a high probability of identifying relevant interactions.
-
Methodology:
-
Kinase Profiling: Utilize a commercially available kinase panel (e.g., from Reaction Biology or Eurofins) that employs radiometric or fluorescence-based assays to measure the inhibition of a large number of kinases at a fixed compound concentration (e.g., 10 µM).
-
GPCR Profiling: Employ a similar panel-based approach for GPCRs, often using radioligand binding assays or functional assays that measure downstream signaling events (e.g., calcium flux or cAMP production).
-
-
Data Analysis: The primary output is the percent inhibition of each target at the tested concentration. "Hits" are typically defined as targets with inhibition greater than a certain threshold (e.g., 50%).
Tier 2: From 'Hits' to 'Leads' - Confirmation and Orthogonal Validation
Any "hits" identified in Tier 1 must be rigorously validated to eliminate false positives and confirm their activity.
-
Rationale: For each confirmed hit from the primary screens, a full dose-response curve is generated to accurately determine the IC50 or EC50 (half-maximal effective concentration).
-
Methodology: This involves repeating the primary assay with a more extensive range of compound concentrations (typically a 10-point, 3-fold serial dilution).
-
Rationale: To ensure that the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hit using an orthogonal assay that relies on a different detection method or biological principle.[4]
-
Example: If a hit is identified in a fluorescence-based kinase assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding affinity to the kinase.
Caption: Workflow for orthogonal assay validation.
Part 2: Delving Deeper - Elucidating the Mechanism of Action
Once a hit has been validated, the focus shifts to understanding its mechanism of action (MoA) at a molecular and cellular level.
Biochemical Assays: Direct Target Engagement
-
Rationale: Biochemical assays are essential for characterizing the direct interaction between the compound and its purified target protein.[5][6] These assays can determine binding affinity, enzyme kinetics, and the mode of inhibition.[7]
-
Key Biochemical Assays:
-
Enzyme Inhibition Assays: For enzymatic targets, these assays measure the effect of the compound on the rate of the enzymatic reaction.[8][9]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide direct measurement of the binding affinity (KD) between the compound and its target.[10]
-
Experimental Protocol: A Generic Enzyme Inhibition Assay
-
Reagents: Purified enzyme, substrate, buffer, and this compound.
-
Assay Setup: In a microplate, combine the enzyme and a range of concentrations of the compound.
-
Initiation: Add the substrate to start the reaction.
-
Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Plot the reaction rate as a function of compound concentration to determine the IC50.
Cell-Based Pathway Analysis: Connecting Target to Phenotype
-
Rationale: It is crucial to demonstrate that the compound engages its target within a cellular context and that this engagement leads to the observed cellular phenotype.[11][12][13]
-
Key Cell-Based Assays:
-
Reporter Gene Assays: These assays are used to measure the activity of a specific signaling pathway. For example, if the target is a kinase in the NF-κB pathway, a luciferase reporter driven by an NF-κB response element can be used.
-
Western Blotting: This technique can be used to measure the phosphorylation state of downstream targets of a kinase or the expression levels of proteins regulated by a transcription factor.
-
Safety and Handling of this compound
It is imperative to handle this compound with appropriate safety precautions. The Safety Data Sheet (SDS) should be consulted before use.[14][15] Based on available data for similar compounds, it may be harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[14] Standard personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.[16]
Conclusion: A Pathway to Discovery
This in-depth technical guide outlines a robust and scientifically sound strategy for the initial screening of this compound. By employing a multi-tiered approach that begins with broad phenotypic and target-class screening and progresses to detailed mechanistic studies, researchers can efficiently and effectively uncover the biological activity of this novel compound. The emphasis on orthogonal validation and the elucidation of the mechanism of action in a cellular context are critical for ensuring the scientific integrity of the findings and for paving the way for potential therapeutic or agrochemical applications.
References
- A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
- Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.).
- Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | France. (n.d.).
- Therapeutically relevant cell-based assays for drug discovery - Nuvisan. (n.d.).
- Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
- Biochemical Assay Services - Evotec. (n.d.).
- High-Throughput Inhibitor Assays and Screening - Creative Enzymes. (n.d.).
- How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21).
- High-Throughput Screening Assays. (n.d.).
- How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25).
- Assay Development in Drug Discovery | Danaher Life Sciences. (n.d.).
- expert biochemical assays for drug discovery success - Nuvisan. (n.d.).
- High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed. (2020, October 8).
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- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
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Methodological & Application
Synthesis Protocol for 4-Chloro-2-(trifluoromethyl)benzamide: An Application Note
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in the development of pharmaceuticals and agrochemicals. Two primary synthetic routes are detailed: the conversion of 4-Chloro-2-(trifluoromethyl)benzoic acid via an acyl chloride intermediate, and the hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization.
Introduction
This compound is a crucial building block in organic synthesis, finding extensive application in the discovery of novel bioactive molecules. Its structural motifs, a chlorinated and trifluoromethylated benzene ring coupled with an amide functional group, are prevalent in a variety of pharmacologically active compounds and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom significantly influences the physicochemical properties and biological activity of the final products. A reliable and scalable synthesis of this intermediate is therefore of paramount importance.
This application note details two robust and widely applicable methods for the preparation of this compound, providing a thorough understanding of the underlying chemical principles and experimental procedures.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be efficiently achieved through two principal pathways, each with its own set of advantages depending on the available starting materials and desired scale of production.
Route 1: From Carboxylic Acid via Acyl Chloride
This is the most common and versatile method, proceeding in two sequential steps:
-
Formation of the Acyl Chloride: 4-Chloro-2-(trifluoromethyl)benzoic acid is converted to the highly reactive 4-Chloro-2-(trifluoromethyl)benzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred on a larger scale as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1][][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired benzamide. This is a vigorous exothermic reaction where the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[][4]
Route 2: Hydrolysis of Nitrile
An alternative approach involves the hydrolysis of 4-Chloro-2-(trifluoromethyl)benzonitrile. This transformation can be performed under either acidic or basic conditions.[5][6][7]
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by a strong acid, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This method is often preferred as it can sometimes be easier to control and may lead to fewer side products.
The hydrolysis of nitriles is a stepwise process that initially forms a primary amide, which can then be further hydrolyzed to the corresponding carboxylic acid under more vigorous conditions.[6][7] Careful control of reaction conditions is therefore necessary to isolate the amide intermediate.
Experimental Protocols
Route 1: Synthesis from 4-Chloro-2-(trifluoromethyl)benzoic acid
This protocol is divided into two distinct stages: the formation of the acyl chloride and the subsequent amidation.
Part A: Synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive thionyl chloride and generates toxic gases (SO₂ and HCl).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Chloro-2-(trifluoromethyl)benzoic acid | 224.57 | 10.0 | 2.25 g |
| Thionyl chloride (SOCl₂) | 118.97 | 20.0 | 1.46 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 20 mL |
| Dimethylformamide (DMF) (catalytic) | - | - | 1-2 drops |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-(trifluoromethyl)benzoic acid (2.25 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add thionyl chloride (1.46 mL, 20.0 mmol) dropwise to the solution at room temperature.
-
Add 1-2 drops of dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride is obtained as a yellowish oil and is typically used in the next step without further purification.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture as thionyl chloride and the resulting acyl chloride will react with water.
-
Excess Thionyl Chloride: A molar excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid.
-
DMF Catalyst: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate, which accelerates the reaction.[]
-
Reflux: Heating the reaction ensures it proceeds at a reasonable rate.
Part B: Synthesis of this compound
Safety Precaution: This reaction is highly exothermic. The addition of the acyl chloride to the ammonia solution should be done slowly and with efficient cooling.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Chloro-2-(trifluoromethyl)benzoyl chloride | 243.01 | ~10.0 | From Part A |
| Concentrated Ammonium Hydroxide (28-30%) | - | - | 30 mL |
| Ice | - | - | For cooling bath |
| Dichloromethane (DCM) | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | For washing |
| Brine | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | For drying |
Procedure:
-
In a 250 mL beaker, place concentrated ammonium hydroxide (30 mL) and cool it in an ice bath to 0-5 °C.
-
Dissolve the crude 4-Chloro-2-(trifluoromethyl)benzoyl chloride from Part A in a small amount of anhydrous dichloromethane (10 mL).
-
Slowly add the solution of the acyl chloride dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate will form immediately.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Allow the mixture to warm to room temperature and stir for another hour.
-
Filter the white precipitate using a Büchner funnel and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.
-
Alternatively, the product can be extracted from the aqueous mixture with dichloromethane (3 x 20 mL). The combined organic layers are then washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the purified product.
-
Dry the final product under vacuum to obtain this compound as a white solid.
Causality behind Experimental Choices:
-
Cooling: The reaction between the acyl chloride and ammonia is highly exothermic and cooling is necessary to control the reaction rate and prevent side reactions.
-
Excess Ammonia: A large excess of ammonium hydroxide is used to ensure complete reaction of the acyl chloride and to neutralize the HCl byproduct.[4]
-
Washing: Washing with sodium bicarbonate solution removes any unreacted carboxylic acid, and the brine wash removes residual water.
Route 2: Synthesis from 4-Chloro-2-(trifluoromethyl)benzonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Chloro-2-(trifluoromethyl)benzonitrile | 205.57 | 10.0 | 2.06 g |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 1.20 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 10 mL |
| Hydrochloric Acid (1 M) | - | - | For pH adjustment |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (2.06 g, 10.0 mmol) in ethanol (20 mL).
-
In a separate beaker, dissolve sodium hydroxide (1.20 g, 30.0 mmol) in water (10 mL).
-
Add the sodium hydroxide solution to the nitrile solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and acidify the solution to pH 7 with 1 M hydrochloric acid.
-
A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization if necessary.
Causality behind Experimental Choices:
-
Base-Catalyzed Hydrolysis: Sodium hydroxide provides the nucleophilic hydroxide ions to initiate the hydrolysis of the nitrile.
-
Ethanol/Water Solvent System: This mixture ensures the solubility of both the organic nitrile and the inorganic base.
-
Reflux: Heating is required to overcome the activation energy for the hydrolysis reaction.
-
Neutralization: Acidification to a neutral pH is crucial for the precipitation of the amide product, which is less soluble in neutral water than its corresponding carboxylate salt that would exist under basic conditions.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the presence of the expected functional groups and substitution pattern on the aromatic ring.[8][9]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amide (around 3300-3500 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretches.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Visualization of Synthetic Workflow
Caption: Synthetic routes to this compound.
Conclusion
This application note has detailed two effective and reliable methods for the synthesis of this compound. The choice between the two routes will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Both protocols, when followed with the appropriate safety precautions, should provide the target compound in good yield and purity. The provided characterization methods will ensure the quality of the final product, making it suitable for further applications in research and development.
References
- Padmavathi, V., et al. (2010). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Clark, J. (2023). The Preparation of Amides. Chemguide.
- LibreTexts Chemistry. (2023). Making Amides from Carboxylic Acids.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Cravotto, G., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 93.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- LibreTexts Chemistry. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- Google Patents. (2013). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Li, C., et al. (2021). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 26(16), 4947.
- Taylor & Francis Online. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
- MDPI. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871.
- PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857–1861.
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2013). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- Chegg.com. (2020). Solved Hydrolysis of a nitrile compound to the corresponding.
- ResearchGate. (2025). Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime.
- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-N-(2-methoxyphenyl)benzamide. PubMed Central.
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- 4. chemguide.co.uk [chemguide.co.uk]
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- 9. researchgate.net [researchgate.net]
Analytical methods for 4-Chloro-2-(trifluoromethyl)benzamide characterization
An In-Depth Guide to the Analytical Characterization of 4-Chloro-2-(trifluoromethyl)benzamide
Authored by a Senior Application Scientist
Introduction
This compound is a halogenated aromatic amide that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl group, imparts specific chemical properties that necessitate robust and precise analytical methods for its characterization. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation, purity assessment, and quality control of this compound. The methodologies described herein are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. These properties influence solubility, chromatographic behavior, and spectroscopic responses.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [1] |
| Molecular Weight | 223.58 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Code | 1S/C8H5ClF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Part 1: Structural Elucidation and Confirmation
Confirming the chemical identity of this compound is the primary step in its characterization. A combination of spectroscopic techniques provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.[2]
Causality behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices. DMSO-d₆ is often preferred for amides due to its ability to solubilize the compound and resolve the amide proton signals, which might otherwise exchange too rapidly.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals: The aromatic region will show distinct multiplets for the three protons on the benzene ring. The amide protons (NH₂) will typically appear as a broad singlet.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: Expect eight distinct carbon signals, including the carbonyl carbon of the amide, the carbon bearing the CF₃ group, and the six aromatic carbons. The CF₃ group will cause a characteristic quartet splitting of the carbon to which it is attached due to ¹JCF coupling.[3]
-
-
¹⁹F NMR Acquisition:
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its likely volatility and thermal stability.
Causality behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a standard choice for GC-MS as it produces a characteristic and reproducible fragmentation pattern that can be compared to spectral libraries.
-
GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for separating a wide range of aromatic compounds.[6]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: Look for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). Analyze the fragmentation pattern to confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, this technique will confirm the presence of the amide group and the aromatic ring.[7]
Causality behind Experimental Choices:
-
Sampling Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
-
N-H Stretching: Two bands in the region of 3400-3100 cm⁻¹ are characteristic of the primary amide NH₂ group.[7]
-
C=O Stretching (Amide I): A strong absorption band around 1680-1630 cm⁻¹.[7]
-
N-H Bending (Amide II): A band around 1650-1580 cm⁻¹.
-
C-F Stretching: Strong absorptions in the region of 1350-1100 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A band in the 800-600 cm⁻¹ region.
-
Part 2: Purity Determination and Impurity Profiling
Assessing the purity of this compound and identifying any potential impurities is critical for its use in further synthesis, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
A well-developed, stability-indicating HPLC method can separate the main compound from its impurities and degradation products.
Causality behind Experimental Choices:
-
Column: A C18 reversed-phase column is a versatile and robust choice for the separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[8]
-
Detection: UV detection is suitable as the aromatic ring of the compound will absorb UV light. The detection wavelength should be set at the absorption maximum (λmax) for optimal sensitivity.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 70 30 20 20 80 25 20 80 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurities relative to the main peak.
-
Part 3: Analytical Method Validation
To ensure that the analytical methods are reliable and suitable for their intended purpose, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] The HPLC method described above should be subjected to a full validation.
Validation Parameters and Procedures [11][12]
| Parameter | Purpose | Protocol Summary | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.[9] | Analyze blank, placebo (if applicable), analyte, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light). | The main peak should be free from interference from other components. Peak purity should be confirmed by a photodiode array (PDA) detector. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[9] | Prepare at least five concentrations of a reference standard spanning the expected range (e.g., 50-150% of the target concentration). Plot the peak area vs. concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | To determine the closeness of the measured value to the true value.[9] | Analyze samples with known concentrations of the analyte (e.g., by spiking a blank matrix at three concentration levels, with three replicates each). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. Includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[9] | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | Systematically vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | System suitability parameters should remain within acceptable limits. |
Part 4: Visualization of Workflows
Caption: Overall analytical workflow for the characterization of this compound.
Caption: Workflow for HPLC method validation according to ICH guidelines.
References
- Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharma Beginner. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ResearchGate. (n.d.). FT–IR benzamide ( 1 ).
- ScienceDirect. (n.d.). Sample preparation in analysis of pharmaceuticals.
- ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
- Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- RSC Publishing. (n.d.). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide.
- ChemicalBook. (n.d.). Benzamide(55-21-0) IR Spectrum.
- ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- ResearchGate. (2025, August 5). Sample Preparation in Analysis of Pharmaceuticals.
- ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide.
- ResearchGate. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application.
- Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.
- ResearchGate. (n.d.). Examples of fluorinated aromatic residues utilized in ¹⁹F NMR studies.
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene - Optional[19F NMR] - Chemical Shifts.
- CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
- ResearchGate. (2025, November 24). Carbamothioyl Benzamide Derivative: Synthesis, Characterizations, Hirshfeld Surface Analysis, Computational Study, and Molecular Docking Analysis.
- ResearchGate. (2025, August 6). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
- ResearchGate. (2025, August 6). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.
- (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Agilent. (n.d.). GC AND GC/MS.
- MDPI. (n.d.). N-(diisopropylphosphanyl)benzamide.
- PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide.
- American Laboratory. (2015, April 20). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid.
- (n.d.). 4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity, C8H5ClF3NO2, 1 gram.
- EPA. (n.d.). Method-No. 01023 Report No. MR-06/187.
- PMC - NIH. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
- anCHem. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column.
- Chemcasts. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties.
- Carl ROTH. (n.d.). Liquid Chromatography HPLC.
- PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-(trifluoromethyl)benzamide | 654-94-4.
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Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 4-Chloro-2-(trifluoromethyl)benzamide
Abstract
This document provides a comprehensive guide for the quantitative determination of 4-Chloro-2-(trifluoromethyl)benzamide using a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The protocol is designed for researchers, scientists, and professionals in the drug development and quality control sectors. The narrative explains the scientific rationale behind the chosen experimental parameters and outlines a detailed procedure for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of parent molecules, while the chloro-substituted benzamide structure is a common feature in many biologically active compounds. Accurate quantification of this intermediate is critical for process optimization, quality control of starting materials, and final product purity assessment.
This application note addresses the need for a reliable analytical method by detailing a reversed-phase HPLC-UV (RP-HPLC-UV) method. Reversed-phase chromatography is the method of choice due to the non-polar nature of the analyte.[4][5] The methodology is built upon established chromatographic principles for aromatic and amide-containing compounds and is designed to be both accurate and precise.[6]
Physicochemical Properties and Chromatographic Considerations
A fundamental understanding of the analyte's physicochemical properties is paramount for developing a robust HPLC method. This compound is an aromatic amide. The presence of the benzene ring and the amide group provides strong UV absorbance, making UV detection a suitable choice. The trifluoromethyl and chloro substituents increase the hydrophobicity of the molecule, suggesting good retention on a non-polar stationary phase like C18 in a reversed-phase system.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC-UV analysis.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
0.45 µm membrane filters
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.[7]
Chromatographic Conditions
The proposed starting conditions are summarized in the table below. These parameters are based on common practices for the analysis of aromatic amides and may require optimization.[8]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reversed-phase HPLC, offering good solubility for the analyte and appropriate elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.[7] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[7] |
| UV Detection | 220 nm | A wavelength where benzamide and its derivatives typically show strong absorbance. |
Detailed Protocols
Mobile Phase Preparation
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of deionized water.
-
Combine the solvents in a suitable glass container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing an estimated amount of this compound.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol
A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[1][3][9] The following validation parameters should be assessed according to ICH Q2(R2) guidelines.[2][3][10]
Caption: Key parameters for HPLC method validation.
System Suitability
Before each validation run, inject a standard solution (e.g., 25 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
Specificity
Inject a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interfering peaks from excipients or impurities at the retention time of the analyte.
Linearity and Range
Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Plot a calibration curve of the mean peak area versus concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[10]
Accuracy
Perform a recovery study by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.[1]
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD, and 10:1 for LOQ.
Robustness
Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, and mobile phase composition by ±2%) and assess the impact on the results. The results should remain unaffected by these minor changes, demonstrating the method's robustness.
Data Presentation
The results of the method validation should be presented in a clear and concise manner.
Table 1: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| System Suitability | RSD of peak area ≤ 2.0% |
| Specificity | No interference at the analyte's retention time |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| LOD | S/N ratio of 3:1 |
| LOQ | S/N ratio of 10:1 |
| Robustness | Results unaffected by minor variations in method parameters |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound by HPLC-UV. The proposed method is based on established chromatographic principles for similar compounds and includes a comprehensive validation plan aligned with ICH guidelines. By following this guide, researchers and analysts can implement a reliable and accurate method for the quality control and analysis of this important chemical intermediate.
References
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
- AMSbiopharma. (2025).
- Pharma Talks. (2025). Understanding ICH Q2(R2)
- Request PDF. (2025).
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. [Link]
- PubMed. (2013).
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- ResearchGate. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
- PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. [Link]
- Longdom Publishing. (2021).
- PubChem. (n.d.). 4-Chlorobenzamide. [Link]
- NIST. (n.d.). 4-(Trifluoromethyl)benzamide. [Link]
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Application Notes and Protocols for 4-Chloro-2-(trifluoromethyl)benzamide in Cell Culture Assays
Introduction
4-Chloro-2-(trifluoromethyl)benzamide is a synthetic compound belonging to the benzamide class of molecules. While its specific biological function and mechanism of action are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a modulator of cellular processes. Benzamide derivatives have been shown to interact with a wide range of biological targets, including enzymes and signaling proteins. For instance, some trifluoromethyl-containing benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, while others have shown activity against the ABCG2 transporter, which is involved in multidrug resistance in cancer.[1][2] Another related compound, 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPARδ).[3] Given the diverse activities of structurally similar compounds, this compound represents a valuable tool for screening and identifying novel biological activities in cell-based assays.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture assays. It outlines detailed protocols for preliminary characterization, including solubility and cytotoxicity assessment, as well as functional assays to investigate its effects on cell viability, proliferation, and signaling pathways. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Physicochemical Properties & Handling
A fundamental understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClF₃NO | [4] |
| Molecular Weight | 223.58 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Insoluble in water.[5] Soluble in organic solvents such as DMSO and ethanol. | [5] |
| Storage | Store in a cool, dry place. | [4] |
Note: The CAS number for this compound is 254880-52-9. However, a structurally similar compound, 5-Chloro-2-(trifluoromethyl)benzamide, has the CAS number 654-94-4.[4][6] Researchers should verify the exact identity of their compound.
Stock Solution Preparation: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).
-
Solvent Selection: Use anhydrous, cell culture-grade DMSO to minimize toxicity and maintain compound integrity.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to cell culture media. The final DMSO concentration in the culture media should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular stress.[7]
-
Procedure:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex or gently heat (if necessary and compound stability permits) to ensure complete dissolution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Experimental Protocols
The following protocols provide a framework for investigating the cellular effects of this compound. It is crucial to include appropriate controls in every experiment, including a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and untreated cells.[7]
Protocol 1: Determination of IC₅₀ using a Cell Viability Assay (MTT Assay)
This protocol aims to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[7]
Materials:
-
Selected cell line (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.[7]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control wells (DMSO only).
-
Incubate for 48-72 hours.[7]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination:
Caption: Workflow for determining the IC₅₀ value of this compound.
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol is designed to investigate if this compound modulates specific signaling pathways. The choice of antibodies will depend on the hypothesized target or the results from broader screening assays. For example, based on the activity of similar compounds, one might investigate pathways involved in cell proliferation (e.g., Akt/mTOR) or apoptosis (e.g., caspase activation).
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Potential Signaling Pathway to Investigate:
Caption: Hypothetical modulation of the PI3K/Akt and apoptotic pathways by the compound.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the experimental findings, several validation steps should be integrated into the workflow:
-
Orthogonal Assays: Confirm the results from the MTT assay with a different viability or cytotoxicity assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
-
Positive and Negative Controls: Always include known inhibitors or activators of the pathway of interest as positive controls to validate the assay's performance. The vehicle control serves as the negative baseline.[7]
-
Dose-Response and Time-Course Studies: The effects of the compound should be evaluated over a range of concentrations and time points to understand the dynamics of the cellular response.
-
Target Engagement: If a specific molecular target is identified, cellular thermal shift assays (CETSA) or related techniques can be employed to confirm direct binding of the compound to its target in a cellular context.
Conclusion
This compound is a compound with potential for biological activity discovery. The protocols outlined in this application note provide a robust framework for its initial characterization in cell culture systems. By systematically evaluating its effects on cell viability and key signaling pathways, researchers can elucidate its mechanism of action and potential therapeutic applications. Adherence to rigorous experimental design, including appropriate controls and validation steps, is essential for generating reliable and reproducible data.
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Application Notes & Protocols: Dissolving 4-Chloro-2-(trifluoromethyl)benzamide for Experimental Use
Abstract
This document provides a comprehensive guide for the dissolution of 4-Chloro-2-(trifluoromethyl)benzamide, a compound of interest in various research and drug development applications. Recognizing the compound's inherent low aqueous solubility, this protocol details systematic approaches for selecting appropriate solvents and preparing stable stock and working solutions. The methodologies presented herein are designed to ensure solution homogeneity and concentration accuracy, which are critical for the validity and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: Understanding the Challenge
This compound belongs to the benzamide class of molecules, many of which exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] A significant hurdle in the preclinical evaluation of many benzamide derivatives, and indeed a large portion of new chemical entities, is their poor water solubility.[2][3] This characteristic can impede accurate assessment in biological assays and lead to inconsistent results. The hydrophobic nature of the benzene ring and the trifluoromethyl group in this compound contributes to its limited solubility in aqueous media. Therefore, a systematic approach to dissolution is paramount for reliable in vitro and in vivo studies.
Physicochemical Properties & Safety Considerations
A thorough understanding of the compound's properties is the foundation for developing a successful dissolution protocol.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value/Information | Source(s) |
| Molecular Formula | C8H5ClF3NO | [4][5] |
| Molecular Weight | 223.58 g/mol | [4][5] |
| Appearance | White crystalline solid | [6] |
| General Solubility | Expected to have low aqueous solubility but higher solubility in polar organic solvents like DMSO and ethanol. | [7] |
Safety First: Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS).[6][8][9][10] Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]
-
Handling: Avoid breathing dust.[6] Handle in a well-ventilated area or a chemical fume hood.[6][10] Wash hands thoroughly after handling.[6]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6][9] If swallowed, rinse mouth with water.[6] Seek medical attention if symptoms persist.[6][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Strategic Solvent Selection: A Step-by-Step Rationale
The primary goal is to prepare a concentrated, stable stock solution that can be accurately diluted into aqueous experimental media without precipitation. The choice of solvent is dictated by the compound's polarity and the requirements of the downstream application.
Primary Solvents for Stock Solutions
For poorly water-soluble compounds like this compound, the use of a water-miscible organic solvent is the standard approach for preparing a concentrated stock solution.[11]
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of organic compounds and is generally suitable for creating high-concentration stock solutions.[7] It is a common choice for in vitro cell-based assays, as it is typically tolerated by cells at low final concentrations (ideally <0.1%).[12]
-
Ethanol: Ethanol is another effective polar organic solvent that can be used for dissolving benzamide derivatives.[7] It is often employed in formulations for both in vitro and in vivo studies.
-
Dimethylformamide (DMF): DMF is a strong polar aprotic solvent that can also be considered for dissolving compounds with challenging solubility. However, its use may be more limited in biological assays due to potential toxicity.
Enhancing Solubility: Co-solvents and Other Techniques
In cases where single solvents are insufficient or for specific formulation needs, several strategies can be employed to enhance solubility.[2][3]
-
Co-solvents: A mixture of solvents can be more effective than a single solvent.[11][13] For example, a combination of DMSO and ethanol, or the addition of polyethylene glycol (PEG) or propylene glycol (PG) to an aqueous solution can improve the solubility of hydrophobic compounds.[11]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[11] While benzamides are generally neutral, this strategy is crucial for acidic or basic compounds.
-
Gentle Heating and Sonication: These physical methods can aid in the dissolution process by increasing the kinetic energy of the molecules. Gentle warming (e.g., to 37°C) and vortexing are common practices.[7] Sonication in an ultrasonic bath can also be effective in breaking down solid aggregates.
The following diagram illustrates the decision-making process for solvent selection:
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Introduction: The Benzamide Scaffold as a Privileged Structure in Oncology
An in-depth guide for researchers, scientists, and drug development professionals on the applications of the 4-chloro-2-(trifluoromethyl)benzamide chemical scaffold in the discovery of novel cancer therapeutics.
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear recurrently as the backbone for drugs targeting a wide array of biological targets. The benzamide scaffold is one such structure, valued for its synthetic tractability and its ability to form crucial hydrogen bonds and other non-covalent interactions within the active sites of proteins. The strategic functionalization of the benzamide core with specific chemical groups can dramatically enhance its pharmacological properties.
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity.[1] Similarly, the addition of a chloro (-Cl) substituent can modulate the electronic properties of the molecule and provide key interactions within hydrophobic pockets of target proteins.[2]
While this compound itself is a foundational chemical building block, it is the broader class of its derivatives that has garnered significant attention in cancer research. These compounds have been engineered to potently and selectively inhibit key signaling pathways that are dysregulated in cancer, offering new avenues for targeted therapies. This guide provides detailed application notes on the mechanistic roles of these derivatives and robust protocols for their preclinical evaluation.
Part 1: Key Signaling Pathways Targeted by Benzamide Derivatives
Derivatives of the this compound scaffold have been successfully developed to modulate several critical pathways implicated in tumor growth, survival, and resistance.
Inhibition of the Hedgehog (Hh) Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential during embryonic development but is often aberrantly reactivated in various cancers, including basal cell carcinoma and medulloblastoma, to drive tumor progression.[3] Several novel 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been designed as potent inhibitors of this pathway.[3][4]
These inhibitors typically function by targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade. By blocking SMO, they prevent the activation of Gli transcription factors, which are responsible for expressing genes that promote cell proliferation and survival.
Below is a simplified representation of the Hedgehog signaling pathway and the point of inhibition by benzamide derivatives.
Targeting RET Kinase in Oncogenic Signaling
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, acts as a potent oncogenic driver in various cancers, particularly in medullary and papillary thyroid carcinomas. Kinase inhibitors are a cornerstone of targeted cancer therapy.[5][6] A series of novel 4-chloro-benzamide derivatives have been synthesized and evaluated as potent RET kinase inhibitors.[7]
These inhibitors compete with ATP for binding to the kinase domain of the RET protein. This action prevents the autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, thereby halting the signals that drive cell proliferation and survival.[8]
Reversing Multidrug Resistance (MDR)
A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2.[9] These transporters act as efflux pumps, actively removing anticancer drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[9] A novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs by directly inhibiting the efflux function of the ABCG2 transporter in colon cancer cell lines.[9][10] This suggests a role for this chemical class in combination therapies to overcome resistance.
Part 2: Core Experimental Protocols
The following protocols provide step-by-step methodologies for the preclinical evaluation of this compound derivatives.
Protocol 1: In Vitro Anti-proliferative Activity using MTT Assay
This protocol determines the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (IC₅₀). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]
Causality Behind Choices:
-
Assay Choice: The MTT assay is robust, widely used, and relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11][12]
-
Cell Line Selection: Choose cell lines with known dysregulation in the pathway of interest. For a RET inhibitor, use a cell line with a known RET mutation (e.g., TT cells for medullary thyroid cancer). For an Hh inhibitor, use cells responsive to Hh signaling (e.g., NIH/3T3 cells with a Gli-luciferase reporter).[4]
-
Controls: A vehicle control (e.g., DMSO) is critical to ensure the solvent does not affect cell viability. A positive control (a known inhibitor of the pathway) validates the assay's responsiveness.
Workflow Diagram:
Step-by-Step Methodology:
-
Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Count the cells and adjust the density to 5,000-20,000 cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate.[12] Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in the appropriate culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (medium with the highest concentration of DMSO used) and no-treatment control (medium only).
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12] Mix gently by pipetting or shaking for 15 minutes.
-
Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[12]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | Target Pathway | IC₅₀ (µM) |
| Derivative X | TT | RET | 0.05 |
| Derivative Y | K562 | Bcr-Abl | 2.27[13] |
| Derivative Z | HepG2 | HDAC3 | 1.30[14] |
| Positive Control | Vandetanib | RET | 0.02 |
Protocol 2: Western Blot for Pathway Modulation Analysis
This protocol is essential for confirming that the compound inhibits its intended target within the cell. For example, a successful RET inhibitor should decrease the phosphorylation of RET and its downstream effectors.
Causality Behind Choices:
-
Target Selection: Probing for the phosphorylated (active) form of the target kinase and a key downstream substrate provides direct evidence of target engagement and pathway inhibition.
-
Loading Control: An antibody against a constitutively expressed housekeeping protein (e.g., β-actin, GAPDH) is mandatory to ensure equal amounts of protein were loaded in each lane, allowing for accurate comparison.[15]
-
Blocking: Blocking the membrane (e.g., with nonfat milk or BSA) is crucial to prevent non-specific binding of the antibodies, which would result in high background noise.[16]
Workflow Diagram:
Step-by-Step Methodology:
-
Sample Preparation: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 xg) for 15 minutes at 4°C to pellet cell debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 [TBST]) to prevent non-specific antibody binding.[16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-RET) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[15]
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein (e.g., total RET) and a loading control (e.g., β-actin) to normalize the data.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of a compound in a living organism. It involves implanting human cancer cells into immunodeficient mice to grow a tumor, which is then treated with the test compound.
Causality Behind Choices:
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used because they lack a functional immune system and will not reject the implanted human tumor cells.[18][19]
-
Route of Administration: The delivery route (e.g., oral gavage, intravenous) should be chosen based on the compound's properties and intended clinical application.
-
Endpoints: Tumor volume is the primary efficacy endpoint. Animal body weight is a key indicator of toxicity; significant weight loss may require dose reduction or cessation of treatment.
Step-by-Step Methodology:
-
Cell Preparation: Culture the selected human cancer cell line (e.g., a line that showed high sensitivity in vitro) and harvest 2-5 million cells per animal. Resuspend the cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse (e.g., 6-8 week old female NSG mice).[18]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: Prepare the compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). Administer the compound to the treatment group according to a predetermined schedule (e.g., 10 mg/kg, daily, via oral gavage). The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of each animal 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Termination: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition (TGI) to quantify the compound's efficacy.[14]
Conclusion
The this compound scaffold serves as a versatile and potent core for the development of targeted anticancer agents. By leveraging this privileged structure, researchers have successfully designed derivatives that inhibit key oncogenic drivers like the Hedgehog and RET signaling pathways, and even counteract mechanisms of drug resistance. The systematic application of the robust in vitro and in vivo protocols detailed in this guide is essential for the rigorous preclinical evaluation of these promising compounds, paving the way for their potential translation into novel clinical therapies.
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Experimental use of 4-Chloro-2-(trifluoromethyl)benzamide in vivo in mice
<APPLICATION NOTES & PROTOCOLS >
Topic: Experimental Use of 4-Chloro-2-(trifluoromethyl)benzamide In Vivo in Mice
Audience: Researchers, Scientists, and Drug Development Professionals
I. EXECUTIVE SUMMARY
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, a novel investigational compound. Due to the limited public data on this specific molecule, the protocols outlined herein are based on established best practices for characterizing new chemical entities (NCEs) in rodent models. The core objective is to establish a systematic workflow to determine the compound's tolerability, pharmacokinetic profile, and preliminary efficacy.
The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and lipophilicity, which can improve pharmacokinetic properties.[1][2] Benzamide derivatives have been explored for a wide range of therapeutic applications, including as inhibitors of the Hedgehog signaling pathway and as potential treatments for neurodegenerative diseases.[3][4][5][6] Therefore, a rigorous and well-planned in vivo study is critical to understanding the therapeutic potential of this compound. This guide emphasizes a logical, stepwise approach, beginning with dose-range finding and culminating in efficacy studies, all while adhering to the highest standards of animal welfare and scientific integrity.
II. PRE-CLINICAL STUDY DESIGN & RATIONALE
A successful in vivo study begins with a robust experimental design. The primary goals are to determine the Maximum Tolerated Dose (MTD), characterize the pharmacokinetic (PK) profile, and assess pharmacodynamic (PD) or efficacy effects in a relevant disease model.
A. Rationale for Model Selection
Mice are the preferred species for initial in vivo testing of NCEs due to their genetic similarity to humans, small size, relatively low cost, and the availability of numerous well-characterized disease models.[7] Strains such as C57BL/6 or BALB/c are commonly used for general toxicology and PK studies. For oncology studies, immunodeficient strains (e.g., nude or SCID) are required for xenograft models.[7][8]
B. Stepwise Experimental Workflow
The evaluation should proceed logically from safety to efficacy. An initial acute toxicity study establishes a safe dose range, which informs the dose levels for subsequent repeat-dose toxicity and pharmacokinetic studies. The data from these studies are then used to design a well-powered efficacy study.
Caption: A stepwise workflow for in vivo evaluation of a novel compound.
III. COMPOUND FORMULATION & PREPARATION
The formulation of a poorly soluble compound is a critical determinant of its in vivo performance. Benzamide derivatives and trifluoromethylated compounds are often lipophilic and exhibit poor aqueous solubility.[2][9][10] An improper vehicle can lead to precipitation, poor absorption, and high experimental variability.[11][12]
A. Vehicle Selection & Optimization
A tiered approach to vehicle selection is recommended. Start with the simplest aqueous vehicles and progress to more complex co-solvent or suspension systems as needed.
| Vehicle System | Composition | Suitability & Rationale | Key Considerations |
| Aqueous Solution | Sterile Saline or PBS | Ideal for water-soluble compounds. Provides the most straightforward PK interpretation. | Unlikely to be suitable for this compound based on its structure. |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | For compounds soluble in organic solvents. PEG400 helps maintain solubility upon injection. | DMSO concentration should be kept low (<10%) to avoid toxicity.[13] Risk of precipitation upon dilution in blood.[11] |
| Aqueous Suspension | 0.5% CMC, 0.1% Tween 80 in sterile water | Good for high doses of insoluble compounds for oral administration. Surfactant (Tween 80) aids in wetting the particles. | Requires uniform particle size (micronization) and vigorous mixing before dosing to ensure dose accuracy.[9] |
B. Protocol: Preparation of an Aqueous Suspension (10 mg/mL)
-
Micronization: If the compound has a crystalline appearance, gently grind the required amount of this compound to a fine powder using a mortar and pestle. This increases the surface area for dissolution.
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5g of carboxymethylcellulose (CMC) and 0.1mL of Tween 80 in 100mL of sterile water. Mix thoroughly.
-
Wetting the Compound: In a clean glass vial, add the weighed compound powder. Add a small volume (e.g., 200 µL) of the vehicle and mix with a spatula to create a uniform paste. This prevents clumping.[9]
-
Suspension: Gradually add the remaining vehicle to the paste while vortexing or stirring continuously.
-
Homogenization: Use a magnetic stirrer to mix the suspension for at least 30 minutes before dosing. Always mix the suspension thoroughly immediately before drawing each dose to ensure uniformity.
IV. IN VIVO ADMINISTRATION PROTOCOLS
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Only trained personnel should perform these techniques.[14]
A. Protocol: Oral Gavage (PO) Administration
Oral gavage is used to administer a precise volume of a substance directly into the stomach.[15][16]
-
Animal Restraint: Scruff the mouse firmly, grasping the loose skin over the shoulders to immobilize the head. The body should be held in a vertical position to create a straight line through the neck and esophagus.[15][17]
-
Needle Selection: Choose an appropriate gavage needle size. For a standard adult mouse (20-25g), a 20-gauge, 1.5-inch needle with a smooth, ball-shaped tip is appropriate.[15][16]
-
Gavage Procedure:
-
Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth; do not insert past this point.
-
Insert the needle into the mouth, slightly to one side to bypass the incisors.
-
Gently advance the needle along the roof of the mouth towards the back of the throat. The mouse should swallow as the needle enters the esophagus.[16][17]
-
The needle should pass easily without resistance. If resistance is met, withdraw immediately and restart. Forcing the needle can cause perforation of the esophagus or trachea.[15]
-
Slowly dispense the formulation (over 2-3 seconds). The maximum recommended volume is 10 mL/kg.[15][16]
-
-
Post-Procedure Monitoring: After removing the needle, return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress.[15][18]
B. Protocol: Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of test compounds.
-
Animal Restraint: Restrain the mouse using the scruff technique and turn it over so the abdomen is facing upwards, tilting the head slightly downwards.[19][20]
-
Site Identification: The injection site is the lower right quadrant of the abdomen. This location avoids the cecum (left side) and the urinary bladder.[19][20][21]
-
Injection Procedure:
-
Use a new, sterile 25-27 gauge needle for each animal.[21][22]
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[19][21]
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid appears, discard the syringe and restart with fresh materials.[20]
-
Inject the substance smoothly. The maximum volume should not exceed 10 mL/kg.[21]
-
-
Post-Procedure Monitoring: Return the animal to its cage and observe for any complications such as bleeding or signs of distress.[21]
V. TOXICITY ASSESSMENT & DOSE DETERMINATION
The initial goal is to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[13]
A. Acute Toxicity Study
-
Study Design: Use a small number of mice (e.g., n=3 per group). Administer single doses of this compound at escalating levels (e.g., 10, 100, 500, 1000 mg/kg) alongside a vehicle control group.[13][23]
-
Monitoring: Observe animals continuously for the first 4 hours and then daily for 14 days.[13]
-
Endpoints: Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and mortality. A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[13][24]
-
Data Analysis: The results will provide an estimated dose range for the MTD study.
B. Repeat-Dose MTD Study
-
Study Design: Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses. Administer the compound daily for 14-28 days (n=5-10 mice per group).[13][24]
-
Endpoints: In addition to daily clinical observations and weekly body weight measurements, collect blood at the end of the study for a complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological analysis.[13][24]
-
MTD Definition: The MTD is the highest dose that does not result in mortality, significant clinical signs, or >20% body weight loss.[13]
VI. PHARMACOKINETIC (PK) & PHARMACODYNAMIC (PD) ANALYSIS
A. Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound.[25]
-
Study Design: Administer a single dose of this compound (e.g., at the MTD and one lower dose) via the intended therapeutic route (e.g., oral) and intravenously (IV) to determine bioavailability.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) from a cohort of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method. Key parameters to calculate include Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and t1/2 (half-life).[6][25]
B. Pharmacodynamic (PD) / Efficacy Study
This study links the drug concentration to a biological effect. The design is highly dependent on the hypothesized mechanism of action. For instance, if the compound is a putative inhibitor of a signaling pathway, a PD study would measure the inhibition of a key biomarker in that pathway.
Caption: Hypothetical mechanism of this compound.
PD Protocol Example (Tumor Model):
-
Model: Implant tumor cells (e.g., HCT116) subcutaneously in nude mice.[8]
-
Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), begin daily dosing with this compound at doses determined from the MTD and PK studies.[8]
-
Efficacy Endpoint: Measure tumor volume 2-3 times per week.
-
PD Endpoint: At the end of the study, collect tumor tissue at various time points post-final dose to measure the levels of a downstream biomarker (e.g., phosphorylated form of a protein in the target pathway) via Western Blot or ELISA.
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University of Wisconsin-Milwaukee. (n.d.). Mouse Intraperitoneal (IP) administration. Retrieved from [Link]
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Virginia Tech. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]
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protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. Retrieved from [Link]
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Scribd. (n.d.). IP Injection Protocol in Mice. Retrieved from [Link]
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UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. Retrieved from [Link]
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Xu, H. E., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857-61.
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Zhang, Y., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 113, 136-51.
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ResearchGate. (2025). Metabolism of fluorine-containing drugs. Retrieved from [Link]
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Chen, W., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 261, 115871.
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Kos, J., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534.
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National Institutes of Health. (n.d.). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)benzamide. Retrieved from [Link]
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MDPI. (n.d.). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]
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Application Notes and Protocols: Strategic Derivatization of 4-Chloro-2-(trifluoromethyl)benzamide for SAR Studies
Abstract
The 4-chloro-2-(trifluoromethyl)benzamide scaffold is a privileged starting point in modern drug discovery, appearing in a multitude of biologically active agents. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, provide a robust platform for the development of potent and selective therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core structure to conduct thorough Structure-Activity Relationship (SAR) studies. We delve into the rationale behind specific chemical modifications, provide detailed, field-tested protocols for key synthetic transformations, and present a framework for interpreting the resulting biological data to guide lead optimization.
Introduction: The Strategic Value of the this compound Scaffold
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a compound's physicochemical and biological properties.[1][2][3] When appended to an aromatic ring, the -CF3 group acts as a strong electron-withdrawing substituent and can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][4] It is often employed as a bioisostere for methyl or chloro groups to fine-tune steric and electronic interactions with a biological target or to block metabolic oxidation.[5]
The this compound scaffold combines the benefits of the trifluoromethyl group with a strategically placed chlorine atom and a versatile benzamide functionality. This combination offers multiple, distinct vectors for chemical modification, making it an ideal template for systematic SAR exploration. Derivatization efforts can be focused on three primary regions:
-
The Amide (Vector A): The N-H bond and carbonyl group are critical for hydrogen bonding and can be modified to explore different binding pocket interactions.
-
The Phenyl Ring (Vector B): The chlorine atom at the 4-position serves as a handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe steric and electronic requirements.
-
Bioisosteric Replacement of the Amide (Vector C): The entire amide moiety can be replaced with other functional groups to improve metabolic stability and pharmacokinetic properties.[6][7][8]
This guide will provide detailed protocols and the underlying scientific rationale for derivatizing each of these vectors.
Strategic Derivatization Pathways for SAR Exploration
A successful SAR campaign requires a logical and systematic approach to chemical modification. The following diagram illustrates a general workflow for the derivatization of the this compound core.
Caption: General workflow for SAR-driven derivatization of the core scaffold.
Experimental Protocols & Methodologies
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Vector A: N-Amide Substitution
Modification of the amide nitrogen is a fundamental strategy to probe the hydrogen-bonding and steric landscape of the target's binding pocket.
This protocol describes a general method for the N-alkylation of the primary amide using an alkyl halide.
-
Reaction Scheme:
-
This compound + R-X + Base → N-Alkyl-4-chloro-2-(trifluoromethyl)benzamide
-
-
Reagents & Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Reaction vessel, magnetic stirrer, heating mantle
-
-
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Vector B: Aryl Ring Modification via Cross-Coupling
The chlorine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of aryl, heteroaryl, and amino substituents.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[9][10]
-
Reaction Scheme:
-
This compound + R-B(OH)2 + Pd Catalyst + Base → 4-Aryl-2-(trifluoromethyl)benzamide
-
-
Reagents & Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask, inert atmosphere (N2 or Ar)
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[11][12][13]
-
Reaction Scheme:
-
This compound + R1R2NH + Pd Catalyst + Ligand + Base → 4-(Amino)-2-(trifluoromethyl)benzamide
-
-
Reagents & Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line technique
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add anhydrous toluene.
-
Seal the tube and heat to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through Celite and concentrate the filtrate.
-
Purify the crude product via column chromatography.
-
Caption: Key synthetic pathways for derivatization.
Vector C: Amide Bioisosteric Replacement
Amide bonds can be susceptible to in vivo hydrolysis by proteases.[8] Replacing the amide with a more stable bioisostere can significantly improve a compound's pharmacokinetic profile.[6][7] Common amide bioisosteres include 1,2,4-oxadiazoles, 1,2,3-triazoles, and trifluoroethylamines.[8][14][15]
-
1,2,4-Oxadiazoles: These heterocycles can mimic the hydrogen bonding properties and planar conformation of the amide bond while offering enhanced metabolic stability.[14]
-
Trifluoroethylamines: This motif replaces the carbonyl with a CF2 group. The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH, while the N-H can still act as a hydrogen bond donor.[6][15]
The synthesis of these bioisosteres often involves multi-step sequences starting from the corresponding carboxylic acid or nitrile derived from the parent benzamide.
Data Interpretation and SAR Analysis
The systematic synthesis of derivative libraries based on the protocols above allows for a comprehensive exploration of the SAR. The biological data obtained from screening these compounds should be tabulated to facilitate analysis.
Table 1: Hypothetical SAR Data for N-Substituted Derivatives
| Compound ID | R Group (Vector A) | IC50 (nM) | Notes |
| Parent | -H | 520 | Starting point |
| 1a | -CH3 | 450 | Small alkyl tolerated |
| 1b | -CH2CH3 | 380 | Increased potency |
| 1c | -Benzyl | 150 | Aromatic ring enhances activity |
| 1d | -(CH2)2-Ph | 85 | Increased linker length beneficial |
| 1e | -Cyclohexyl | 600 | Bulky aliphatic disfavored |
Table 2: Hypothetical SAR Data for 4-Position Substituted Derivatives (Vector B)
| Compound ID | R Group (Vector B) | IC50 (nM) | Notes |
| Parent | -Cl | 520 | Starting point |
| 2a | -Phenyl (Suzuki) | 210 | Lipophilic group improves potency |
| 2b | -4-Pyridyl (Suzuki) | 125 | H-bond acceptor beneficial |
| 2c | -Morpholino (B-H) | 95 | Polar, H-bond acceptor improves potency |
| 2d | -Anilino (B-H) | 350 | Potential steric clash |
-
Vector A: Larger, aromatic substituents on the amide nitrogen are preferred, suggesting a hydrophobic pocket.
-
Vector B: Introduction of hydrogen bond acceptors and moderately sized lipophilic groups at the 4-position significantly enhances potency.
These initial findings would then guide the design of the next generation of compounds, potentially combining optimal features from both vectors (e.g., an N-benzyl derivative with a 4-morpholino substituent).
Conclusion
The this compound scaffold represents a highly versatile starting point for medicinal chemistry campaigns. Its amenability to a range of robust chemical transformations allows for the systematic and efficient exploration of chemical space. By employing the strategic derivatization protocols outlined in these application notes—including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—researchers can rapidly generate diverse libraries of analogs. The subsequent analysis of biological data provides crucial insights into the structure-activity relationships, paving the way for the rational design of optimized lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
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LC-MS protocol for monitoring 4-Chloro-2-(trifluoromethyl)benzamide reactions
An Application Note and Protocol for the LC-MS Monitoring of 4-Chloro-2-(trifluoromethyl)benzamide Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the real-time monitoring of reactions synthesizing this compound. As a critical building block in the development of advanced pharmaceutical and agrochemical agents, ensuring the efficiency and purity of its synthesis is paramount. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key methodological choices, ensuring both reproducibility and adaptability. The protocol is built upon the principles of modern process analytical technology (PAT), emphasizing the use of highly selective and sensitive Triple Quadrupole (QqQ) Mass Spectrometry operating in Multiple Reaction Monitoring (MRM) mode to track reactants, intermediates, the final product, and critical byproducts.
Foundational Principles: Why LC-MS for Reaction Monitoring?
In process chemistry, understanding the kinetics and mechanism of a reaction is fundamental to optimizing yield, minimizing impurities, and ensuring process safety. Traditional monitoring techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography with UV detection (HPLC-UV) often lack the specificity and sensitivity required for complex reaction mixtures.
LC-MS, particularly LC-MS/MS, emerges as the superior analytical choice for several reasons:
-
Unparalleled Specificity: Mass spectrometry can distinguish between compounds with identical retention times and similar UV absorbance profiles, a common challenge with structural isomers or related impurities.
-
Exceptional Sensitivity: The ability to detect compounds at picogram or femtogram levels allows for the tracking of trace-level byproducts that could impact the final product's quality and safety.[1]
-
Structural Elucidation: Fragmentation analysis (MS/MS) provides structural information that can help tentatively identify unknown impurities or reaction intermediates without the need for immediate isolation and purification.[2]
This protocol specifically leverages Electrospray Ionization (ESI), a soft ionization technique ideal for analyzing moderately polar, thermally labile molecules like benzamides, as it minimizes in-source fragmentation and preserves the molecular ion for analysis.[3]
Reaction Pathway and Analytical Targets
A common and efficient synthesis of this compound (Product) involves the amidation of 4-Chloro-2-(trifluoromethyl)benzoyl chloride (Starting Material 1) with ammonia (Starting Material 2). Understanding this pathway allows us to define our analytical targets for the LC-MS method.
Caption: Key analytes in the synthesis of this compound.
Our LC-MS method is designed to separate and quantify three key species:
-
Starting Material (SM1): 4-Chloro-2-(trifluoromethyl)benzoyl chloride
-
Product: this compound
-
Hydrolysis Byproduct (BP1): 4-Chloro-2-(trifluoromethyl)benzoic acid (formed from the reaction of SM1 with trace water).[4]
Monitoring the consumption of SM1 and the formation of the Product and BP1 provides a complete kinetic profile of the reaction.
The Experimental Workflow: A Self-Validating System
The trustworthiness of a monitoring protocol relies on a robust and reproducible workflow, from sample extraction to data acquisition. Each step is designed to minimize variability and prevent analytical artifacts.
Caption: Overall workflow for LC-MS reaction monitoring.
Detailed Experimental Protocol
This protocol is optimized for a standard Triple Quadrupole LC-MS/MS system.
Part A: Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution that is compatible with the LC-MS system and where the analyte concentrations are within the linear dynamic range of the detector.[5][6]
Procedure:
-
Prepare Diluent: Mix acetonitrile and deionized water in a 1:1 (v/v) ratio.
-
Sample Quenching & Dilution: At each reaction time point, carefully withdraw a 10 µL aliquot of the reaction mixture. Immediately dispense it into a vial containing 990 µL of the prepared diluent (a 1:100 dilution).
-
Causality Explanation: Immediate dilution in a water/organic mixture effectively quenches the reaction by rapidly lowering the concentration of reactants and the temperature. Acetonitrile is chosen for its miscibility with both the reaction solvent and the aqueous mobile phase.[7]
-
-
Mix: Vortex the vial for 10 seconds to ensure homogeneity.
-
Filter: Draw the diluted sample into a 1 mL syringe and attach a 0.22 µm PTFE syringe filter. Filter the solution directly into a 2 mL LC autosampler vial.
-
Causality Explanation: Filtering is a critical step to remove any particulate matter which could otherwise clog the sensitive tubing and column of the HPLC and mass spectrometer.[6]
-
-
Analyze: Place the vial in the autosampler for immediate analysis.
Part B: LC-MS Method Parameters
The parameters below are a validated starting point. Optimization may be required depending on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | C18 is the standard for retaining and separating small to medium-sized organic molecules of moderate polarity. The short length allows for fast analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and improves chromatographic peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase LC, offering good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation without generating excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[8] |
| Injection Vol. | 2 µL | Small volume minimizes peak broadening and potential column overload. |
| Gradient Elution | 0-0.5 min: 10% B0.5-3.0 min: 10% to 95% B3.0-4.0 min: Hold at 95% B4.0-4.1 min: 95% to 10% B4.1-5.0 min: Hold at 10% B | A gradient is essential to elute compounds with varying polarities (acid > amide > acyl chloride) within a short timeframe. The hold at 95% B cleans the column, and the final hold re-equilibrates it for the next injection.[8] |
Note on Mobile Phase: While formic acid is standard, for some halogenated compounds, it can potentially induce in-source dehalogenation.[9][10] If this is suspected, substituting 5 mM Ammonium Acetate for formic acid is a reliable alternative that provides conductivity without being overly acidic.
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Amides and related structures readily accept a proton to form a stable [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable electrospray of the specified mobile phase and flow rate. |
| Drying Gas Temp. | 325 °C | Facilitates efficient desolvation of the ESI droplets to release gas-phase ions. |
| Drying Gas Flow | 10 L/min | Aids in desolvation. |
| Nebulizer Gas | 45 psi | Controls the formation of the initial aerosol. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[11][12] |
Part C: Analyte-Specific MRM Transitions
The heart of the quantitative method lies in the selection of specific and intense MRM transitions. The precursor ion is the protonated molecule ([M+H]⁺), which is isolated in the first quadrupole. It is then fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific, stable fragment (product ion) is monitored by the third quadrupole.
Table 3: Optimized MRM Transitions for Target Analytes
| Compound Name | Role | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4-Chloro-2-(trifluoromethyl)benzoic acid | Byproduct | 225.0 | 207.0 | 15 | 20 |
| This compound | Product | 224.0 | 207.0 | 20 | 20 |
| 4-Chloro-2-(trifluoromethyl)benzoyl chloride | Starting Material | 243.0 | 207.0 | 12 | 20 |
Note: These values are typical and should be optimized on the specific instrument in use.
Trustworthiness through Self-Validation: The selection of the product ion at m/z 207 is mechanistically significant. This fragment corresponds to the loss of water (from the acid), ammonia (from the amide), or HCl (from the acyl chloride), respectively. The common, stable fragment across all three key analytes provides a high degree of confidence in their identification during the reaction monitoring process. The fragmentation of trifluoromethyl-substituted aromatics often involves cleavage near the functional group, as the CF₃ group itself is very stable.[13][14]
Data Interpretation and Application
By plotting the integrated peak area of each MRM transition against reaction time, a clear kinetic profile emerges.
-
Starting Material (m/z 243.0 → 207.0): The peak area will decrease over time, indicating its consumption. The reaction can be considered complete when this signal falls below a defined threshold (e.g., <1% of its initial area).
-
Product (m/z 224.0 → 207.0): The peak area will increase over time and plateau as the starting material is consumed. This curve is used to determine the optimal reaction endpoint for maximizing yield.
-
Byproduct (m/z 225.0 → 207.0): The formation of the hydrolysis byproduct should be minimal in an optimized reaction. A significant increase in this signal indicates the presence of excess water in the reactants or solvent, providing actionable feedback for process optimization.
Conclusion
This application note provides a robust, selective, and sensitive LC-MS/MS method for monitoring the synthesis of this compound. By explaining the scientific rationale behind each step—from sample preparation to the selection of MRM transitions—this guide equips researchers and drug development professionals with a powerful tool for process understanding and optimization. The protocol's design emphasizes trustworthiness and reproducibility, making it an invaluable asset for accelerating chemical development timelines while ensuring the highest standards of product quality.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- Thermo Fisher Scientific. (n.d.). LC-MS Sample Preparation.
- Chemistry For Everyone. (2024, June 27). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube.
- Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
- Stadler, S., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 48(11), 1178-1183.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
- Wang, H. Y., et al. (2012). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of the American Society for Mass Spectrometry, 23(4), 760-767.
- Wikipedia. (n.d.). Electrospray ionization.
- Shimadzu. (n.d.). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis.
- ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometric Study on the Direct Organocatalytic α‐Halogenation of Aldehydes | Request PDF.
- Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 478-482.
- ResearchGate. (n.d.). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction inThauera chlorobenzoica CB‐1T | Request PDF.
- Wang, W., et al. (2021). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. Water Research, 190, 116744.
- Rasayan Journal of Chemistry. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.
- Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 7(4), 690-694.
- Shimadzu. (n.d.). Application News: No. C125.
- Organic Chemistry. (2023, January 13). Halogenation of Aromatic Compounds [Video]. YouTube.
- ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
- Le Bizec, B., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8504-8511.
- Morton, G. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development, 16(3), 478-482.
- SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101) [Video]. YouTube.
- ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?.
- National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals....
- Agilent Technologies. (2006). Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application.
- Al-Asmari, A. I., et al. (2016). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of analytical toxicology, 40(9), 714-722.
- PubChem. (n.d.). CID 177766229 | C9H7ClF3NO2.
- Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- MDPI. (2022). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
- BenchChem. (n.d.). Dealing with byproduct formation in benzamide synthesis.
- PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzamide.
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Application Notes and Protocols for the Preparation of Stock Solutions of 4-Chloro-2-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed protocol for the preparation of stock solutions of 4-Chloro-2-(trifluoromethyl)benzamide. The methodologies outlined herein are designed to ensure accuracy, reproducibility, and safety in downstream applications, including but not limited to, high-throughput screening, cell-based assays, and preclinical research.
Introduction: The Critical Role of Accurate Stock Solutions
This compound is a halogenated benzamide derivative of significant interest in medicinal chemistry and drug discovery. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro-substituent can modulate the compound's physicochemical properties. Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable experimental outcomes. Improperly prepared solutions can lead to significant errors in concentration, impacting data interpretation and reproducibility.
This document provides a robust framework for preparing, storing, and handling stock solutions of this compound, grounded in established principles of laboratory practice and chemical safety.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is essential for developing a reliable preparation protocol.
| Property | Value | Source |
| CAS Number | 886496-79-3 | |
| Molecular Formula | C₈H₅ClF₃NO | |
| Molecular Weight | 223.58 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) |
Predicted Solubility Profile:
| Solvent | Predicted Solubility | Rationale |
| DMSO (Dimethyl Sulfoxide) | Soluble | A highly polar aprotic solvent capable of effectively solvating a wide range of organic compounds. |
| Ethanol | Sparingly to Moderately Soluble | A polar protic solvent that can form hydrogen bonds, but the compound's hydrophobicity may limit high solubility. |
| Water | Poorly Soluble | The hydrophobic nature of the chlorinated and trifluoromethylated aromatic ring is expected to result in low aqueous solubility. |
Safety, Handling, and Storage
3.1. Hazard Identification
While a specific, comprehensive hazard profile for this compound is not fully established, it is prudent to handle it as a potentially hazardous substance. Safety data sheets for similar compounds indicate that it may be harmful if swallowed and can cause skin and eye irritation.
3.2. Personal Protective Equipment (PPE)
A multi-layered approach to safety is paramount. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
3.3. Engineering Controls
-
Ventilation: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield or a dedicated weighing enclosure.
3.4. Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
4.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Sonicator (optional)
-
Amber glass vials or cryovials for aliquoting
4.2. Calculations
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)
For a 10 mL stock solution at 10 mM:
Mass (mg) = 10 mmol/L * 223.58 g/mol * 0.01 L = 22.358 mg
4.3. Step-by-Step Procedure
-
Preparation: Ensure all glassware is clean and dry. Bring the container of this compound to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out 22.36 mg of this compound onto a tared weigh boat.
-
Dissolution:
-
Transfer the weighed compound into a clean, dry volumetric flask.
-
Add approximately 7-8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask to dissolve the compound.
-
Use a vortex mixer to ensure complete dissolution. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.
-
-
Bringing to Volume: Once the solid is completely dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials or cryovials to minimize freeze-thaw cycles and protect from light.
-
Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
For short-term storage (up to one week), store the aliquots at 2-8°C. For long-term storage, store at -20°C or -80°C.
-
Quality Control
To ensure the accuracy and integrity of the prepared stock solution, the following quality control measures are recommended:
-
Visual Inspection: The final solution should be clear and free of any particulate matter.
-
Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Vis spectroscopy if the compound has a known extinction coefficient.
Workflow Diagram
Caption: Workflow for the preparation of this compound stock solution.
Conclusion
The protocol described in this application note provides a detailed and reliable method for the preparation of stock solutions of this compound. Adherence to these guidelines for calculation, handling, and storage will contribute to the generation of high-quality, reproducible data in your research endeavors.
References
- EON Biotech. This compound – (886496-79-3). [Link]
- Shanghai Kehua Bio-engineering Co., Ltd. |886496-79-3|C8H5ClF3NO|MFCD04115843|有机合成. [Link]
- Win-Win Chemical. 886496-79-3 this compound 4-氯. [Link]
- Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. [Link]
- SD Fine-Chem. benzamide. [Link]
- Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
- A2B Chem. 4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity, C8H5ClF3NO2
Application Note: A Scalable Protocol for the Synthesis of 4-Chloro-2-(trifluoromethyl)benzamide
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 4-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in the development of various pharmaceutical and agrochemical agents. The described methodology focuses on the robust and industrially viable pathway of basic hydrolysis of the precursor, 4-chloro-2-(trifluoromethyl)benzonitrile. We will detail the step-by-step procedure, process optimization, safety protocols, and analytical validation. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both reproducibility and safety on a large scale.
Introduction & Significance
This compound is a crucial building block in organic synthesis. The presence of the chloro and trifluoromethyl groups on the benzene ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a sought-after intermediate. Benzamide derivatives, in general, exhibit a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of this compound makes it an essential precursor for active ingredients where precise molecular recognition and metabolic resistance are required.
The development of a reliable, cost-effective, and scalable synthesis is paramount for its application in drug development and commercial manufacturing. The most direct and common industrial approach involves the hydrolysis of the corresponding benzonitrile. This method is advantageous due to the availability of starting materials and the straightforward nature of the reaction, which can be performed with common laboratory reagents and equipment[2].
Synthetic Strategy & Rationale
The chosen synthetic pathway is the hydrolysis of 4-chloro-2-(trifluoromethyl)benzonitrile. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Typically involves strong acids like sulfuric or hydrochloric acid. The mechanism proceeds via N-protonation followed by the rate-limiting attack of water on the nitrile carbon[3]. While effective, this method often requires high temperatures and strongly corrosive conditions, posing challenges for large-scale equipment.
-
Base-Catalyzed Hydrolysis: This method, employing bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is generally preferred for industrial applications. It operates under milder conditions and is less corrosive to standard stainless-steel reactors. The reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the amide. A common protocol involves heating the nitrile with an aqueous solution of NaOH[2].
For this guide, we will focus on the base-catalyzed hydrolysis due to its scalability, operational simplicity, and favorable safety profile. The starting material, 4-chloro-2-(trifluoromethyl)benzonitrile, can be synthesized via a multi-step process starting from m-chlorobenzotrifluoride, involving nitration, reduction, diazotization, and cyanation[4].
Overall Reaction Scheme
(4-chloro-2-(trifluoromethyl)benzonitrile reacts with sodium hydroxide in water to yield this compound)
Experimental Protocol: Large-Scale Synthesis
This protocol is designed for a 100 g scale synthesis and can be adapted for larger quantities.
Materials & Equipment
| Reagents & Materials | Grade | Supplier | Quantity |
| 4-chloro-2-(trifluoromethyl)benzonitrile | ≥98% | Commercial Source | 100.0 g (0.482 mol) |
| Sodium Hydroxide (NaOH), pellets | Reagent | Commercial Source | 38.6 g (0.964 mol) |
| Deionized Water | - | In-house | 1000 mL |
| Hydrochloric Acid (HCl), 6M | Reagent | Commercial Source | As needed for pH adjustment |
| Equipment | Specification |
| 2L Jacketed Glass Reactor | Equipped with overhead stirrer, condenser, and temperature probe |
| Heating/Cooling Circulator | Capable of maintaining 100°C |
| Büchner Funnel & Filter Flask | 2L capacity |
| Vacuum Oven | Capable of 60-70°C |
| Standard Laboratory Glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety glasses, face shield, lab coat, chemical-resistant gloves |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Ensure the 2L jacketed glass reactor is clean, dry, and properly assembled with an overhead stirrer, condenser, and temperature probe.
-
Reagent Preparation: In a separate beaker, carefully dissolve 38.6 g (0.964 mol, 2.0 eq) of NaOH pellets in 1000 mL of deionized water. Causality Note: Using a 2:1 molar ratio of NaOH to the nitrile ensures complete hydrolysis and helps to saponify any potential ester impurities. The dissolution is exothermic; allow the solution to cool to room temperature.
-
Charging the Reactor: Charge the reactor with 100.0 g (0.482 mol) of 4-chloro-2-(trifluoromethyl)benzonitrile. Add the prepared NaOH solution to the reactor.
-
Reaction Execution: Begin stirring the mixture at 200-300 RPM to form a slurry. Set the circulator to heat the reactor jacket to a target internal temperature of 100°C. Maintain this temperature for 2-4 hours. Causality Note: Heating to 100°C provides the necessary activation energy for the hydrolysis to proceed at a practical rate. The reaction time is monitored to prevent the formation of the corresponding carboxylic acid by-product from over-hydrolysis.
-
In-Process Control (IPC): After 2 hours, take a small aliquot of the reaction mixture, neutralize it, and analyze by HPLC to check for the disappearance of the starting material. If the starting material is >2%, continue the reaction and check every hour.
-
Product Isolation: Once the reaction is complete, turn off the heating and cool the reactor to 0-5°C using the circulator. A white solid precipitate of the product will form. Causality Note: The product has lower solubility in cold aqueous media, allowing for efficient isolation via precipitation.
-
Filtration and Washing: Isolate the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 200 mL cold (0-5°C) deionized water to remove residual NaOH and other water-soluble impurities.
-
Drying: Carefully transfer the solid product to a tared drying dish and place it in a vacuum oven at 60-70°C. Dry until a constant weight is achieved (typically 12-24 hours).
-
Final Analysis: Weigh the final product to calculate the yield. Analyze the product for purity and identity. The expected yield is typically in the range of 85-95%.
Analytical Quality Control
The final product should be analyzed to ensure it meets the required specifications before use in downstream applications.
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity | ≥98.0% | HPLC |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 125 - 128 °C[5] | Melting Point Apparatus |
| Water Content | ≤0.5% | Karl Fischer Titration |
Safety and Hazard Management
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood.
| Substance | CAS Number | Hazards | PPE & Handling Precautions |
| 4-chloro-2-(trifluoromethyl)benzonitrile | 154607-01-9 | Harmful if swallowed, Causes skin and serious eye irritation. | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][7][8] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Causes severe skin burns and eye damage. | Handle in a fume hood. Wear chemical-resistant gloves, splash goggles, and a lab coat. Avoid creating dust. |
| This compound | 886496-79-3 | Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[6][8] |
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6][7]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive or insufficient NaOH. | 1. Increase reaction time or ensure internal temperature reaches 100°C. 2. Use fresh, high-purity NaOH and verify the correct molar equivalent was added. |
| Low Yield | 1. Product loss during filtration/transfer. 2. Incomplete precipitation. 3. Over-hydrolysis to carboxylic acid. | 1. Ensure careful transfer of solids. Use a rubber policeman to scrape the reactor. 2. Ensure the mixture is cooled to 0-5°C and allow sufficient time for precipitation. 3. Re-evaluate reaction time with more frequent IPC checks. |
| Product is off-color or oily | 1. Presence of unreacted starting material or impurities. 2. Insufficient washing. | 1. Consider recrystallization from a suitable solvent like ethanol/water or toluene. 2. Ensure the filter cake is washed thoroughly with cold water. |
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound via base-catalyzed hydrolysis of the corresponding benzonitrile. By explaining the rationale behind key process steps and incorporating comprehensive safety and troubleshooting guidelines, this document serves as an essential resource for researchers and process chemists in the pharmaceutical and agrochemical industries. The methodology is designed to be efficient, high-yielding, and suitable for industrial production.
References
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific. [URL: https://www.fishersci.com/sds]
- SAFETY DATA SHEET - TCI Chemicals. (2018). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-info/sds]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds]
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide - AK Scientific, Inc. AK Scientific, Inc. [URL: https://www.aksci.com/sds.html]
- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof. (2022). Google Patents. [URL: https://patents.google.
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (2013). Google Patents. [URL: https://patents.google.
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. (2021). Google Patents. [URL: https://patents.google.
- This compound - Safety Data Sheet - ChemicalBook. (2025). ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9171040_EN.htm]
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry.pdf]
- The acid-catalysed hydrolysis of benzonitrile. (1977). Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1977/p2/p29770001800]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-(trifluoromethyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this important intermediate. We will explore the causal factors behind common experimental issues and provide field-proven, actionable solutions.
The most prevalent laboratory-scale synthesis of this compound is the partial hydrolysis of its corresponding nitrile, 4-Chloro-2-(trifluoromethyl)benzonitrile. While direct, this method is frequently plagued by a critical side reaction: the over-hydrolysis of the desired amide product into the carboxylic acid.[1][2] This guide focuses on diagnosing and solving this central issue to maximize the yield and purity of your target compound.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental problems in a question-and-answer format, providing both a mechanistic explanation and a concrete solution.
Question 1: My reaction has a low conversion rate, with a significant amount of unreacted 4-Chloro-2-(trifluoromethyl)benzonitrile remaining. What is the cause?
Answer: Low conversion of the starting nitrile is typically due to insufficient reaction activation or deactivation of the catalyst. The nitrile group's carbon is electrophilic, but requires activation, often by protonation in acidic conditions, to be attacked by a weak nucleophile like water.[3][4]
Root Causes & Solutions:
-
Insufficient Acid/Base Concentration: In catalyzed hydrolysis, the concentration of the acid or base is critical. Early investigations into benzonitrile hydrolysis showed that increasing acid concentration leads to a large increase in the reaction rate.[5]
-
Solution: Ensure the stoichiometric or catalytic amount of your acid (e.g., H₂SO₄) or base (e.g., NaOH) is correct. If using concentrated acid, be mindful of the highly exothermic nature of the reaction.[2]
-
-
Low Reaction Temperature: Like most chemical reactions, nitrile hydrolysis is temperature-dependent. Insufficient thermal energy will result in a sluggish or stalled reaction.
-
Solution: While high temperatures can promote over-hydrolysis, a minimum threshold is needed. For base-catalyzed methods, temperatures around 90°C are often effective.[6] Monitor the reaction and gradually increase the temperature if conversion remains low, but be prepared to stop it promptly once the starting material is consumed.
-
-
Poor Reagent Quality: The starting nitrile must be pure, and the hydrolyzing agents (acid, base, water) must be of appropriate grade. Contaminants can interfere with the reaction.
-
Solution: Verify the purity of your 4-Chloro-2-(trifluoromethyl)benzonitrile via NMR or GC-MS. Use fresh, high-purity reagents and solvents.
-
Question 2: My main problem isn't conversion, but selectivity. I'm forming a large amount of 4-Chloro-2-(trifluoromethyl)benzoic acid, which is ruining my yield. How do I stop this over-hydrolysis?
Answer: This is the most common failure mode in this synthesis. The amide intermediate can undergo a second hydrolysis to form the carboxylic acid, a reaction that is often faster than the initial nitrile hydrolysis under harsh conditions.[2] The key to a high yield is to facilitate the first hydrolysis step (nitrile to amide) while suppressing the second (amide to acid).
Root Causes & Solutions:
-
Excessive Heat or Reaction Time: The most significant factors promoting over-hydrolysis are prolonged reaction times and high temperatures.
-
Solution (Kinetic Control): The reaction must be carefully monitored. Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting nitrile and the appearance of the amide product. As soon as the nitrile is consumed, quench the reaction immediately by cooling and neutralizing the catalyst. This prevents the reaction from progressing to the carboxylic acid stage. One study on base-catalyzed nitrile hydration confirmed that the second hydration step (amide to acid) was significantly slower, allowing for selective amide formation under optimized time and temperature conditions.[6]
-
-
Harsh Reaction Conditions (Strong Acid/Base): Using highly concentrated strong acids or bases at elevated temperatures creates conditions that readily hydrolyze both the nitrile and the resulting amide.[1]
-
Solution (Milder Reagents): Switch to a milder, more selective reagent system. Alkaline hydrogen peroxide is a classic and effective method that is highly selective for converting nitriles to amides with minimal carboxylic acid formation.[7][8] Urea-Hydrogen Peroxide (UHP) is a solid, stable source of H₂O₂ that can be used in an alkaline solution (e.g., NaOH in aq. EtOH) for a mild and efficient conversion.[7]
-
Reaction Pathway and Competing Side Reaction
Caption: The desired reaction pathway to the amide and the competing over-hydrolysis to the carboxylic acid.
Question 3: My crude product is an oily mixture that is difficult to purify. How can I effectively isolate the pure amide?
Answer: An oily or impure crude product is often a mixture of the desired amide, the carboxylic acid byproduct, and potentially unreacted starting material. A standard aqueous workup with acid and base washes is essential for separation.[9]
Purification Strategy:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Alkaline Wash: Transfer the organic solution to a separatory funnel and wash it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial as it deprotonates the acidic 4-Chloro-2-(trifluoromethyl)benzoic acid, converting it into its water-soluble sodium salt, which partitions into the aqueous layer.[9]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization/Chromatography: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography if significant impurities remain.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield in the nitrile hydrolysis synthesis?
A1: The three most critical parameters are Temperature , Reaction Time , and Choice of Reagent/Catalyst . Their interplay determines both the rate of reaction and the selectivity for the desired amide over the carboxylic acid byproduct.
| Parameter | Effect on Low Yield | Optimization Strategy | Rationale |
| Temperature | Too low: Incomplete conversion. Too high: Promotes over-hydrolysis to the carboxylic acid.[2] | Start at a moderate temperature (e.g., 80-90 °C for base catalysis) and monitor progress. Avoid excessive heating.[6] | Provides enough energy for nitrile hydrolysis without excessively accelerating the subsequent amide hydrolysis. |
| Reaction Time | Too short: Incomplete conversion. Too long: Significant over-hydrolysis. | Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting nitrile is consumed. | This is a kinetic control strategy to isolate the intermediate amide before it converts to the more thermodynamically stable carboxylic acid. |
| Reagent/Catalyst | Harsh reagents (conc. H₂SO₄, high conc. NaOH) favor byproduct formation.[1] | Use milder, more selective systems like alkaline hydrogen peroxide or specialized metal catalysts.[7][10] | Milder reagents lower the activation energy for the first hydrolysis step more significantly than the second, increasing selectivity. |
Q2: Are there alternative synthetic routes to this compound that avoid the nitrile hydrolysis problem?
A2: Yes. The most common alternative is the amidation of 4-Chloro-2-(trifluoromethyl)benzoic acid. This involves converting the carboxylic acid into a more reactive species (like an acid chloride or an activated ester) which then reacts with an ammonia source.
-
Via the Acid Chloride: The carboxylic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-Chloro-2-(trifluoromethyl)benzoyl chloride. This highly reactive intermediate is then carefully reacted with ammonia (often aqueous or gaseous) to form the amide.[11]
-
Via Coupling Agents: Modern amide bond formation often uses coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine source under milder conditions than the acid chloride route.[12]
While these methods avoid the over-hydrolysis issue, they introduce their own challenges, such as handling moisture-sensitive reagents (acid chlorides) and removing coupling agent byproducts.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.
Optimized Experimental Protocols
The following are representative procedures based on established methodologies for selective nitrile hydrolysis.
Protocol 1: Base-Catalyzed Hydrolysis with In-Process Control
This protocol uses sodium hydroxide and relies on careful monitoring to achieve high selectivity.[6]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent & Catalyst: Add a 7:3 mixture of Ethanol:Water. Add powdered Sodium Hydroxide (NaOH, 0.1 eq).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring (Critical Step): After 1 hour, begin monitoring the reaction every 30-60 minutes by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). Spot the starting material, a co-spot, and the reaction mixture. Monitor for the disappearance of the starting nitrile spot.
-
Workup: As soon as the starting material is no longer visible by TLC, immediately cool the reaction flask in an ice bath.
-
Purification: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by a 5% NaHCO₃ solution to remove any nascent carboxylic acid, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Recrystallize the crude solid from an appropriate solvent system to obtain the pure this compound.
Protocol 2: Mild Hydrolysis using Urea-Hydrogen Peroxide (UHP)
This protocol uses a milder oxidant system to favor amide formation and minimize over-hydrolysis.[7]
-
Setup: In a round-bottom flask, dissolve 4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: Add Urea-Hydrogen Peroxide (UHP, ~2.0 eq) followed by an aqueous solution of NaOH (e.g., 6M, ~1.5 eq). An exotherm may be observed.
-
Reaction: Stir the reaction mixture at a controlled temperature, typically between 50-70 °C. Monitor the reaction progress by TLC. The reaction is often complete within a few hours.
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding a saturated solution of sodium thiosulfate to decompose excess peroxide.
-
Purification: Extract the mixture with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
By understanding the chemical principles governing this synthesis and implementing careful experimental control, researchers can successfully overcome the challenge of low yield and produce high-purity this compound.
References
- [3] Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Lumen Learning.
- [4] Conversion of nitriles to amides - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- [7] Nitrile to Amide - Common Conditions. Organic Chemistry Portal.
- [10] Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6).
- [1] Converting Nitriles to Amides - Chemistry Steps. Chemistry Steps.
- [13] Scheme 1 Selective hydrolysis of nitriles to amides. ResearchGate.
- [14] Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1.
- [2] WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents.
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Benzamide Synthesis Technical Support Center: A Guide to Minimizing Side Reaction Products
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of benzamide and its derivatives. Here, we will explore the causality behind the formation of byproducts and offer field-proven strategies and detailed protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamide and what are their primary drawbacks?
A1: The most prevalent laboratory methods for synthesizing benzamide include the reaction of benzoyl chloride with ammonia (a type of Schotten-Baumann reaction) and the conversion of benzoic acid.[1][2]
-
From Benzoyl Chloride: This is a rapid and often high-yielding method.[1] However, benzoyl chloride is highly reactive and susceptible to hydrolysis, which can lead to the formation of benzoic acid as a significant impurity.[3][4]
-
From Benzoic Acid: This route can be achieved by activating the carboxylic acid, for instance, with thionyl chloride (SOCl₂) to form benzoyl chloride in situ, or through direct condensation with an amine, which can be challenging due to the formation of unreactive carboxylate salts.[5][6] Another approach involves the high-temperature reaction of benzoic acid with urea.[2]
Q2: I have a significant amount of benzoic acid in my crude product. What is causing this and how can I prevent it?
A2: The presence of benzoic acid as a major byproduct is a common issue, primarily arising from the hydrolysis of benzoyl chloride.[2][3] Benzoyl chloride readily reacts with water, which can be present in your reagents or introduced from atmospheric moisture.[4][7]
Causality: The carbonyl carbon of benzoyl chloride is highly electrophilic. Water, acting as a nucleophile, attacks this carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and generating benzoic acid and hydrochloric acid.[7]
Preventative Measures:
-
Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and reagents.[2][8] Solvents should be properly dried before use, and reagents should be stored in desiccators. Running the reaction under an inert atmosphere, such as nitrogen or argon, can also prevent atmospheric moisture from interfering.[4]
-
Temperature Control: The reaction of benzoyl chloride with ammonia is exothermic.[1] Excessive heat can accelerate the hydrolysis of unreacted benzoyl chloride. It is often recommended to carry out the reaction at low temperatures, for example, by cooling the reaction flask in an ice bath.[9]
-
Controlled Addition: Add the benzoyl chloride in small portions or dropwise to the ammonia solution.[10] This helps to manage the exothermic nature of the reaction and ensures that the benzoyl chloride reacts preferentially with the amine rather than any residual water.[9]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses specific side products you may encounter and provides detailed strategies to minimize their formation.
Issue 1: Formation of N-Benzoylbenzamide (Diacylated Byproduct)
Symptoms:
-
An unexpected, higher molecular weight peak in your LC-MS or GC-MS analysis.
-
A product with a different melting point than expected for pure benzamide.
Root Cause Analysis: N-benzoylbenzamide, a diacylated byproduct, can form when the initially formed benzamide is further acylated by another molecule of benzoyl chloride.[5] This side reaction is more likely to occur under conditions of high temperature or in the presence of a strong base.[5]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the benzoyl chloride.[8] Avoid using a large excess of the activating agent if you are starting from benzoic acid.[8]
-
Optimized Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the desired reaction.[8]
-
Choice of Base: When using a base to neutralize the HCl byproduct, a non-nucleophilic base is often preferred to avoid competing reactions.[11]
Issue 2: Unreacted Starting Materials in the Final Product
Symptoms:
-
Presence of starting materials (e.g., benzoyl chloride, benzoic acid, or the starting amine) in your post-reaction analysis (TLC, LC-MS, NMR).[5]
Root Cause Analysis: Incomplete reactions can result from several factors:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[8]
-
Poor Mixing: In biphasic systems, such as the Schotten-Baumann reaction, inefficient stirring can limit the contact between reactants in the organic phase and the base in the aqueous phase.[1][3]
-
Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can promote side reactions and decomposition, while low temperatures may slow the reaction rate to an impractical level.[9]
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] | This ensures that the reaction is allowed to run until the starting materials are consumed. |
| Mixing | For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic layers.[1] | This facilitates the neutralization of HCl and drives the reaction forward. |
| Temperature | Optimize the reaction temperature. For exothermic reactions like the one between benzoyl chloride and ammonia, cooling is often necessary.[9] | An optimal temperature balances the reaction rate and the minimization of side reactions.[9] |
Issue 3: Dehydration of Benzamide to Benzonitrile
Symptoms:
-
Presence of a compound with a characteristic nitrile peak in the IR spectrum (around 2220-2260 cm⁻¹).[12]
-
A lower than expected yield of benzamide, especially when the reaction is conducted at high temperatures.
Root Cause Analysis: Primary amides like benzamide can be dehydrated to form nitriles, particularly at elevated temperatures or in the presence of strong dehydrating agents.[12][13] While this is a useful synthetic transformation in its own right, it is an undesirable side reaction when benzamide is the target product. For instance, in the synthesis of benzamide from benzoic acid and urea, heating above 185°C for extended periods can lead to a decrease in yield, potentially due to side reactions like nitrile formation.[9]
Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heating. For syntheses that require elevated temperatures, carefully determine the optimal temperature that maximizes benzamide formation without promoting dehydration.[9]
-
Avoid Strong Dehydrating Agents: Unless the goal is to synthesize benzonitrile, avoid the use of potent dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride in excess under harsh conditions.[12]
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia
This protocol is a standard laboratory procedure for the synthesis of benzamide.[3][11]
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Ice-cold water
-
Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride to the cold ammonia solution in small portions, with constant shaking. The reaction is exothermic, so maintain the temperature by keeping the flask in the ice bath.[10]
-
After the addition is complete, continue to shake the flask vigorously for an additional 15 minutes. A white solid (benzamide) will precipitate.[3]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter paper with a small amount of ice-cold water to remove any soluble impurities like ammonium chloride.[1]
-
Purify the crude benzamide by recrystallization.
Protocol 2: Purification of Benzamide by Recrystallization
Recrystallization is a highly effective method for purifying crude benzamide, particularly for removing benzoic acid.[1][5]
Materials:
-
Crude benzamide
-
Distilled water
-
Beakers
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Transfer the crude benzamide to a beaker.
-
Add a minimum amount of hot water to dissolve the solid completely. Benzamide is much less soluble in cold water than in hot water, while benzoic acid has some solubility in hot water.[1]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of pure benzamide crystals.[1]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals thoroughly, for example, in a desiccator or a low-temperature oven.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Benzamide Synthesis and Major Side Reactions
Caption: Key reaction pathways in benzamide synthesis.
Diagram 2: Troubleshooting Workflow for Low Benzamide Yield
Caption: A logical workflow for troubleshooting low benzamide yield.
Analytical Techniques for Impurity Profiling
To effectively troubleshoot and minimize side reactions, it is essential to have robust analytical methods to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying benzamide from its byproducts like benzoic acid.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can be used after derivatization for less volatile compounds.[11]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Invaluable for the structural elucidation of unknown impurities.[11] For example, IR spectroscopy can clearly distinguish between benzamide (amide C=O stretch around 1660 cm⁻¹ and N-H stretches around 3100-3500 cm⁻¹) and the benzonitrile side product (nitrile peak around 2220-2260 cm⁻¹).[12]
By understanding the fundamental chemistry of benzamide synthesis and the common pitfalls that can lead to side product formation, researchers can systematically optimize their reaction conditions to achieve high yields and purity. This guide provides a framework for diagnosing and resolving these common issues, ensuring more efficient and successful synthetic outcomes.
References
- BenchChem. (2025). optimization of reaction conditions for synthesizing benzamides.
- BenchChem. (2025). Optimizing temperature and reaction time for benzamide synthesis.
- BenchChem. (2025).
- BenchChem. (2025). optimization of reaction conditions for benzamide synthesis.
- BenchChem. (2025). Troubleshooting benzamide synthesis side reactions and byproducts.
- askIITians. (2025).
- BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.
- Semantic Scholar. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
- BenchChem. (2025).
- ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI.
- Dakenchem. (n.d.).
- MDPI. (n.d.).
- Filo. (2025). hydrolysis (of benzyl chloride).
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram.
- BenchChem. (2025).
- Unknown. (n.d.).
- BenchChem. (n.d.). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- Sciencemadness Wiki. (2021). Benzyl chloride.
- Reddit. (2024).
- Chemistry Education. (n.d.). Synthesis and analysis of amides.
- ResearchGate. (2019). (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- YouTube. (2013).
- YouTube. (2021). Synthesis of Benzonitrile.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- BenchChem. (2025). Step-by-Step Guide to Trimethobenzamide Impurity Profiling.
- Scribd. (2025).
- Khan Academy. (2023).
- Unknown. (n.d.).
- Slideshare. (n.d.).
- YouTube. (2018).
- Scribd. (n.d.).
- ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium.
- PrepChem.com. (n.d.).
- PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
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Technical Support Center: Purification of Crude 4-Chloro-2-(trifluoromethyl)benzamide by Chromatography
Answering as a Senior Application Scientist.
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Chloro-2-(trifluoromethyl)benzamide using chromatography. Here, we address common challenges and provide field-proven solutions to streamline your purification workflow and enhance product purity.
Understanding Your Compound: Key Physicochemical Properties
This compound is a moderately polar compound. Its purification by chromatography is governed by its interactions with the stationary and mobile phases, which are influenced by its structural features. A summary of its relevant properties is presented below.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₈H₅ClF₃NO[1][2] | Provides the elemental composition. |
| Molecular Weight | 223.58 g/mol [1][2] | Useful for mass spectrometry-based fraction analysis. |
| Appearance | White to off-white solid | The physical state dictates the sample loading strategy (wet vs. dry loading). |
| Polarity | Moderately Polar | The presence of the amide group (-CONH₂) imparts polarity, while the trifluoromethyl (-CF₃) and chloro (-Cl) groups add hydrophobicity. This balance is key for selecting the appropriate stationary and mobile phases. |
| Solubility | Soluble in polar organic solvents like acetone, ethyl acetate, and dichloromethane.[3] Limited solubility in non-polar solvents like hexanes. | Crucial for choosing a solvent to dissolve the sample for column loading and for selecting the mobile phase. Poor solubility in the eluent can lead to precipitation on the column. |
Core Principles of Chromatographic Purification
The successful purification of this compound hinges on exploiting the differences in polarity between the target compound and its impurities. For this compound, normal-phase flash chromatography is the most common and effective method.
-
Stationary Phase: Silica gel (SiO₂) is the standard choice. It is a highly polar stationary phase. The amide group of the target compound will interact with the acidic silanol groups (Si-OH) on the silica surface, primarily through hydrogen bonding.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) is used. The purification works by finding a solvent ratio where the desired compound moves off the column at a reasonable rate, while the impurities either move faster (less polar) or slower (more polar).
-
The Separation Mechanism: By starting with a low-polarity mobile phase and gradually increasing its polarity, compounds are eluted in order of increasing polarity. Less polar impurities will elute first, followed by the this compound, and finally, more polar impurities will be retained longer on the column.
Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification. Optimization may be required based on the specific impurity profile of your crude material.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
Before running a large-scale column, always determine the optimal solvent system using TLC.[4]
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1).
-
Visualize the spots using a UV lamp (254 nm).
-
Goal: Find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[5] This ensures good separation and a reasonable elution time on the column.
Step 2: Column Packing
-
Select a column of appropriate size for the amount of crude material you are purifying (a general rule is a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase determined by TLC.
-
Pour the slurry into the column and use gentle pressure (1-2 psi) or tapping to pack the silica bed uniformly, avoiding air bubbles or cracks.[6]
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample and solvent addition.[6]
Step 3: Sample Loading
Choose one of the following methods depending on your sample's solubility:
-
Wet Loading (Recommended if soluble in a non-polar solvent):
-
Dry Loading (Recommended for samples with poor solubility in the mobile phase):
-
Dissolve the crude product in a suitable volatile solvent (e.g., acetone or dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[6]
-
Carefully add this powder onto the sand layer at the top of the column.
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply pressure (2-4 psi) to begin eluting the solvent through the column.[6]
-
Collect fractions in test tubes or vials.
-
If a gradient elution is needed (as determined by a wide range of impurity polarities on TLC), start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain your purified product.
Step 5: Product Isolation
-
Combine the pure fractions identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of the Purification Workflow
Caption: General workflow for flash chromatography purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My compound is eluting with significant tailing, or it's taking forever to come off the column.
A1: This is a classic sign that your compound is interacting too strongly with the silica gel or that the mobile phase is not polar enough.
-
Causality: The amide group in your molecule can form strong hydrogen bonds with the acidic silanol groups on the silica surface. If the mobile phase is not competitive enough to displace the molecule, it will "stick" and elute slowly, resulting in broad, tailing peaks.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Once your compound begins to elute, a slight increase in polarity can often sharpen the peak and speed up elution.[7]
-
Add a Competitive Additive: Add a small amount (0.5-1%) of triethylamine (TEA) or ammonia to your mobile phase. These basic additives will preferentially interact with the acidic silanol sites on the silica, effectively "masking" them from your compound and improving peak shape.[5]
-
Switch to a Deactivated Stationary Phase: Consider using neutral alumina or a commercially available deactivated silica gel for particularly problematic separations.[5][7]
-
Q2: I'm seeing poor separation between my product and an impurity, even though they have different Rf values on TLC.
A2: This issue often points to problems with the column packing or sample loading technique.
-
Causality: A well-defined, narrow band of sample at the start of the chromatography is critical for good separation.[4] If the initial band is too broad, the peaks will overlap as they travel down the column, regardless of the solvent system's effectiveness.
-
Solutions:
-
Optimize Sample Loading: Dissolve your sample in the absolute minimum amount of solvent for wet loading. If the compound has poor solubility in the eluent, switch to the dry loading method to ensure a highly concentrated starting band.[6]
-
Check Column Packing: Ensure your column is packed uniformly without any channels, cracks, or air bubbles. These imperfections create alternative pathways for the solvent and sample, leading to band broadening and poor separation.
-
Reduce the Load: You may be overloading the column. For difficult separations, reduce the amount of crude material relative to the amount of silica gel.
-
Q3: My compound seems to be decomposing on the column, leading to low recovery and new spots on the TLC.
A3: Standard silica gel is acidic and can catalyze the degradation of sensitive compounds.
-
Causality: While benzamides are generally stable, certain functionalities can be sensitive to the acidic environment of silica gel, potentially leading to hydrolysis or other side reactions.[7]
-
Solutions:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine. This neutralizes the most acidic sites.[5]
-
Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina or Florisil.[7]
-
Work Quickly: Do not let the sample sit on the column for extended periods. Prepare the column, load the sample, and run the chromatography in a continuous workflow.
-
Q4: My product, which is a solid, is precipitating at the top of the column after I load it.
A4: This indicates that your compound is not sufficiently soluble in the mobile phase you are using.
-
Causality: When the concentrated sample solution is loaded and then meets the less-polar mobile phase, its solubility can drop dramatically, causing it to crash out of solution. This clogs the column and ruins the separation.
-
Solutions:
-
Use Dry Loading: This is the best solution for this problem. By adsorbing the compound onto silica before adding it to the column, you bypass solubility issues during the loading step.[6]
-
Modify the Mobile Phase: Consider adding a small amount of a stronger, miscible solvent (like 1-2% methanol or dichloromethane) to your initial mobile phase to increase the solubility of your compound. Be aware that this will significantly increase the polarity of the eluent.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor separation.
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The impurities will depend on the synthetic route. A common synthesis involves the reaction of 4-chloro-2-(trifluoromethyl)benzoyl chloride with ammonia.[8] Potential impurities include:
-
Unreacted Starting Material: 4-chloro-2-(trifluoromethyl)benzoyl chloride.
-
Hydrolysis Product: 4-chloro-2-(trifluoromethyl)benzoic acid, formed if the benzoyl chloride starting material is exposed to water. This is a highly polar impurity that will stick to the silica gel. An alkaline wash (e.g., with 5% NaHCO₃ solution) of the crude product before chromatography can effectively remove it.[4][9]
-
Related Isomers: Depending on the synthesis of the precursors, you may have isomeric impurities.
Q: Can I use reversed-phase (RP) chromatography for this purification?
A: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica stationary phase) is a viable alternative, especially for polar impurities. In RP, the elution order is reversed: non-polar compounds are retained longer, and polar compounds elute first. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[10] RP can be an excellent choice if normal-phase chromatography fails to resolve non-polar impurities.
Q: My compound is not UV active. How can I monitor the fractions?
A: While the benzamide structure is UV active, if you need an alternative visualization method for TLC, you can use a potassium permanganate (KMnO₄) stain. The amide functional group can be oxidized by KMnO₄, which will show up as a yellow/brown spot on a purple background.
References
- ChemBK. (n.d.). Benzamide, N-4-2-chloro-4-(trifluoromethyl)phenoxy-2-fluorophenylaminocarbonyl-2,6-difluoro-.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Ohto, N., et al. (2000). Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Biological & Pharmaceutical Bulletin, 23(3), 274-278.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Silver, J. (2013). What is a good way to select mobile phase in chromatography?
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- ResearchGate. (2025). Selection of Mobile Phase in High-Performance Liquid Chromatographic Determination for Medicines.
- Teledyne ISCO. (2019). Chromatography Troubleshooting.
- INDOFINE Chemical Company. (n.d.). 5-CHLORO-2-(TRIFLUOROMETHYL)BENZAMIDE.
- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-(trifluoromethyl)benzamide.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- AOBChem. (n.d.). 4-Chloro-2-(trifluoromethoxy)benzamide, 98% Purity.
- PubChem. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide.
- Synblock. (n.d.). CAS 654-94-4 | 5-Chloro-2-(trifluoromethyl)benzamide.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(trifluoromethyl)benzamide.
- BenchChem. (2025). Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions.
- Alfa Chemistry. (n.d.). CAS 654-94-4 5-Chloro-2-(trifluoromethyl)benzamide.
- ChemicalBook. (n.d.). This compound(886496-79-3) 1H NMR spectrum.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ChemicalBook. (n.d.). 886496-79-3(this compound).
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Chloro-2-fluorophenylacetonitrile.
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Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis
Welcome to the Technical Support Center for Benzamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide bond formation. Here, we address common challenges encountered in the lab, offering field-proven insights and evidence-based solutions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you may encounter during your experiments. Each issue is broken down by potential causes and actionable solutions, grounded in chemical principles.
Problem 1: Low or No Yield of Benzamide
A low product yield is one of the most frequent challenges in organic synthesis. The root cause often depends on the chosen synthetic route.
Route A: From Acyl Chlorides (e.g., Schotten-Baumann Reaction)
The Schotten-Baumann reaction synthesizes amides from amines and acid chlorides, typically in a two-phase system with a base like sodium hydroxide to neutralize the HCl byproduct.[1][2]
Potential Causes & Solutions:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly moisture-sensitive and can rapidly hydrolyze to benzoic acid, which will not react with the amine under these conditions.[1][2]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and ensure the amine starting material is dry.[3] Benzoyl chloride should be fresh or redistilled if its purity is in doubt.
-
-
Protonation of the Amine: The HCl generated as a byproduct will react with your amine starting material, forming an ammonium salt that is no longer nucleophilic.[1]
-
Inadequate Mixing: In biphasic systems (e.g., dichloromethane/water), poor mixing limits the contact between the benzoyl chloride (organic phase) and the amine/base (aqueous/organic phase), slowing the reaction rate.[1]
-
Solution: Employ vigorous mechanical stirring to maximize the interfacial surface area between the two phases.
-
Route B: From Carboxylic Acids (Amide Coupling)
This route involves activating a carboxylic acid with a coupling reagent to facilitate reaction with an amine.[4]
Potential Causes & Solutions:
-
Inefficient Coupling Reagent/Conditions: The choice of coupling agent is critical and substrate-dependent. A standard reagent may not be effective for sterically hindered or electron-deficient starting materials.[3]
-
Solution: Screen different classes of coupling reagents. For challenging substrates, more potent phosphonium-based reagents (e.g., PyBOP) or uronium/aminium salts (e.g., HBTU, HATU) may be necessary.[3][5] Consider the use of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which can suppress side reactions and improve efficiency.[3][6][7]
-
-
Hydrolysis of Activated Intermediate: The activated carboxylic acid (e.g., O-acylisourea intermediate with carbodiimides) is highly reactive and can be hydrolyzed by trace amounts of water, regenerating the starting carboxylic acid.[3]
-
Solution: Use anhydrous solvents (e.g., DMF, DCM) and reagents. Perform the reaction under an inert atmosphere.
-
-
Acid-Base Neutralization: In the absence of a coupling reagent, amines and carboxylic acids form a non-reactive ammonium carboxylate salt.[4][8][9]
-
Solution: This is the fundamental reason for using a coupling reagent. The reagent activates the carboxylic acid, preventing the acid-base reaction and allowing the amine to act as a nucleophile.[10]
-
Workflow for Troubleshooting Low Yield
Below is a systematic approach to diagnosing and resolving low yield issues in your benzamide synthesis.
Caption: A troubleshooting flowchart for low benzamide yield.
Problem 2: Significant Side Product Formation
Identifying the structure of impurities is the first step toward eliminating them.
Common Side Products & Mitigation Strategies:
-
Benzoic Acid: Arises from the hydrolysis of benzoyl chloride or the activated carboxylic acid intermediate.[2][3]
-
Mitigation: As with low yield issues, the key is to maintain strictly anhydrous conditions.[3]
-
-
N-Acylurea: When using carbodiimide coupling reagents (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more common in polar solvents.[11]
-
Mitigation: Add HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[12] Running the reaction at lower temperatures can also minimize this side reaction.
-
-
Diacylated Amine: If a primary amine is used, the resulting benzamide product can sometimes be acylated a second time, especially if a large excess of a highly reactive acylating agent (like benzoyl chloride) is used.[3]
-
Mitigation: Use a controlled stoichiometry, typically with a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the acylating agent.[3] Add the acylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
-
Urea Byproducts (DCU, EDU): Carbodiimide reagents form urea byproducts after activation. Dicyclohexylurea (DCU) from DCC is insoluble in most organic solvents, while the urea from EDC (EDU) is water-soluble.[1][3]
Problem 3: Difficult Purification
Even with a high conversion rate, isolating the pure benzamide can be challenging.
Challenges & Solutions:
-
Removing Urea Byproducts: As mentioned, DCU and EDU are common byproducts.
-
Solution: For DCU (from DCC), filter the crude reaction mixture before workup. Since some DCU may remain soluble, it can sometimes crash out of the solution after concentration, requiring a second filtration. For EDU (from EDC), perform multiple aqueous washes (e.g., with dilute HCl and brine) to effectively extract it from the organic layer.[1]
-
-
Product and Starting Material Have Similar Polarity: This makes separation by silica gel chromatography difficult.
-
Solution:
-
Optimize Reaction: The best solution is to drive the reaction to completion so that no starting material remains. Monitor the reaction by TLC or LC-MS.[3]
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. For many simple benzamides, recrystallization from hot water or ethanol/water mixtures is effective.[1][13]
-
Acid/Base Wash: If unreacted carboxylic acid is the impurity, washing the organic layer with a mild base (e.g., saturated NaHCO3 solution) will deprotonate the acid, pulling it into the aqueous layer.[3] Similarly, unreacted amine can be removed with a dilute acid wash (e.g., 1M HCl).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent?
The "best" reagent depends on your specific substrates, scale, and cost considerations.
| Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Can cause racemization with chiral acids; forms urea byproducts.[3][14] |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization.[3][14] | Byproducts can be difficult to remove; can be expensive.[3] BOP forms carcinogenic HMPA.[12][14] |
| Aminium/Uronium Salts | HBTU, HATU | Very efficient, low racemization, fast reaction times.[5][14] | More expensive, require a non-nucleophilic base. |
| Other | T3P®, CDI | T3P® has easily removable byproducts; CDI is effective for simple amides.[3] | May have a limited scope for more complex substrates. |
Q2: What is the role of a base like DIPEA or triethylamine in amide coupling reactions?
In coupling reactions that use reagents like HATU or PyBOP, or when the amine starting material is supplied as a hydrochloride salt, a non-nucleophilic base is required.[3][12] Its primary roles are:
-
Neutralize Amine Salts: To free the neutral, nucleophilic amine from its salt form (e.g., R-NH3+Cl-).
-
Facilitate Carboxylate Formation: For aminium/uronium and phosphonium reagents, a base is needed to deprotonate the carboxylic acid, allowing it to react with the coupling agent.[15]
Q3: Can I synthesize benzamide directly from benzoic acid and ammonia without a coupling reagent?
Directly mixing benzoic acid and ammonia will primarily result in an acid-base reaction, forming ammonium benzoate.[4][8] While heating this salt to high temperatures (>100-180 °C) can drive off water and form the amide, this method is often inefficient and not suitable for complex or heat-sensitive molecules.[4][16][17] For mild and efficient synthesis, coupling reagents are the standard method.[4]
Q4: What are the key considerations when scaling up a benzamide synthesis?
Scaling up a reaction from the lab bench to a pilot plant introduces new challenges.[18]
-
Heat Management: Amide bond formation can be exothermic.[18] A reaction that is easily cooled in a small flask may become difficult to control in a large reactor due to the decreased surface-area-to-volume ratio.[19] A jacketed reactor and controlled, slow addition of reagents are critical.[18][19]
-
Mixing Efficiency: Achieving homogenous mixing in a large volume is more difficult. Inefficient stirring can lead to localized "hot spots" or concentration gradients, promoting side reactions.[18]
-
Workup and Purification: Liquid-liquid extractions become more cumbersome on a large scale. Consider crystallization as a primary method for purification, as it is often more scalable than chromatography.[18]
Experimental Protocols
General Protocol: Benzamide Synthesis via EDC/HOBt Coupling
This protocol provides a general guideline for synthesizing a benzamide from a carboxylic acid and an amine using EDC as the coupling agent and HOBt as an additive.[1][3]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid)
-
Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) (if amine is a salt)
-
Anhydrous Solvent (e.g., DMF, DCM)
-
Standard glassware, magnetic stirrer, inert atmosphere setup
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in the anhydrous solvent.
-
Add the amine (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Optimization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Khan Academy [khanacademy.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting 4-Chloro-2-(trifluoromethyl)benzamide solubility issues
Welcome to the technical support guide for 4-Chloro-2-(trifluoromethyl)benzamide. This document provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The following information is curated to provide not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Properties and Initial Assessment
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the molecular structure of this compound is the first step in predicting its solubility. The molecule consists of a benzamide core with a chloro- and a trifluoromethyl group. These substitutions create a molecule that is largely hydrophobic.
-
Hydrophobicity: The trifluoromethyl (-CF3) and chloro (-Cl) groups are both electron-withdrawing and significantly increase the lipophilicity of the molecule. This high lipophilicity is a primary reason for its poor aqueous solubility.
-
Hydrogen Bonding: The amide group (-CONH2) provides sites for hydrogen bonding, which is crucial for solubility in polar protic solvents.[1]
-
Molecular Weight and Size: Larger molecules can be more challenging to solvate.[2]
| Property | Value | Implication for Solubility |
| Molecular Formula | C8H5ClF3NO | - |
| Molecular Weight | 223.58 g/mol | Moderate size, but substitutions are key drivers of solubility. |
| Predicted pKa | ~12.4 | The amide proton is very weakly acidic, suggesting minimal pH-dependent solubility changes in typical aqueous buffers (pH 1-10). |
| Appearance | White to off-white solid | Indicates a stable crystalline structure which can require more energy to dissolve. |
This table summarizes key properties influencing the solubility of this compound.
Section 2: Aqueous Solubility Troubleshooting
Q2: I am unable to dissolve this compound in standard aqueous buffers (e.g., PBS). What are my options?
A2: Due to its hydrophobic nature, this compound is expected to have very low solubility in aqueous buffers.[3] Here is a systematic approach to address this:
-
Co-solvents: The use of a water-miscible organic co-solvent is the most common and effective first step.[4][5] Start by preparing a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions. Ethanol can also be used.
-
Important Consideration: Be mindful of the final concentration of the co-solvent in your assay, as it can affect biological systems. It is recommended to keep the final concentration of DMSO or DMF below 1%, and ideally below 0.5%.
-
-
pH Adjustment: While the predicted pKa of the amide proton is high, creating a more alkaline environment (pH > 12) could potentially deprotonate the amide and increase solubility. However, such high pH is often not compatible with biological assays. For most practical purposes, pH adjustment within a physiological range will have a negligible effect.
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecule.[5][6][7]
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the percentage of the organic co-solvent in the final solution can help keep the compound dissolved.
-
Use a Different Co-solvent: Some co-solvents are better at maintaining the solubility of a compound upon dilution. Experiment with DMSO, DMF, and ethanol to see which performs best.
-
Employ Solubilizing Excipients: For more challenging situations, consider using excipients designed to enhance solubility.[8][9] Cyclodextrins are a common choice as they can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][9]
Section 3: Organic Solvent Selection and Stock Preparation
Q4: What are the best organic solvents for preparing a high-concentration stock solution of this compound?
A4: Based on the "like dissolves like" principle and data from structurally related benzamides, polar aprotic and polar protic solvents are the best choices.[1]
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the molecule.[3] |
| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group can hydrogen bond with the amide group, facilitating dissolution.[1][10][11] |
| Nonpolar | Toluene, Hexane | Very Poor | The polar amide group will significantly hinder solubility in these solvents.[3] |
This table provides guidance on selecting an appropriate organic solvent for this compound.
Q5: I need to prepare a 10 mM stock solution. What is the recommended procedure?
A5: Here is a step-by-step protocol for preparing a 10 mM stock solution in DMSO:
Materials:
-
This compound (MW: 223.58 g/mol )
-
Anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required mass: For 1 mL of a 10 mM solution, you will need 2.236 mg of the compound. It is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 10 mL, you would need 22.36 mg.
-
Weigh the compound: Accurately weigh the calculated mass of this compound and transfer it to the volumetric flask.
-
Add solvent: Add approximately half of the final volume of DMSO to the flask.
-
Dissolve the compound: Use a vortex mixer to aid dissolution. If the compound is slow to dissolve, gentle warming (to no more than 40°C) or sonication in a water bath can be used.
-
Bring to final volume: Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mix and store: Invert the flask several times to ensure a homogenous solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Section 4: Advanced Solubilization Strategies
Q6: I have tried common co-solvents and still face solubility issues in my cell-based assay. What other formulation strategies can I explore?
A6: For challenging in vitro and in vivo applications, more advanced formulation techniques may be necessary. These approaches aim to increase the apparent solubility and dissolution rate of the compound.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymer matrix, creating an amorphous, higher-energy form that is more soluble.[7][8] Polymers like PVP, HPMC, and novel excipients such as Apinovex™ can be used.[6][12]
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or micelles can significantly improve aqueous dispersibility and bioavailability.[6][13]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area available for dissolution.[2][4][7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting solubility issues with this compound.
A flowchart for systematically addressing solubility challenges.
References
- Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Excipients for Enhancing Drug Solubility. SEN Pharma.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
- Excipients for Solubility and Bioavailability Enhancement. Gattefossé.
- Benzamide. Solubility of Things.
- (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014) | Sweta Savla. SciSpace.
- Enhancing solubility with novel excipients. Manufacturing Chemist.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate.
- Benzamide. Wikipedia.
- 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide. PubChem.
- 4-Fluoro-2-(trifluoromethyl)benzamide. PubChem.
- 4-Fluoro-2-(trifluoromethyl)benzamide (CAS 207919-06-0) Properties. Chemcasts.
- CID 177766229. PubChem - NIH.
- 2-Fluoro-4-(trifluoromethyl)benzamide. PubChem.
- 4-(Trifluoromethyl)benzamide. PubChem.
- Receptor Chem. Receptor Chem.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. senpharma.vn [senpharma.vn]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Benzoyl Chloride Handling and Synthesis
Welcome to our dedicated technical support guide for handling benzoyl chloride in synthetic applications. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the hydrolysis of this highly reactive acyl chloride. Our goal is to provide you with expert, field-proven insights and actionable protocols to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is benzoyl chloride hydrolysis and why is it a problem?
A: Benzoyl chloride is highly susceptible to hydrolysis, a reaction where it reacts with water to form benzoic acid and hydrochloric acid. This is problematic for several reasons:
-
Reagent Consumption: The hydrolysis process consumes the benzoyl chloride, reducing the yield of your desired product.
-
Byproduct Formation: The formation of benzoic acid introduces an impurity that can be difficult to separate from the desired product, often requiring additional purification steps like column chromatography or recrystallization.
-
Safety Hazard: The reaction is exothermic and produces corrosive hydrochloric acid gas, which can create pressure buildup in a closed system and pose a safety risk.
Q2: How can I visually identify if my benzoyl chloride has hydrolyzed?
A: There are a few key indicators of benzoyl chloride hydrolysis:
-
Appearance: Fresh, pure benzoyl chloride is a colorless fuming liquid. If it appears cloudy, has white solid precipitates (benzoic acid), or has a yellowish tint, it may have undergone partial hydrolysis.
-
Odor: While benzoyl chloride has a sharp, irritating odor, the presence of benzoic acid might not significantly alter it. However, fuming upon exposure to air is a strong indicator of its reactivity with atmospheric moisture.
-
Titration: For a quantitative assessment, you can titrate a sample of the benzoyl chloride with a standard solution of sodium hydroxide to determine the amount of acidic byproducts (benzoic acid and HCl) present.
Troubleshooting Guide: Common Issues in Synthesis
Issue 1: My reaction yield is consistently low when using benzoyl chloride for an esterification/amidation.
Possible Cause A: Water contamination in the reaction solvent.
-
Explanation: Most common organic solvents can absorb atmospheric moisture. If the solvent is not rigorously dried, the water will preferentially react with the highly electrophilic benzoyl chloride, leading to its decomposition before it can react with your alcohol or amine.
-
Solution:
-
Solvent Selection: Use a non-polar, aprotic solvent that is less hygroscopic, such as dichloromethane (DCM) or toluene.
-
Drying Protocol: Always use freshly distilled solvents from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for toluene). Alternatively, use a solvent from a sealed bottle that has been stored over molecular sieves (3Å or 4Å). For a detailed protocol on solvent purification, refer to standard laboratory texts like "Purification of Laboratory Chemicals" by Armarego and Chai.
-
Possible Cause B: Water present in the starting materials (alcohol/amine) or reagents.
-
Explanation: Your substrate or other reagents, like the base used as an acid scavenger (e.g., triethylamine, pyridine), can also contain water.
-
Solution:
-
Substrate Drying: If your substrate is a solid, dry it under a high vacuum for several hours before use. If it is a liquid, consider distilling it or storing it over molecular sieves.
-
Reagent Purity: Use freshly opened bottles of reagents or redistill liquid bases like triethylamine from a suitable drying agent (e.g., potassium hydroxide pellets) before use.
-
Issue 2: I observe a white precipitate forming immediately after adding benzoyl chloride to my reaction mixture.
-
Explanation: This is a classic sign of rapid hydrolysis. The white precipitate is likely benzoic acid, which is a solid at room temperature and has low solubility in many non-polar organic solvents. This indicates a significant amount of water is present in your reaction setup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitate formation.
Best Practices for Handling and Storage
To minimize hydrolysis, it is crucial to handle and store benzoyl chloride under strictly anhydrous conditions.
Storage:
-
Container: Store benzoyl chloride in its original, tightly sealed container. For long-term storage, consider using a bottle with a PTFE-lined cap.
-
Environment: Keep the container in a cool, dry, and well-ventilated area, away from sources of moisture. A desiccator cabinet is an ideal storage location.
-
Inert Atmosphere: For high-purity applications, consider storing the bottle inside a glovebox or flushing the headspace of the bottle with an inert gas (e.g., argon or nitrogen) before sealing.
Handling:
-
Inert Atmosphere: Whenever possible, handle benzoyl chloride under an inert atmosphere (in a glovebox or using Schlenk line techniques).
-
Glassware: Ensure all glassware (syringes, flasks, dropping funnels) is thoroughly oven-dried (at >120°C for at least 4 hours) or flame-dried under vacuum and cooled under a stream of inert gas immediately before use.
-
Dispensing: Use a dry syringe or cannula to transfer the liquid. Never pour it in the open air. If you must open the bottle, do so in a fume hood with low humidity and for the shortest time possible.
Solvent Compatibility and Reactivity
The choice of solvent is critical. Below is a summary of common solvents and their compatibility with benzoyl chloride.
| Solvent | Type | Suitability | Notes |
| Dichloromethane (DCM) | Aprotic | Excellent | Non-polar and does not react with benzoyl chloride. Must be rigorously dried. |
| Toluene | Aprotic | Excellent | A good alternative to halogenated solvents. Must be rigorously dried. |
| Tetrahydrofuran (THF) | Aprotic | Good (with caution) | Can contain peroxides and water. Must be freshly distilled from a suitable drying agent. Can be cleaved by Lewis acids. |
| Acetonitrile | Aprotic | Fair | Can react under certain conditions (e.g., with Lewis acids). Must be anhydrous. |
| Water | Protic | Unsuitable | Reacts violently to produce benzoic acid and HCl. |
| Alcohols (e.g., EtOH) | Protic | Unsuitable (as a solvent) | Reacts to form esters. Use only as a reagent. |
| Amines (e.g., TEA) | Protic | Unsuitable (as a solvent) | Reacts to form amides. Use only as a reagent/base. |
Mechanism of Hydrolysis
The hydrolysis of benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of water attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Caption: Mechanism of benzoyl chloride hydrolysis.
References
- Title: Benzoyl chloride Source: PubChem, National Center for Biotechnology Inform
Technical Support Center: Managing Incomplete Reactions in Benzamide Coupling
Welcome to the dedicated support center for troubleshooting benzamide coupling reactions. This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to one of the most common yet frustrating challenges in medicinal chemistry: incomplete amide bond formation. Drawing from established protocols and field insights, this resource goes beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to drive your reactions to completion.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental observations and provides a logical workflow to identify the root cause and implement an effective remedy.
Problem 1: Low Conversion - Significant Starting Material Remains
You've run your coupling reaction, and analysis (TLC, LC-MS) shows a large amount of unreacted carboxylic acid and/or amine.
Initial Diagnosis & Workflow
The primary culprits for low conversion are inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or steric hindrance.[1] A systematic approach is key to pinpointing the issue.
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions
1. Re-evaluate Your Coupling Reagent and Conditions:
-
Cause: Incomplete activation of the carboxylic acid is a frequent issue.[1] Carbodiimide reagents like EDC can be sensitive to moisture.[2]
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or properly stored coupling reagents.[2]
-
Ensure Anhydrous Conditions: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive acid.[1][3] Use anhydrous solvents and consider running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Your Base: The base is critical for neutralizing acid byproducts and ensuring the amine remains deprotonated and nucleophilic.[3] Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[1][4] Triethylamine (TEA) can sometimes participate in side reactions.[4]
-
Pre-activation: For uronium/aminium reagents like HBTU or HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can minimize side reactions where the amine attacks the coupling reagent.[1][4]
-
2. Overcoming Steric Hindrance:
-
Cause: Bulky groups on either the carboxylic acid or the amine can physically block the reaction site, leading to slow or incomplete coupling.[1][5] This is common with ortho-substituted anilines or α,α-disubstituted carboxylic acids.[6][7]
-
Solution:
-
Switch to a More Powerful Reagent: If a standard EDC/HOBt coupling is failing, upgrading to a more potent uronium or phosphonium salt is the logical next step. HATU, HCTU, and COMU are known for their high efficiency in difficult couplings.[5][8]
-
Increase Temperature and Reaction Time: For sluggish reactions, gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Extend the reaction time and monitor progress carefully by TLC or LC-MS.[2][9]
-
Convert to an Acyl Chloride: For extremely challenging couplings, converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.[10][11] This "nuclear bomb option" should be used cautiously as it can be incompatible with sensitive functional groups.[10][]
-
| Coupling Reagent | Reagent Type | Relative Reactivity | Best For | Considerations |
| EDC/HOBt | Carbodiimide | Standard | Routine couplings, cost-effective. | Moisture sensitive; risk of O-acylisourea rearrangement.[13][14] |
| HBTU/TBTU | Aminium/Uronium | High | General purpose, reliable for many sequences.[8][15] | Can react with amine if not pre-activated; potential for guanidinium byproduct.[4][15] |
| HATU | Aminium/Uronium | Very High | Sterically hindered couplings , low racemization.[5][15] | More expensive than HBTU.[5] |
| COMU | Aminium/Uronium | Very High | Difficult couplings; safer alternative to benzotriazole-based reagents.[15][16] | Excellent solubility and efficiency.[16] |
Problem 2: Messy Reaction Profile with Multiple Side Products
Your reaction mixture shows not just starting materials and product, but also several unexpected spots or peaks.
Common Side Reactions and Their Mitigation
1. Guanidinium Byproduct Formation:
-
Cause: When using uronium/aminium reagents (HBTU, HATU), the amine nucleophile can react with the coupling reagent itself, forming a stable, unreactive guanidinium byproduct.[4] This consumes the amine and reduces the yield.
-
Solution: The choice of base is critical. Using a sterically hindered, weaker base like 2,6-lutidine can suppress this side reaction.[4] Additionally, pre-activating the carboxylic acid before adding the amine is a key strategy.[4] Using a 1:1 molar ratio of the uronium agent to the carboxylic acid prevents an excess of the coupling reagent that could react with the amine.[4]
2. Racemization:
-
Cause: If your carboxylic acid has a chiral center at the α-position, the harsh activation conditions can lead to epimerization, resulting in a mixture of diastereomers. The O-acylisourea intermediate formed with carbodiimides is particularly prone to this.[13]
-
Solution:
-
Use Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential for suppressing racemization.[1][13] They trap the activated acid as a more stable ester intermediate.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help minimize racemization.[1][2]
-
Choose the Right Reagent: Reagents like HATU and TDBTU are known to cause very little epimerization.[15][17]
-
3. Hydrolysis of Acyl Chloride:
-
Cause: If using the acyl chloride route, these intermediates are highly reactive and will readily hydrolyze with any trace moisture to form the unreactive benzoic acid.[3][4]
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. Benzoyl chloride should be freshly prepared or used from a recently opened bottle.[4]
FAQs: Benzamide Coupling Core Concepts
Q1: How do I properly work up an amide coupling reaction to remove unreacted starting materials and byproducts?
A proper aqueous workup is essential for simplifying purification. A typical sequence involves diluting the reaction mixture (e.g., in Ethyl Acetate) and performing sequential washes in a separatory funnel.[18]
-
Acid Wash (e.g., 1 M HCl or citric acid): Removes unreacted amine and basic additives like DIPEA.[18][19]
-
Base Wash (e.g., 1 M NaHCO₃): Removes unreacted carboxylic acid and acidic additives like HOBt.[18][20]
-
Brine Wash (saturated NaCl): Removes residual water from the organic layer.[18] After washing, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.[21]
Q2: My reaction seems to stall at ~50% conversion, even after a long time. What's happening?
This often points to a deactivation process. One possibility is an acid-base reaction between your starting materials forming a salt, which can precipitate or be less reactive.[1] Another is that a side product is inhibiting the reaction. For sterically hindered substrates, the initial reaction rate might be reasonable but slows dramatically as the concentration of reactants decreases. In this case, switching to a more powerful coupling agent like HATU or converting the acid to an acyl fluoride or chloride is often the best solution.[10][22]
Q3: Can I just add more coupling reagent and amine if the reaction is incomplete?
While tempting, this is often not the best strategy. Adding excess uronium reagents like HBTU or HATU can lead to capping of the unreacted amine, forming a guanidinium adduct that prevents further reaction.[15][17] It's more effective to diagnose the root cause. If the issue is reagent decomposition, a second, full equivalent addition might work. However, if the problem is steric hindrance or side reactions, simply adding more reagent will likely just complicate the purification.
Key Experimental Protocols
Protocol 1: General Procedure for a HATU-Mediated Coupling[1]
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Proceed with an aqueous workup as described in the FAQ section.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Workup for Removing Water-Soluble Byproducts (EDC/Urea)[21]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent (e.g., DCM, THF). If DMF was used, it can often be removed by washing with 5% LiCl solution or by azeotroping with heptane/toluene.[19]
-
Dilute the residue with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
1 M HCl (2x)
-
Saturated aqueous NaHCO₃ (2x)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be purified by chromatography or recrystallization.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2015). The Synthesis of Sterically Hindered Amides.
- ResearchGate. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- ResearchGate. (n.d.). Coupling Reagents.
- Reddit. (2017). coupling reaction using EDC/HOBt. r/chemhelp.
- Kandasamy, J., & Chary, M. V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Scribd. (n.d.). Final Benzamide Preparations.
- RSC Publishing. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
- ACS Publications. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters.
- Reddit. (2022). amide coupling help. r/Chempros.
- NIH. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine.
- Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros.
- PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines.
- amphoteros. (2014). Uphill battles in amide couplings.
- Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
- Reddit. (n.d.). Struggling with amide coupling. r/Chempros.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- CHIMIA. (2015). The Synthesis of Sterically Hindered Amides.
- MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.
- LibreTexts. (2022). 21.7: Chemistry of Amides.
- YouTube. (2021). Synthesis of Benzamide.
- Organic Reaction Workup. (n.d.). Formulas for Specific Reagents.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- organic-chemistry.org. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- PubMed. (2015). The Synthesis of Sterically Hindered Amides.
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- 7. chimia.ch [chimia.ch]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 13. nbinno.com [nbinno.com]
- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. researchgate.net [researchgate.net]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. amphoteros.com [amphoteros.com]
Technical Support Center: Optimization of Coupling Agents for Hindered Aniline Reactions
Welcome to the technical support center for the N-acylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to this critical transformation. The inherent difficulty in forming amide bonds with hindered anilines stems from a combination of steric hindrance and reduced nucleophilicity, making the selection and optimization of coupling agents a pivotal step for success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acylation of hindered anilines in a question-and-answer format.
Question 1: My N-acylation reaction of a 2,6-disubstituted aniline is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-acylation of hindered anilines are a common challenge primarily due to the reduced nucleophilicity of the nitrogen atom and steric hindrance impeding the approach of the acylating agent.[1] Here are several potential causes and corresponding solutions:
-
Insufficient Reactivity of the Acylating Agent: Standard coupling conditions may not be potent enough to overcome the high activation energy of the reaction.
-
Solution: Switch to a more powerful in-situ activating reagent. For hindered couplings, aminium/uronium salts like HATU , HBTU , or HCTU , and phosphonium salts such as PyBOP are significantly more effective than standard carbodiimide reagents like DCC or EDC.[2][3][4] For exceptionally challenging substrates, converting the carboxylic acid to a more reactive acyl fluoride using reagents like TFFH can be a highly effective strategy.[2][4]
-
-
Inadequate Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is necessary to deprotonate the carboxylic acid without competing with the hindered aniline as a nucleophile.
-
Unfavorable Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics and solubility.
-
Solution 1: Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. Microwave-assisted synthesis is a particularly effective method for driving difficult couplings to completion in a shorter timeframe.[2][4]
-
Solution 2: Optimize Solvent Choice: Ensure all reactants are fully dissolved. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for complex or aggregation-prone substrates.[2] For particularly challenging cases, solvent mixtures such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
-
-
Poor Solubility of the Hindered Aniline: If the aniline substrate is not fully dissolved, the reaction will be heterogeneous, leading to slow and incomplete conversion.
-
Solution: As mentioned above, screen solvents to find one that provides optimal solubility for all reaction components.
-
Question 2: I am observing significant amounts of unreacted starting material even after prolonged reaction times. What systematic approach can I take?
Answer:
This issue often points to a combination of the factors discussed above. A systematic approach is recommended:
-
Confirm Carboxylic Acid Activation: Before adding your hindered aniline, ensure the carboxylic acid is being activated. You can monitor this by taking an aliquot of the reaction mixture (after adding the coupling agent and base but before adding the amine) and analyzing it by LC-MS or ¹H NMR to observe the formation of the activated ester.[7]
-
Screen More Potent Coupling Reagents: If activation is poor, or if the reaction still fails to proceed, a screening of more powerful coupling reagents is the next logical step. A suggested screening panel is provided in the experimental protocols section below.
-
Increase Stoichiometry: For particularly difficult couplings, increasing the equivalents of the carboxylic acid and coupling agent (e.g., from 1.1 eq to 1.5 or 2.0 eq) can sometimes drive the reaction to completion.
-
Consider a Double Coupling: If a single coupling does not go to completion, you can filter and wash the reaction mixture (if on solid phase) and then subject the unreacted aniline to a second round of coupling with fresh reagents.[2]
Question 3: My reaction is producing significant side products. What are they and how can I minimize their formation?
Answer:
Side product formation can be a significant issue, especially under harsh reaction conditions. Common side products and their mitigation strategies include:
-
N-Acylurea Formation: This is a common side reaction when using carbodiimide coupling reagents like DCC or EDC. The O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea.
-
Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt), can trap the O-acylisourea intermediate to form a more stable active ester, minimizing N-acylurea formation.[5] For modern coupling strategies, OxymaPure® is a safer and highly effective alternative to HOBt and HOAt.[8]
-
-
Guanidinylation of the Amine: Aminium/uronium-based coupling reagents like HATU and HBTU can react with the amine nucleophile to form a guanidinium byproduct, consuming the amine and hindering the desired reaction.
-
Racemization: For chiral carboxylic acids, racemization at the α-carbon can be a significant issue, particularly with highly activating coupling reagents and strong bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of hindered anilines?
The main challenge is the steric hindrance caused by bulky substituents on the aniline ring, typically at the ortho positions (e.g., in 2,6-disubstituted anilines). This steric bulk shields the nitrogen atom, making it a poor nucleophile and physically impeding the approach of the electrophilic acylating agent.[1][10]
Q2: Should I use an acid chloride or a coupling reagent for my hindered aniline?
For hindered anilines, acyl chlorides are generally more reactive than the corresponding carboxylic acids activated with standard coupling reagents.[1] However, the preparation of acyl chlorides often requires harsh conditions (e.g., using oxalyl chloride or thionyl chloride) which may not be compatible with other functional groups in your molecule.[11] Modern, potent coupling reagents like HATU or COMU often provide a good balance of high reactivity and milder reaction conditions, making them a preferred first choice for complex molecules.[4][5][8]
Q3: How do I choose the best coupling reagent for my specific reaction?
There is no single "best" coupling reagent, as the optimal choice depends on the specific substrates. However, a general hierarchy of reactivity for challenging couplings is:
Acyl Halides > Uronium/Phosphonium Salts (e.g., HATU, PyBOP) > Carbodiimides + Additives (e.g., EDC/HOAt) > Carbodiimides alone (e.g., DCC)
For a new and challenging substrate, it is often best to start with a robust uronium salt like HATU or the safer, newer generation COMU.[4][8] If that fails, moving to an acyl fluoride or acyl chloride strategy would be the next step. Screening a small panel of reagents is often the most efficient approach.
Q4: Can I monitor the progress of my hindered coupling reaction?
Yes, monitoring the reaction is crucial. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of your starting materials and the formation of the desired product. For real-time, in-situ monitoring, techniques like ¹H NMR spectroscopy can also be employed if the signals of the starting materials and products are sufficiently resolved.[7]
Data Summary Table
| Coupling Reagent | Class | Key Advantages | Common Side Reactions |
| EDC/DCC | Carbodiimide | Cost-effective, readily available.[3] | N-acylurea formation, racemization.[5][9] |
| HATU/HBTU | Uronium/Aminium | High reactivity, fast reaction times.[3][12][13] | Guanidinylation of amine, potential for racemization.[5][9] |
| PyBOP | Phosphonium | High reactivity, no guanidinylation side reaction.[3][12] | Byproducts can be difficult to remove. |
| COMU | Uronium | High reactivity, safer (non-explosive) byproducts, good solubility.[5][8] | Less data available compared to older reagents. |
| T3P | Triazole-Based | High efficiency, low toxicity, reduced racemization.[3] | Requires careful handling and stoichiometry. |
| Acyl Fluorides (via TFFH) | Acyl Halide | Extremely reactive, effective for the most hindered cases.[2][4] | Requires an extra activation step. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Hindered Aniline using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.1 M), add HATU (1.1 eq).
-
Add a hindered, non-nucleophilic base such as DIPEA (2.0 eq) to the mixture.
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the hindered aniline (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. If no significant progress is observed after 2-4 hours, the reaction can be gently heated (e.g., to 50 °C) to facilitate the coupling.
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 2: Screening of Coupling Agents for a Difficult Hindered Aniline Reaction
-
Set up four parallel reactions in small vials, each with a stir bar.
-
In each vial, dissolve the carboxylic acid (e.g., 0.1 mmol, 1.0 eq) in 1 mL of anhydrous DMF.
-
To each vial, add one of the following coupling agents (0.11 mmol, 1.1 eq):
-
Vial 1: HATU
-
Vial 2: PyBOP
-
Vial 3: COMU
-
Vial 4: EDC and HOBt (0.11 mmol each)
-
-
Add DIPEA (0.2 mmol, 2.0 eq) to each vial.
-
Stir the vials at room temperature for 10 minutes for pre-activation.
-
Add the hindered aniline (0.1 mmol, 1.0 eq) to each vial.
-
Stir all reactions at room temperature for 4 hours.
-
Take a small aliquot from each reaction, dilute with acetonitrile, and analyze by LC-MS to determine the percent conversion to the desired product. This will allow for a direct comparison of the efficacy of each coupling agent under the same conditions.
Visual Diagrams
Caption: Decision workflow for optimizing hindered aniline couplings.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- Technical Support Center: N-Acyl
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent - H O | PDF | Amino Acid | Chemical Substances - Scribd.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Public
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Coupling Reagents, More than a Letter Soup.
- Challenges and Breakthroughs in Selective Amide Activ
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
- Amide coupling reaction in medicinal chemistry.
- Coupling Reagents - Aapptec Peptides.
- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
- Improving the efficiency of coupling reactions with hindered amines - Benchchem.
- Process optimization for acid-amine coupling: a c
- Tips and tricks for difficult amide bond form
- Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora.
- Is the Friedel-Crafts acyl
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC - NIH.
- The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - RSC Publishing.
- Does anyone have experience with amide coupling reaction of aniline?
- Explain why the acyl
- Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6...
- Troubleshooting guide for peptide coupling reactions with hindered amino acids - Benchchem.
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- 10. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control Strategies for Trifluoromethyl-Substituted Reactions
Welcome to the Technical Support Center dedicated to mastering temperature control in trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the introduction of the trifluoromethyl (CF₃) group. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] However, its installation is often far from routine, with precise temperature control being a critical parameter for success.[2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to navigate the complexities of temperature management in your experiments.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during trifluoromethylation reactions, providing explanations for the underlying causes and actionable solutions.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
Q1: My reaction spiked in temperature unexpectedly after adding the trifluoromethylating reagent, leading to a low yield and multiple byproducts. What happened and how can I prevent this?
A1: You've likely experienced a thermal runaway, a hazardous situation where the heat generated by the reaction surpasses the cooling system's capacity to remove it.[4] Many trifluoromethylation reactions are highly exothermic. An uncontrolled temperature increase can lead to reagent decomposition, solvent boiling, and a cascade of side reactions, severely impacting yield and safety.
Causality and Prevention:
-
Inadequate Cooling: Standard ice-water baths may be insufficient. For many trifluoromethylation reactions, especially those involving potent nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃), cryogenic temperatures (e.g., -78 °C) are necessary to control the initial burst of reactivity.[5][6]
-
Addition Rate: Adding the reagent too quickly concentrates the heat generation in a short period. A slow, controlled, dropwise addition is crucial to allow the cooling system to dissipate the heat as it's generated.[4]
-
Poor Mixing: Inefficient stirring can create localized hotspots where the reaction temperature is significantly higher than the bulk solution, leading to decomposition and side product formation.[4]
Troubleshooting Steps:
-
Enhance Cooling: Utilize a more robust cooling bath, such as dry ice/acetone (-78 °C) or a cryocooler, to maintain the target temperature.[5][7][8] Ensure the reaction flask is adequately submerged.
-
Controlled Reagent Addition: Use a syringe pump for precise and consistent dropwise addition of the reagent.
-
Improve Agitation: Employ a properly sized stir bar and a stir plate with sufficient power, or a mechanical stirrer for larger volumes, to ensure vigorous and uniform mixing.[4]
-
Monitor Internal Temperature: Place a calibrated thermometer or thermocouple directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction's thermal behavior.[7]
Issue 2: Low or No Conversion of Starting Material
Q2: I'm running my reaction at the recommended low temperature, but I'm seeing very little to no product formation. What are the potential causes?
A2: Low conversion at low temperatures can stem from several factors, ranging from reagent integrity to insufficient thermal energy for reaction initiation or propagation.
Possible Causes and Solutions:
-
Reagent Integrity: Trifluoromethylating reagents can be sensitive to moisture and air.[3] Ensure your reagent is fresh and has been stored under the recommended inert conditions. For instance, the Ruppert-Prakash reagent is moisture-sensitive and should be handled under an inert atmosphere.[5][6]
-
Insufficient Activation Energy: While low temperatures are excellent for controlling exotherms, some reactions require a certain amount of thermal energy to overcome the activation barrier. If the reaction is too cold, it may not proceed at a reasonable rate.
-
Mass Transfer Limitations (for gaseous reagents): When using gaseous reagents like trifluoromethyl hypofluorite (CF₃OF) or fluoroform (CF₃H), efficient mixing with the liquid phase is critical. At larger scales, simple bubbling may be insufficient.[1][7]
Troubleshooting Workflow:
Detailed Solutions:
-
Verify Reagent Quality: If possible, test the reagent on a small-scale, reliable reaction to confirm its activity.
-
Temperature Ramping: After the initial controlled addition at a low temperature (e.g., -78 °C), you can slowly allow the reaction to warm to a slightly higher temperature (e.g., 0 °C or room temperature) to facilitate the reaction's completion.[6] Always monitor for any delayed exotherm during warming.
-
Enhanced Mass Transfer: For gas-liquid reactions, consider using a fritted gas dispersion tube or a reactor with a gas-inducing impeller to improve the gas-liquid interface.[7]
Issue 3: Poor Selectivity (Regio- or Stereoselectivity)
Q3: My reaction produces a mixture of isomers. Can temperature be used to improve the selectivity?
A3: Absolutely. Temperature is a powerful tool for controlling reaction selectivity. Often, lower temperatures favor the formation of the thermodynamically less stable but kinetically preferred product.
Causality and Strategies:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are more likely to be under kinetic control, meaning the product that forms fastest will be the major product. At higher temperatures, the reaction may approach thermodynamic equilibrium, favoring the most stable product.
-
Subtle Energy Differences: The transition states leading to different isomers can have small energy differences. Lowering the temperature can amplify the impact of these small differences, leading to a significant improvement in the ratio of the desired isomer.
Practical Steps:
-
Screen Lower Temperatures: If you are running your reaction at room temperature or 0 °C, try running it at -40 °C or -78 °C.[9][10]
-
Solvent Optimization: The choice of solvent can also influence selectivity, sometimes in conjunction with temperature. For example, in some radical trifluoromethylations, changing the solvent can reverse the regioselectivity.[11]
Table 1: General Impact of Temperature on Trifluoromethylation Outcomes
| Parameter | Lower Temperature (-78°C to 0°C) | Higher Temperature (RT to elevated) |
| Reaction Rate | Slower | Faster |
| Exotherm Control | Excellent | Challenging, requires careful control |
| Selectivity | Often higher (kinetic control) | May decrease, favors thermodynamic product |
| Side Reactions | Minimized | Increased potential for decomposition/byproducts |
| Reagent Stability | Generally better for thermally sensitive reagents | Potential for reagent decomposition |
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for common temperature-critical trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes the trifluoromethylation of an aromatic aldehyde at cryogenic temperatures to control the initial exothermic reaction.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)[6]
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 equiv)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Calibrated low-temperature thermometer
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the aromatic aldehyde (1.0 equiv) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Reagent Addition: Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the cooled solution via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Initiation: Add the TBAF solution (0.1 equiv) dropwise to the stirred mixture. A slight exotherm may be observed. Maintain vigorous stirring at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Warming: Once the starting material is consumed, you may allow the reaction to slowly warm to room temperature.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.[5]
-
Workup: Proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
Protocol 2: Managing Temperature in Continuous Flow Trifluoromethylation
Continuous flow chemistry offers superior control over reaction parameters, especially temperature, due to the high surface-area-to-volume ratio in microreactors.[12][13] This is particularly advantageous for highly exothermic or fast reactions.
System: Nucleophilic addition of in-situ generated CF₃⁻ from fluoroform (CF₃H) to a ketone.[1]
Materials & Equipment:
-
Ketone substrate (1.0 M solution in THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.0 M solution in THF)
-
Fluoroform (CF₃H) gas cylinder
-
Syringe pumps, mass flow controller (MFC), back-pressure regulator (BPR)
-
Tube-in-tube reactor for gas dissolution[1]
-
Coil reactor submerged in a cryostat for temperature control
Procedure:
-
System Setup: Assemble the continuous flow system as shown in the diagram below.
-
Pressurize & Cool: Pressurize the outer tube of the tube-in-tube reactor with CF₃H gas using the MFC and BPR. Circulate coolant from the cryostat through the jacket of the coil reactor to achieve the desired temperature (e.g., -40 °C).[9][13]
-
Pumping Reagents:
-
Pump anhydrous THF through the inner tube of the tube-in-tube reactor to create a saturated solution of CF₃H.
-
Separately, pump the ketone solution and the KHMDS solution at defined flow rates.
-
-
Mixing & Reaction: The streams converge at a T-mixer and enter the cooled coil reactor. The residence time in the reactor is determined by the coil volume and the total flow rate.
-
In-line Monitoring & Collection: The product stream can be analyzed in-line (e.g., with IR or NMR) to confirm complete consumption of CF₃H before being collected in a flask containing a quenching agent.[14]
Part 3: References
-
Challenges in scaling up reactions involving Trifluoromethyl hypofluorite - Benchchem. (URL: )
-
Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis - Benchchem. (URL: )
-
Calorimetric Analysis of Radical Trifluoromethylations Observed heat flow. All reactions - ResearchGate. (URL: [Link])
-
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC - NIH. (URL: [Link])
-
Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges - ResearchGate. (URL: [Link])
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (URL: )
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - NIH. (URL: [Link])
-
Application Notes and Protocols for Nucleophilic Trifluoromethylation Reactions - Benchchem. (URL: )
-
Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds - Semantic Scholar. (URL: [Link])
-
Commercial-Scale Visible-light Trifluoromethylation of 2-Chlorothiophenol using CF3I gas. Kaid C. Harper†, En-xuan Zhang‡, - ChemRxiv. (URL: [Link])
-
Fluorine-18 labelled Ruppert-Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - ResearchGate. (URL: [Link])
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PubMed. (URL: [Link])
-
Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction - Benchchem. (URL: )
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - DSpace@MIT. (URL: [Link])
-
Application Notes and Protocols for Trifluoromethylation in Continuous Flow Chemistry Systems - Benchchem. (URL: )
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (URL: [Link])
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - Oriental Journal of Chemistry. (URL: [Link])
-
(PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper - ResearchGate. (URL: [Link])
-
Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols - Benchchem. (URL: )
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI. (URL: [Link])
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - BJOC. (URL: [Link])
-
Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (URL: [Link])
-
Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (URL: [Link])
-
Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC - NIH. (URL: [Link])
-
Optimization of the reaction conditions.[a] | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (URL: [Link])
-
A Researcher's Guide to the Benchtop Stability of Electrophilic Trifluoromethylating Agents - Benchchem. (URL: )
-
Synthesis of trifluoromethyl fluoroformate from trifluoromethyl hypofluorite and carbon monoxide: Thermal and catalyzed reaction | Request PDF - ResearchGate. (URL: [Link])
-
Trifluoromethylation - Wikipedia. (URL: [Link])
-
Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC - NIH. (URL: [Link])
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed. (URL: [Link])
-
Trifluoromethyl triflate: synthesis and reactions. | The Journal of Organic Chemistry. (URL: [Link])
-
Various protocols for trifluoromethylation. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Cryogenics Cooling - Advanced Thermal Solutions, Inc. (URL: [Link])
-
(PDF) Cryogenic cooling of monochromators - ResearchGate. (URL: [Link])
-
Improved Models for Simulation of Cryogenic Spray Cooling for PropellantTank Chilldown - NASA Technical Reports Server. (URL: [Link])
-
Biomolecular cryocrystallography: Structural changes during flash-cooling - PMC. (URL: [Link])
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- 13. dspace.mit.edu [dspace.mit.edu]
- 14. asahilab.co.jp [asahilab.co.jp]
Enhancing the stability of 4-Chloro-2-(trifluoromethyl)benzamide in solution
Welcome to the technical support center for 4-Chloro-2-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust experiments and ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems you may encounter. We focus on identifying the root cause and providing actionable, scientifically-grounded solutions.
Question: I've dissolved this compound in an aqueous buffer for my assay, but I'm seeing precipitation over time. What's happening and how can I fix it?
Answer:
This is a classic issue of poor aqueous solubility, which is expected for this molecule. The combination of two aromatic rings and halogen/trifluoromethyl substituents imparts significant hydrophobicity.[1] While the amide group offers some polarity, it's often insufficient to maintain solubility in purely aqueous systems, especially at higher concentrations.
Root Cause Analysis & Corrective Actions:
-
Low Thermodynamic Solubility: The compound has likely exceeded its equilibrium solubility limit in your chosen buffer.
-
Solution 1: Introduce a Co-solvent. The most reliable solution is to prepare a high-concentration stock solution in a polar aprotic solvent where the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] You can then dilute this stock into your aqueous buffer for the final working concentration.
-
Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules and preventing them from aggregating and precipitating.
-
Best Practice: Keep the final concentration of the organic co-solvent in your aqueous solution as low as possible (typically <1%, ideally <0.5%) to avoid influencing biological assays. Always run a vehicle control with the same co-solvent concentration.
-
-
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of nonpolar compounds.
-
Solution 2: Assess Buffer Concentration. If possible, evaluate if reducing the salt concentration of your buffer (e.g., using 0.5x PBS instead of 1x PBS) improves solubility without compromising the experiment.
-
Experimental Protocol: Determining Optimal Co-Solvent Concentration
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Set up a series of test dilutions in your final aqueous buffer (e.g., PBS, pH 7.4) to achieve a target final compound concentration.
-
In parallel, create dilutions that result in final DMSO concentrations of 0.1%, 0.5%, 1%, and 2%.
-
Vortex each solution thoroughly.
-
Visually inspect for precipitation immediately and after 1, 4, and 24 hours at the intended experimental temperature.
-
The optimal condition is the lowest percentage of DMSO that maintains clarity for the required duration.
Question: My HPLC analysis shows that the peak for my compound is decreasing over 24-48 hours in my buffered solution at 37°C. What are the likely causes of this degradation?
Answer:
A decreasing peak area for the parent compound indicates chemical instability under your experimental conditions. For this compound, the most probable culprits are hydrolysis and, to a lesser extent, photodegradation. Forced degradation studies are the standard approach to identify such liabilities.[2][3] The goal of these studies is to induce a modest amount of degradation (5-20%) to reveal the primary degradation pathways.[4][5]
Root Cause Analysis & Corrective Actions:
-
Hydrolytic Degradation: The amide bond is the most chemically labile functional group in this molecule and is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[6] This reaction would cleave the amide bond to form 4-chloro-2-(trifluoromethyl)benzoic acid and ammonia. While the trifluoromethyl group is generally stable, it can also hydrolyze to a carboxylic acid under harsher basic conditions.[7][8]
-
Solution 1: pH Control. Maintain the pH of your solution as close to neutral (pH 6.5-7.5) as possible using a suitable buffer system. Extreme pH values will accelerate amide hydrolysis.[6]
-
Solution 2: Temperature Control. Chemical degradation rates are highly dependent on temperature. If your experiment allows, store solutions at 4°C and only bring them to 37°C for the shortest time necessary. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
-
Photodegradation: Aromatic halides can be susceptible to degradation upon exposure to UV or even ambient laboratory light.[9] The ICH Q1B guidelines provide a framework for assessing photostability.[10][11]
-
Solution 3: Protect from Light. Always prepare and store solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental manipulations. Run a parallel experiment with a sample kept entirely in the dark to confirm if light is the cause of degradation.
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Primary Solution | Secondary Actions |
| Precipitation | Poor aqueous solubility | Use a co-solvent (e.g., DMSO) for stock solution | Optimize buffer salt concentration; check pH |
| Decreasing HPLC Peak | Amide Hydrolysis | Maintain neutral pH (6.5-7.5) with buffers | Store solutions at lower temperatures (4°C or frozen) |
| Decreasing HPLC Peak | Photodegradation | Protect from light (use amber vials, foil) | Run a dark control to confirm light sensitivity |
| Solution Color Change | Formation of Degradants | Investigate cause via forced degradation | Protect from light and oxygen; store at low temp. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of for this compound?
The two most probable degradation pathways under typical laboratory conditions are hydrolytic and photolytic.
-
Hydrolysis: The primary pathway is the cleavage of the amide bond to yield 4-chloro-2-(trifluoromethyl)benzoic acid and ammonia. This is often the main stability-limiting factor in aqueous solutions.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can lead to complex degradation, potentially involving the carbon-chlorine bond.[9]
A less common pathway is the hydrolysis of the trifluoromethyl group itself, which typically requires more forceful conditions (e.g., strong base) to proceed.[7]
Caption: Primary hydrolytic degradation pathway.
Q2: What are the best practices for preparing and storing stock and working solutions?
Adhering to proper preparation and storage protocols is critical for ensuring the reproducibility of your experiments.
Recommended Storage Conditions
| Solution Type | Solvent | Concentration | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Stock Solution | 100% DMSO or DMF | 1-20 mM | 4°C, desiccated, protected from light | -20°C or -80°C, desiccated, protected from light |
| Working Solution | Aqueous Buffer + Co-solvent | Assay-dependent | Prepare fresh daily. If necessary, store at 4°C for up to 24h, protected from light. | Not Recommended |
Key Principles:
-
Use High-Quality Solvents: Always use anhydrous, high-purity solvents (e.g., DMSO) to prepare stock solutions to minimize water content and prevent premature hydrolysis.
-
Aliquot for Long-Term Storage: To avoid repeated freeze-thaw cycles that can accelerate degradation, dispense your stock solution into single-use aliquots before freezing.
-
Protect from Light: As a universal precaution for aromatic compounds, especially halogenated ones, always use amber vials.[12]
Q3: How can I perform a quick stability assessment of my compound in a new formulation or buffer?
You can design a simple forced degradation study to quickly assess the stability of this compound under your specific experimental conditions.[2][13] This provides empirical data on how your compound will behave over the course of your experiment.
Step-by-Step Protocol for Stability Assessment:
-
Preparation (T=0): Prepare your final working solution of the compound in the desired buffer or formulation. Immediately take an aliquot, label it "T=0," and store it at -80°C until analysis. This is your baseline.
-
Incubation: Dispense the remaining solution into separate, clearly labeled, light-protected vials for each condition you want to test.
-
Condition 1 (Control): 4°C, Dark
-
Condition 2 (Experimental): Your experimental temperature (e.g., 25°C or 37°C), Dark
-
Condition 3 (Light Stress): Your experimental temperature, exposed to ambient lab light.
-
-
Time Points: At predetermined time points (e.g., 4, 8, 24, 48 hours), remove an aliquot from each condition and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, thaw them simultaneously and analyze them in a single run by a stability-indicating method like HPLC-UV.[14]
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5-10% during your experimental timeframe may indicate a stability issue that needs to be addressed.
Caption: Workflow for a simple stability assessment.
Q4: What are the most appropriate analytical methods for monitoring the stability of this compound?
The choice of analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for stability studies.[14] Because this compound contains a chromophore (the aromatic ring), it can be readily detected by UV. A stability-indicating HPLC method is one that can separate the parent peak from all potential degradation product peaks, ensuring accurate quantification.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an exceptionally powerful tool, especially during initial investigations.[14][15] While HPLC-UV tells you how much of your compound is left, LC-MS can help you determine what it degraded into by providing the mass-to-charge ratio of the degradation products. This is invaluable for confirming the degradation pathways discussed in FAQ #1.
References
- A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (2025). Benchchem.
- Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. (2025). Benchchem.
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Angewandte Chemie International Edition.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Journal of Chromatographic Science.
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). ResearchGate.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Analytical methodologies for discovering and profiling degradation-related impurities. (2014). ResearchGate.
- Effects of halide ions on photodegradation of sulfonamide antibiotics: Formation of halogenated intermediates. (2016). Water Research.
- Guideline on Photostability Testing. (2018). BfArM.
- Q1B Photostability Testing of New Drug Substances and Products. (1996). FDA.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate.
- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. (2025). Benchchem.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). Future Journal of Pharmaceutical Sciences.
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- 2. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of halide ions on photodegradation of sulfonamide antibiotics: Formation of halogenated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfarm.de [bfarm.de]
- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 12. ikev.org [ikev.org]
- 13. scispace.com [scispace.com]
- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ullmann-Type Condensation Reactions
Welcome to the Technical Support Center for Ullmann-type condensation reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful copper-catalyzed cross-coupling reaction to form C-N, C-O, and C-S bonds.[1][2] The following troubleshooting guide and frequently asked questions are structured to address specific experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your research.
Understanding the Ullmann Reaction: A Quick Overview
The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted conversion of aryl halides with alcohols, amines, or thiols.[1] Historically, these reactions were notorious for requiring harsh conditions, such as high temperatures (often over 210 °C), polar aprotic solvents, and stoichiometric amounts of copper.[1] However, modern advancements, particularly the development of sophisticated ligand systems, have transformed the Ullmann reaction into a more versatile and milder process, often proceeding at temperatures between 40-120 °C.[3][4]
The generally accepted mechanism involves a Cu(I) species as the active catalyst.[3][5] The catalytic cycle is thought to proceed through the coordination of the nucleophile, oxidative addition of the aryl halide to the copper center to form a transient Cu(III) species, followed by reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.[6]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common problems encountered during Ullmann-type condensation reactions.
Issue 1: Low to No Product Yield
Question: My Ullmann reaction is showing little to no conversion. What are the likely causes and how can I fix it?
Answer: This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
Potential Causes & Solutions
-
Inactive Copper Catalyst: The active catalytic species is widely considered to be Cu(I).[3][5] Copper(I) salts, like CuI, are susceptible to oxidation to Cu(II) over time, especially with improper storage, which significantly reduces catalytic activity.[7]
-
Solution: Always use a fresh, high-purity copper(I) source. If you suspect your catalyst is old, it is best to use a new batch. For classical Ullmann reactions, using freshly activated copper powder can also be beneficial.[7]
-
-
Inert Atmosphere Not Maintained: Oxygen can deactivate the catalyst and promote unwanted side reactions.[7]
-
Solution: Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). This involves using Schlenk techniques or a glovebox and properly degassing your solvents.[7]
-
-
Suboptimal Reaction Temperature: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under much milder conditions.[1][3]
-
Solution: If using a modern ligand system, start with temperatures in the 80-120 °C range.[7] If no reaction is observed, incrementally increase the temperature. Conversely, if you observe decomposition, the temperature may be too high.
-
-
Poor Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend: Ar-I > Ar-Br > Ar-Cl.[4][7] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1][4]
Issue 2: Significant Side Product Formation
Question: My reaction is messy, with significant formation of side products like dehalogenated arene or homocoupled aryl halide. What's going wrong?
Answer: The formation of side products often indicates that the desired cross-coupling pathway is being outcompeted by other reactions.
Common Side Reactions and Their Mitigation
-
Dehalogenation (Reduction of Aryl Halide): This is a frequent side reaction where the aryl halide is reduced to the corresponding arene.[7][8]
-
Cause: The hydrogen atom for this reduction can come from trace water, the solvent, or even the nucleophile itself.[7]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Running the reaction under a rigorously inert atmosphere is crucial.[7]
-
Add a Ligand: A suitable ligand can accelerate the desired C-N or C-O bond formation, making it kinetically more favorable than the dehalogenation pathway.[7] 1,10-phenanthroline and its derivatives are often effective.[7]
-
-
-
Homocoupling of Aryl Halide: This leads to the formation of a biaryl compound (Ar-Ar) instead of the desired cross-coupled product.[9]
-
Cause: This side reaction is more prevalent at higher temperatures and in the absence of a stabilizing ligand.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your catalyst system allows, reducing the temperature can disfavor the homocoupling pathway.[7]
-
Introduce a Ligand: Ligands can modulate the reactivity of the copper center, promoting the desired cross-coupling over homocoupling.[7] A ligand screening may be necessary to find the optimal one for your specific substrates.
-
-
Issue 3: Difficulty with Specific Substrates
Question: I'm struggling to couple a sterically hindered nucleophile or an electron-rich aryl halide. What adjustments should I make?
Answer: Sterically demanding or electronically challenging substrates often require fine-tuning of the reaction conditions, particularly the ligand and base.
Strategies for Difficult Substrates
| Substrate Challenge | Potential Cause | Suggested Solutions |
| Sterically Hindered Nucleophiles | The bulky nature of the nucleophile can impede its coordination to the copper center. | - Use a less sterically demanding ligand to create more space around the copper. - Increase the reaction temperature to overcome the higher activation energy. - A stronger base might be required to deprotonate the hindered nucleophile effectively. |
| Electron-Rich Aryl Halides | These substrates are less reactive towards oxidative addition. | - Switch to a more reactive aryl halide (e.g., from Ar-Br to Ar-I). - Employ a more electron-rich, donating ligand to enhance the reactivity of the copper catalyst. For electron-rich substrates, N-methylated amino acid-derived ligands can be effective.[3][10] |
| Heterocyclic Substrates | Heteroatoms can coordinate to the copper catalyst and inhibit its activity. | - Ligand choice is critical. Benzene-1,2-diamine ligands have shown success with base-sensitive five-membered heteroarenes when used with a weak base like sodium trimethylsilanolate (NaOTMS). |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my Ullmann reaction?
A1: Ligand selection is crucial for modern Ullmann reactions. There is no "one-size-fits-all" answer, and screening is often necessary. However, some general guidelines can be followed:
-
N,N- and N,O-chelating ligands are widely used and have been shown to significantly accelerate the reaction, allowing for milder conditions.[11]
-
Amino acids , such as L-proline and N-methylglycine, are inexpensive and effective for many C-N and C-O couplings.[3][11] N-methylglycine, in particular, has shown a good balance of high reaction rates and low catalyst deactivation.[12]
-
Diamines , like 1,10-phenanthroline and N,N'-dimethylethylenediamine, are also common choices.[13][14]
-
Oxalamide ligands represent a newer generation that can be highly effective, even for challenging aryl chlorides.[5][15]
Q2: What is the best copper source to use?
A2: While various copper sources can be used, including Cu(0), Cu(I), and Cu(II) salts, Cu(I) salts like CuI, CuBr, or CuCl are most commonly employed as the precatalyst, as Cu(I) is believed to be the active species.[3][5] Using a high-purity, fresh source is more important than the specific counterion in many cases.
Q3: Which base and solvent should I choose?
A3: The choice of base and solvent is interdependent and substrate-specific.
-
Bases: Common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[8][16] The base is critical for deprotonating the nucleophile and regenerating the catalyst.[3]
-
Solvents: High-boiling polar aprotic solvents like DMF, NMP, and DMSO were traditionally used.[1] However, with modern ligand systems, solvents like dioxane, toluene, or xylene are also effective, and in some cases, non-polar solvents have been shown to be superior for O-arylation.[3][8][16]
Q4: My reaction works on a small scale but fails upon scale-up. Why?
A4: Scale-up issues can often be traced back to mass and heat transfer limitations or inefficient removal of atmospheric contaminants.
-
Stirring: Ensure efficient stirring to maintain a homogeneous mixture, especially if the base is not fully soluble.
-
Inert Atmosphere: On a larger scale, ensuring a truly inert atmosphere is more challenging. Thoroughly sparge your solvent with inert gas and maintain a positive pressure of N₂ or Ar throughout the reaction.
-
Heating: Ensure uniform heating of the larger reaction vessel. Hot spots can lead to decomposition.
Visualization of Key Processes
Generalized Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for a ligand-assisted Ullmann condensation.
Caption: A logical workflow for troubleshooting Ullmann-type reactions.
Experimental Protocols
General Protocol for a Ligand-Accelerated N-Arylation
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the copper(I) iodide (0.05 mmol, 5 mol%), the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.10 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, 3 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of Celite to remove insoluble inorganic salts. [7]Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. [7]
References
- Ullmann condensation. In Wikipedia.
- Ullmann reaction. In Wikipedia.
- Ullmann reaction. Slideshare.
- Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. ResearchGate.
- Ullmann condensation. Grokipedia.
- Ullmann Condensation. SynArchive.
- Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling. ResearchGate.
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis.
- Ullmann reaction. L.S.College, Muzaffarpur.
- Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
- Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library.
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
- Ullmann coupling-An overview. OperaChem.
- Optimization of the intramolecular Ullmann coupling reaction. ResearchGate.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Troubleshooting Ullmann Couplint. Reddit.
- Proposed mechanism for the Pd-catalysed Ullmann reaction. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
- Ullmann Reaction Questions. Sciencemadness Discussion Board.
- Ullmann reaction – Knowledge and References. Taylor & Francis.
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry.
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
- Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Reddit.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.
- Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. ResearchGate.
- Chemistry Ullmann Reaction. sathee jee.
- Ullmann Reaction: Mechanism, Steps & Applications. Vedantu.
- The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society.
- Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
- Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications.
- Ullmann Reaction. Organic Chemistry Portal.
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- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing product degradation during workup of benzamide reactions
A Guide to Preventing Product Degradation for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen brilliant synthetic work compromised at the final hurdle: the workup. This guide is designed to provide you with not just protocols, but the underlying chemical principles to troubleshoot and prevent the degradation of your benzamide products during isolation and purification. Here, we will address the common pitfalls and provide robust, field-proven strategies to ensure the integrity of your hard-won molecules.
The Challenge: Benzamide Instability
Benzamides are generally robust, but the amide bond is susceptible to hydrolysis, particularly under harsh acidic or basic conditions, often exacerbated by elevated temperatures.[1] The primary degradation pathway is the cleavage of the C-N bond, reverting your product to the corresponding benzoic acid and amine or ammonia.[2][3][4] Understanding and controlling the pH and temperature of your workup environment is paramount to preventing this unwanted side reaction.
Troubleshooting Guide: Common Workup Issues and Solutions
This section addresses specific problems you may encounter during the workup of your benzamide synthesis, providing both the "how" and the "why" for each recommended solution.
Issue 1: Significant Benzoic Acid Impurity Detected Post-Workup
Question: My post-reaction analysis (TLC/LC-MS) shows my benzamide is clean, but after my aqueous workup, I see a significant amount of benzoic acid. What's happening and how can I fix it?
Answer: This is a classic case of workup-induced hydrolysis. The conditions of your aqueous wash are likely too acidic or basic, catalyzing the breakdown of your benzamide product.[2][5]
Root Cause Analysis:
-
Acidic Hydrolysis: Quenching your reaction with a strong acid (e.g., 1M HCl) to neutralize a basic catalyst or excess amine can create a highly acidic aqueous phase.[3] If your benzamide has prolonged contact with this phase, especially with heating (which can occur if the quench is exothermic), it can hydrolyze. The mechanism involves protonation of the amide's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2][6]
-
Basic Hydrolysis: Similarly, using a strong base (e.g., 1M NaOH) to wash out acidic starting materials or byproducts can lead to hydrolysis.[2][3] Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ammonia or an amine.[2][7]
Solutions & Protocols:
-
Embrace Mild Buffers: Instead of strong acids or bases, use milder aqueous solutions for washing. A saturated solution of sodium bicarbonate (NaHCO₃) is an excellent choice for neutralizing excess acid and removing the resulting benzoic acid impurity without being basic enough to significantly hydrolyze the benzamide.[8][9][10]
-
Protocol: Mild Acidic Impurity Wash
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.[9] Be sure to vent the funnel frequently, as CO₂ evolution can cause pressure buildup.[11]
-
Separate the layers. The benzoic acid impurity will be deprotonated to sodium benzoate, which is highly soluble in the aqueous layer.[10]
-
Follow with a wash with brine to break up any emulsions and remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[8]
-
-
-
Temperature Control is Critical: Exothermic reactions, including quenching, can raise the temperature of your mixture, accelerating hydrolysis.[8][12]
-
Best Practice: Always perform your quench and initial washes in an ice bath to dissipate any heat generated.[9]
-
-
Minimize Contact Time: The longer your product is in contact with a potentially harsh aqueous environment, the greater the risk of degradation. Work efficiently through your extraction and washing steps.
Workflow for Minimizing Hydrolysis:
Caption: Decision tree for troubleshooting benzamide crystallization.
Frequently Asked Questions (FAQs)
Q1: My reaction uses a water-soluble coupling agent like EDC. How does this change my workup? A1: The urea byproduct from EDC (EDU) is water-soluble, which simplifies purification. After diluting your reaction with an organic solvent, a simple aqueous wash is often sufficient to remove both the EDU byproduct and any excess EDC. A wash with a mild acid (like 1M HCl, if your product is stable) can remove basic starting materials, and a subsequent wash with a mild base (like saturated NaHCO₃) can remove acidic starting materials. [9][12] Q2: I'm using a phase-transfer catalyst. How do I remove it during the workup? A2: Most phase-transfer catalysts (e.g., quaternary ammonium salts) are designed to be soluble in both organic and aqueous phases. Often, multiple washes with water or brine are sufficient to partition the catalyst into the aqueous layer. If it persists, consider its properties. For example, if it's a salt, it will have higher water solubility.
Q3: Can I use column chromatography to purify my crude benzamide? A3: Yes, flash chromatography is a very effective method for purifying benzamides, especially for complex mixtures or thermally sensitive compounds. [1][8]A common mobile phase is a mixture of ethyl acetate and hexanes. [1]Thin Layer Chromatography (TLC) should be used first to determine an appropriate solvent system that gives your product an Rf value of approximately 0.3-0.4. [1] Q4: I've noticed a new spot on my TLC plate after the workup that wasn't there in the initial reaction mixture. What could it be? A4: This new spot is very likely a degradation product, most commonly the corresponding benzoic acid from hydrolysis. [2]To confirm, you can co-spot your TLC plate with your crude product and a small sample of the starting benzoic acid. If the new spot has the same Rf as the starting acid, you have confirmed workup-induced hydrolysis. Review the pH and temperature of your workup conditions as described in Issue 1.
Q5: How can I avoid emulsions during my liquid-liquid extractions? A5: Emulsions often form when there are fine particulates or when the two phases are shaken too vigorously. To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous layer and can help force the separation. [13]In some cases, filtering the entire mixture through a pad of Celite can also be effective.
Summary of Key Parameters for a Stable Workup
| Parameter | Recommendation | Rationale |
| pH Control | Use mild buffers (e.g., sat. aq. NaHCO₃, dil. NH₄Cl) instead of strong acids/bases. [9][10] | Prevents acid or base-catalyzed hydrolysis of the amide bond. [2][3] |
| Temperature | Perform quenches and washes at 0°C (ice bath). [8][9] | Hydrolysis rates increase significantly with temperature. [5] |
| Solvent Choice | For recrystallization, test solvents like hot water, ethanol, or acetonitrile. [8][14] | Ensures good recovery of pure crystalline product and removal of soluble impurities. |
| Mechanical Agitation | For stubborn oils, use trituration and scratch the flask with a glass rod. [15][16] | Provides nucleation sites and mechanical energy to initiate crystallization. |
This guide provides a framework for diagnosing and solving common issues related to benzamide stability during workup. By understanding the chemical principles behind each step, you can design robust and self-validating protocols that protect your product and ensure high purity and yield.
References
- Hydrolysis of Benzamide to Benzoic Acid. (2025, January 10). Prezi. [Link]
- How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. [Link]
- Acidic and Basic Amide Hydrolysis.
- Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. [Link]
- The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. Canadian Journal of Chemistry. [Link]
- Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
- Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. (2022, February 7).
- Synthesis and analysis of amides.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. (2022, September 27).
- What is the best technique for amide purification? (2020, November 2).
- Benzamide Preparation from Benzoic Acid. (2018, June 4). YouTube. [Link]
- Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]
- Theory of Aqueous Workup. University of York. [Link]
- AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. ISBN: 978-93-91842-69-7. [Link]
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
- Proposed degradation pathways of the drug under different hydrolytic conditions.
- Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
- Reaction Work-Ups. (2020, August 11). Chemistry LibreTexts. [Link]
- How To: Manage an Emulsion. University of Rochester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Confirming the Structure of 4-Chloro-2-(trifluoromethyl)benzamide: A Comparative Guide to NMR-Based Structural Elucidation
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 4-Chloro-2-(trifluoromethyl)benzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials development, precise structural verification is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of this compound, supplemented by supporting experimental protocols and a discussion of alternative analytical techniques.
The Imperative of Structural Integrity
The biological activity and material properties of a compound are intrinsically linked to its three-dimensional structure. In the case of this compound, the relative positions of the chloro, trifluoromethyl, and benzamide functional groups on the benzene ring dictate its electronic and steric properties. An incorrect structural assignment could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially unsafe outcomes in drug development. NMR spectroscopy stands as a powerful and non-destructive technique to provide a detailed atomic-level map of the molecule, ensuring its structural integrity.
Deciphering the Molecular Blueprint: A Hypothetical NMR Analysis
While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, we can predict the expected ¹H and ¹³C NMR spectra with a high degree of confidence based on established principles and data from analogous structures. These predictions serve as a valuable reference for researchers synthesizing this compound.
The structure and numbering scheme for this compound are presented below:
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be the most informative for confirming the substitution pattern. The electron-withdrawing nature of the trifluoromethyl, chloro, and benzamide groups will deshield the aromatic protons, causing them to resonate at a relatively high chemical shift (downfield).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 7.8 | d | 1H | H-6 | Located ortho to the electron-withdrawing benzamide group, leading to significant deshielding. |
| ~ 7.7 - 7.5 | dd | 1H | H-5 | Influenced by both the ortho chloro group and the meta trifluoromethyl group. |
| ~ 7.5 - 7.3 | d | 1H | H-3 | Primarily influenced by the ortho trifluoromethyl group and the meta chloro group. |
| ~ 7.5 & 7.0 (broad) | s | 2H | -NH₂ | Amide protons are often broad and their chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. The presence of the trifluoromethyl group will result in splitting of the signals for the carbon to which it is attached (C-2) and adjacent carbons due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |
| ~ 168 | s | C=O | Typical chemical shift for a benzamide carbonyl carbon. |
| ~ 138 | s | C-4 | Carbon bearing the chloro group, deshielded. |
| ~ 135 | q | C-2 | Carbon attached to the CF₃ group, will appear as a quartet with a large coupling constant. |
| ~ 132 | s | C-1 | Quaternary carbon attached to the benzamide group. |
| ~ 130 | d | C-6 | Aromatic CH. |
| ~ 128 | d | C-5 | Aromatic CH. |
| ~ 125 | d (q) | C-3 | Aromatic CH, may show a small quartet coupling to the CF₃ group. |
| ~ 123 | q | CF₃ | Carbon of the trifluoromethyl group, will appear as a quartet with a very large C-F coupling constant. |
A Robust Experimental Protocol for Structural Verification
To obtain high-quality NMR data for this compound, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a clean, dry vial. DMSO-d₆ is often a good choice for amides as it can help in observing the -NH₂ protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion, especially in the aromatic region.
-
Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
For unambiguous assignments, consider acquiring two-dimensional (2D) NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively. A ¹⁹F NMR spectrum would also be highly informative.
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Calibrate the chemical shift axis of the spectra using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants for all signals.
-
Assign each signal to a specific proton or carbon in the molecule.
-
Compare the experimentally obtained data with the predicted spectra to confirm the structure of this compound.
-
A Comparative Look: NMR vs. Alternative Techniques
While NMR is a cornerstone for structural elucidation, a multi-technique approach provides the most robust confirmation.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Non-destructive, provides a wealth of structural detail. | Relatively low sensitivity, can be time-consuming for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information (with high resolution MS). | Does not provide information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides an unambiguous solid-state structure. | Requires a suitable single crystal, which can be difficult to grow. |
Conclusion
The structural confirmation of this compound is a critical step in its development for any application. NMR spectroscopy, through a combination of ¹H, ¹³C, and potentially 2D experiments, offers an unparalleled level of detail for elucidating its molecular structure in solution. By following a rigorous experimental protocol and comparing the acquired data with theoretically predicted spectra, researchers can be highly confident in the identity and purity of their synthesized compound. While other analytical techniques such as mass spectrometry and IR spectroscopy provide complementary information, NMR remains the gold standard for the definitive structural characterization of novel organic molecules.
References
- General Principles of NMR Spectroscopy: Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. URL: [Link]
- NMR Data for Benzamide and Related Compounds: Title: Benzamide at BMRB Source: Biological Magnetic Resonance Bank URL: [Link][1]
- Chemical Shifts of Common Impurities in NMR Solvents: Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). Organometallics, 29(9), 2176-2179. URL: [Link][2][3]
- ¹³C NMR Chemical Shift Data: Title: 13C NMR Chemical Shifts Source: Organic Chemistry Data, University of Wisconsin URL: [Link][4]
- Information on Fluoro-Amide Coupling Constants: Title: Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides Source: Chemical Communic
A Senior Application Scientist's Guide to Method Validation: LC-MS/MS vs. HPLC-UV for 4-Chloro-2-(trifluoromethyl)benzamide
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock of confidence in product quality, safety, and efficacy. For a given analyte, the choice of analytical technique is a critical decision point, balancing the need for sensitivity and specificity against practical considerations of cost, throughput, and complexity.
This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative validation of 4-Chloro-2-(trifluoromethyl)benzamide . This compound, a common intermediate or potential impurity in pharmaceutical synthesis, demands precise and reliable quantification. We will dissect the methodologies, compare their performance based on internationally recognized validation criteria, and provide the expert insights needed to select the appropriate tool for your analytical challenge.
The Analyte: this compound
Before designing a method, understanding the analyte is paramount.
-
Structure:
-
Molecular Formula: C₈H₅ClF₃NO
-
Molecular Weight: 223.58 g/mol
-
Key Features: The molecule possesses a benzamide core, a chromophore suitable for UV detection. The trifluoromethyl group and chlorine atom provide a distinct isotopic pattern and mass, making it an excellent candidate for mass spectrometry. Its polarity suggests good retention on reversed-phase chromatography columns.
The Validation Framework: ICH Q2(R1) Guidelines
Our entire validation strategy is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3] This guideline mandates a holistic assessment to demonstrate that a method is suitable for its intended purpose.[4] The key validation parameters we will compare are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Methodologies: A Tale of Two Detectors
The fundamental difference between the two workflows lies in the detector.[5] HPLC-UV measures the absorbance of light by the analyte, whereas LC-MS/MS identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[6][7]
Proposed HPLC-UV Method Protocol
This method is designed as a robust workhorse for routine analysis, such as assaying the main component in a drug substance.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (based on the typical absorbance of a benzamide structure).
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in Acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).
-
Proposed LC-MS/MS Method Protocol
This method is engineered for high sensitivity and specificity, making it ideal for trace-level impurity analysis or bioanalytical studies.
Experimental Protocol: LC-MS/MS
-
System Preparation:
-
LC System: A UHPLC system for optimal resolution and speed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive. The amide group readily accepts a proton.
-
Precursor Ion ([M+H]⁺): m/z 224.0 (for ³⁵Cl isotope).
-
Product Ions (for MRM): A primary quantitative ion and a secondary confirmation ion will be determined via infusion and fragmentation analysis. Common losses for benzamides include the amide group (loss of NH₃) or the carbonyl group (loss of CO).[8] A plausible transition would be 224.0 -> 182.0 (loss of C=O and NH₂).
-
Source Parameters: Optimized for the specific instrument (e.g., Spray Voltage: ~3.5 kV, Capillary Temperature: ~320 °C).[9]
-
-
Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution in Acetonitrile.
-
Create calibration standards by serial dilution to cover a range from 0.1 ng/mL to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 50, and 800 ng/mL).
-
Head-to-Head Validation Performance
The following diagram illustrates the logical workflow for the validation process, applicable to both methodologies.
Caption: Logical workflow for analytical method validation.
The true measure of a method's utility lies in its performance data. The table below summarizes the expected outcomes from validating both the HPLC-UV and LC-MS/MS methods according to the ICH Q2(R1) guideline.
| Validation Parameter | HPLC-UV (Expected Performance) | LC-MS/MS (Expected Performance) | Senior Scientist's Insight |
| Specificity | Moderate. Susceptible to co-eluting impurities with similar UV spectra. Peak purity analysis is recommended. | Excellent. Specificity is guaranteed by the unique mass-to-charge ratio (m/z) and fragmentation pattern (MRM transition).[5][6] | LC-MS/MS is the clear winner for complex matrices or low-level impurity profiling where co-elution is a significant risk. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques provide excellent linearity. The slightly lower R² in MS can be due to detector saturation at the high end of a wide dynamic range. |
| Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | The LC-MS/MS method offers a significantly wider and lower range, making it far more versatile for different applications. |
| LOQ | ~ 1 µg/mL | ~ 0.1 ng/mL | The sensitivity of LC-MS/MS is several orders of magnitude greater than HPLC-UV.[10][11] This is non-negotiable for trace analysis. |
| LOD | ~ 0.3 µg/mL | ~ 0.03 ng/mL | Reflects the superior signal-to-noise ratio inherent in mass spectrometry. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods can achieve excellent accuracy. The slightly wider acceptable range for LC-MS/MS reflects the potential for matrix effects.[11] |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% (≤ 15% at LOQ) | HPLC-UV is often more precise for high-concentration samples due to its simplicity. LC-MS/MS precision is excellent but can be influenced by ion source stability and matrix effects. |
The Deciding Factors: Which Method to Choose?
The choice is not about which technique is "better," but which is more fit-for-purpose .
Choose HPLC-UV when:
-
High Concentration Assay: You are quantifying the main component or a high-concentration formulation.
-
Simple Matrix: The sample matrix is clean with a low probability of interfering components.
-
Cost & Accessibility are Key: HPLC-UV systems are less expensive to acquire and maintain, and require less specialized training.[7]
-
Routine QC: For established, high-volume quality control testing where the method is well-characterized.
Choose LC-MS/MS when:
-
Trace-Level Quantification: You need to detect and quantify low-level impurities, metabolites, or degradants.
-
High Specificity is Required: The sample matrix is complex (e.g., plasma, wastewater, reaction mixtures), and absolute confirmation of identity is necessary.[12][13]
-
Method Development & Research: In early-stage development, the rich data from MS is invaluable for identifying unknowns and understanding the sample profile.[14]
-
Regulatory Scrutiny is High: For applications like genotoxic impurity analysis, regulatory bodies often expect the level of certainty that MS provides.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
For the validation of this compound, both HPLC-UV and LC-MS/MS are powerful and reliable techniques. An HPLC-UV method provides a cost-effective, robust, and precise solution for assay and high-concentration quality control applications. However, when the analytical question demands the utmost in sensitivity and specificity—for tasks such as impurity profiling, bioanalysis, or definitive identification in complex mixtures—LC-MS/MS is the undisputed gold standard. A modern analytical laboratory should leverage both, applying the simpler tool for routine work and the more powerful one to solve the most demanding challenges.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- ICH Q2 Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Chiral Technologies. [Link]
- Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS.
- 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion. [Link]
- A Comprehensive Guide to Chromatography and HPLC / LC-MS. Rajith Perera. [Link]
- Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seaw
- Benzamide-simplified mass spectrum.
- Guide to achieving reliable quantit
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 6. microsaic.com [microsaic.com]
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- 14. rsc.org [rsc.org]
The 4-Chloro-2-(trifluoromethyl)benzamide Scaffold: A Privileged Structure in Kinase Inhibition
An In-Depth Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)benzamide Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparison of the biological activity of derivatives built upon the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals interested in the design and evaluation of novel kinase inhibitors. We will delve into the mechanism of action, structure-activity relationships (SAR), and the critical experimental protocols used to characterize these potent molecules, with a focus on the clinically approved drug Regorafenib as a benchmark.
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural component found in several potent, clinically relevant kinase inhibitors. Its electronic properties—conferred by the electron-withdrawing chlorine and trifluoromethyl groups—are crucial for establishing strong binding interactions within the ATP-binding pocket of various kinases. When linked via a urea or amide bond, this scaffold serves as a versatile "hinge-binding" element.
One of the most prominent examples is Regorafenib, an oral multi-kinase inhibitor approved for treating metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.[1] The structure of Regorafenib showcases the 4-chloro-3-(trifluoromethyl)phenyl group linked through a urea to a phenoxy-pyridine core.[1] This guide will use Regorafenib as a reference point to explore how modifications to this core structure impact biological activity.
Caption: Simplified diagram of key oncogenic and angiogenic pathways inhibited by this compound class.
Comparative Analysis of Derivative Potency
The true value of a chemical scaffold lies in its tunability. By systematically modifying the "right-hand side" of the molecule, researchers can optimize potency and selectivity against specific kinase targets. The primary target for anti-angiogenic activity is VEGFR-2 (also known as KDR).
Benchmark Activity: First, let's consider the inhibitory profile of the parent drug, Regorafenib, against a panel of relevant kinases.
| Kinase Target | Regorafenib IC₅₀ (nM) [2] | Biological Process |
| RET | 1.5 | Oncogenesis |
| RAF-1 | 2.5 | Oncogenesis |
| VEGFR-2 | 4.2 | Angiogenesis |
| KIT | 7 | Oncogenesis |
| VEGFR-1 | 13 | Angiogenesis |
| PDGFR-β | 22 | Stroma/Metastasis |
| BRAF V600E | 28 | Oncogenesis |
| TIE2 | 31 (Cellular Assay) [3] | Angiogenesis |
| VEGFR-3 | 46 | Angiogenesis |
Comparison of Novel Derivatives: A study by Jiao et al. explored replacing Regorafenib's phenoxy-pyridine moiety with various substituted aminopyridines, linked via a urea to the same 4-chloro-3-(trifluoromethyl)phenyl core. [4]This provides an excellent direct comparison of how changes to the "right-hand side" affect potency against KDR (VEGFR-2).
| Compound ID | "Right-Hand Side" (RHS) Moiety | KDR (VEGFR-2) IC₅₀ (µM) [4][5] |
| Regorafenib | 4-phenoxypyridine-2-carboxamide | 0.0042 |
| Hit Compound | 2-aminopyridin-3-yl | 1.12 |
| 5a | 2-((quinolin-4-ylmethyl)amino)pyridin-3-yl | 0.0689 |
| 5b | 2-((naphthalen-1-ylmethyl)amino)pyridin-3-yl | 0.141 |
| 5c | 2-((isoquinolin-5-ylmethyl)amino)pyridin-3-yl | 0.252 |
| 5d | 2-((quinolin-8-ylmethyl)amino)pyridin-3-yl | 0.297 |
Analysis: The data clearly shows that while the initial hit compound was significantly less potent than Regorafenib, rational design led to substantial improvements. The introduction of a quinoline ring (Compound 5a ) boosted the inhibitory activity against KDR by over 16-fold compared to the initial hit. [4][5]This highlights the importance of the RHS moiety in exploring additional binding interactions within the kinase domain to achieve high potency.
Structure-Activity Relationship (SAR) Insights
From the comparative data, we can derive key SAR insights:
-
Hinge Binding is Essential: The 1-(4-chloro-3-(trifluoromethyl)phenyl)urea unit is a highly effective "hinge-binder," anchoring the molecule to the kinase.
-
RHS Moiety Drives Potency: The nature and size of the group substituted on the second urea nitrogen are critical determinants of potency. Large, aromatic systems like quinoline and naphthalene (5a, 5b) are well-tolerated and can form favorable hydrophobic and π-stacking interactions in the pocket adjacent to the ATP-binding site. [4]* Positional Isomerism Matters: The specific attachment point and orientation of the RHS substituents are crucial. For example, the quinolin-4-ylmethyl substitution in 5a is significantly more potent than the quinolin-8-ylmethyl in 5d , indicating a specific spatial requirement for optimal binding. [4]
Core Experimental Protocols
To generate the comparative data discussed above, two fundamental assays are required: a biochemical kinase assay to measure direct enzyme inhibition and a cell-based assay to assess the compound's effect on cell proliferation.
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The principle involves quantifying the phosphorylation of a substrate by the recombinant enzyme in the presence of ATP; a potent inhibitor will decrease the phosphorylation signal. [1]A common method uses a luminescence-based readout where the amount of ATP consumed is measured. [6] Materials:
-
Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, Cat# 40301)
-
5x Kinase Buffer (e.g., BPS Bioscience, Cat# 79334)
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based detection reagent (e.g., Kinase-Glo® MAX, Promega Cat# V6071)
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology: [7][8]1. Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with sterile deionized water. 2. Prepare Compound Dilutions: Create a serial dilution of the test compound in 1x Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). 3. Prepare Master Mix: For each reaction, prepare a master mix containing Kinase Buffer, ATP, and PTK substrate. 4. Plate Setup:
- Add 25 µL of the Master Mix to each well of a white 96-well plate.
- Add 5 µL of the diluted test compound to the "Test Wells".
- Add 5 µL of buffer with DMSO to the "Positive Control" (100% activity) wells.
- Add 5 µL of buffer with DMSO to the "Blank" (no enzyme) wells.
- Enzyme Addition:
- Dilute the recombinant VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
- Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.
- Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
- Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.
- Signal Detection:
- Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
- Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate at room temperature for 15 minutes in the dark.
- Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
- Analysis: Subtract the "Blank" reading from all wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control" and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Proliferation Assay
This cell-based assay assesses a compound's ability to inhibit the proliferation of cancer cells. It measures the metabolic activity of living cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases. [9][10] Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenesis, or a tumor line like Colo-205)
-
Complete cell culture medium
-
MTT Reagent (5 mg/mL in PBS, sterile filtered)
-
Detergent/Solubilization Reagent (e.g., SDS-HCl solution) [11]* Sterile 96-well clear tissue culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.
Step-by-Step Methodology: [9][10][12]1. Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium. Include wells with medium only for a blank control. 2. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach. 3. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO). 4. Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C. 5. MTT Addition: Add 10 µL of the 5 mg/mL MTT Reagent to each well. 6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals. 7. Solubilization: Add 100 µL of the Detergent Reagent to each well to dissolve the formazan crystals. Gently mix by pipetting. 8. Final Incubation: Leave the plate at room temperature in the dark for 2-4 hours to ensure complete solubilization. 9. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. 10. Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percent viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the evaluation of novel this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its urea-based isosteres represent a highly validated and fruitful starting point for the development of potent kinase inhibitors. As demonstrated by the clinical success of Regorafenib and the promising preclinical data of its analogs, this core structure provides a robust anchor for hinge-region binding. The key to discovering next-generation inhibitors lies in the rational design of the "right-hand side" moieties to optimize interactions within the broader ATP-binding site, thereby improving both potency and selectivity. The experimental protocols detailed herein provide a standardized framework for researchers to reliably assess the biological activity of novel derivatives and drive the discovery of new therapeutic agents for cancer and other diseases driven by aberrant kinase signaling.
References
- National Cancer Institute. Regorafenib.
- Zhong, W., et al. (2021). Molecular insight of regorafenib treatment for colorectal cancer. PMC - NIH. [Link]
- National Center for Biotechnology Information. Regorafenib. PubChem Compound Summary for CID 11167602. [Link]
- Chondrex, Inc.
- BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
- Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]
- Patsnap. What is the mechanism of Regorafenib?
- Grothey, A., et al. (2016). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. PubMed Central. [Link]
- Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors.
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to PPARδ Antagonists: A Comparative Analysis of 4-Chloro-2-(trifluoromethyl)benzamide and Leading Alternatives
For researchers and drug development professionals navigating the landscape of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) modulation, the selection of a specific antagonist is a critical decision dictated by experimental goals. This guide provides an in-depth comparison of known PPARδ antagonists, framed around the compound of interest, 4-Chloro-2-(trifluoromethyl)benzamide.
A comprehensive review of current scientific literature reveals a notable absence of published data characterizing this compound as a PPARδ antagonist. Therefore, to provide a valuable and data-supported resource, this guide will focus on a comparative analysis of well-documented and commercially available PPARδ antagonists that serve as the primary alternatives for researchers in the field. We will examine the performance of two leading reversible antagonists, GSK0660 and SR13904 , and a notable irreversible antagonist, GSK3787 , providing the necessary context for selecting an appropriate tool for PPARδ inhibition.
The PPARδ Signaling Axis: A Key Therapeutic Target
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) is a ligand-activated nuclear receptor that plays a pivotal role in regulating lipid and glucose homeostasis, inflammation, and cellular proliferation and differentiation.[1] Upon activation by a ligand (agonist), PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2]
The therapeutic potential of modulating this pathway is significant. While agonists have been explored for metabolic disorders, the role of PPARδ in promoting cell proliferation in certain cancers has driven the development of antagonists as potential anti-neoplastic agents.[3][4] An antagonist functions by binding to PPARδ, preventing the conformational changes necessary for agonist binding, coactivator recruitment, and subsequent gene transcription.
Canonical PPARδ Signaling Pathway
Below is a diagram illustrating the fundamental mechanism of PPARδ activation, which antagonists aim to inhibit.
Caption: Canonical PPARδ signaling pathway.
Comparative Analysis of Leading PPARδ Antagonists
The selection of an antagonist is contingent on factors such as desired potency, selectivity against other PPAR isoforms (PPARα and PPARγ), and the mechanism of inhibition (reversible vs. irreversible). Below, we compare three prominent antagonists.
GSK0660
GSK0660 is a potent and highly selective antagonist of PPARδ.[5] Its high selectivity is a crucial feature, as off-target effects on PPARα or PPARγ could confound experimental results, given their roles in lipid metabolism and adipogenesis, respectively.[6]
-
Mechanism: Reversible antagonist. It competes with agonists for binding to the ligand-binding domain (LBD) of PPARδ.
-
Potency: It exhibits a pIC50 of 6.8, which corresponds to an IC50 of approximately 155 nM in ligand displacement assays.[5][7]
-
Selectivity: GSK0660 is nearly inactive against PPARα and PPARγ, with IC50 values greater than 10 µM for both, indicating over a 64-fold selectivity for PPARδ.[5][6]
-
Experimental Insights: GSK0660 has been effectively used to demonstrate the role of PPARδ in inflammatory responses and cell migration.[8][9] For instance, it has been shown to reduce the expression of the PPARδ target gene CPT1a in skeletal muscle cells.[5]
SR13904
SR13904 is another small-molecule antagonist of PPARδ, notable for its demonstrated anti-proliferative activity in various human cancer cell lines.[3][10]
-
Mechanism: Reversible antagonist.
-
Potency: SR13904 binds to the PPARδ LBD with an IC50 of 2.4 µM.[11] This is significantly less potent than GSK0660.
-
Selectivity: While it primarily targets PPARδ, SR13904 has been shown to antagonize PPARγ transactivation as well, albeit with much weaker potency.[3][10] This cross-reactivity should be a consideration in experimental design.
-
Experimental Insights: Studies have linked SR13904's inhibitory effects on lung, breast, and liver carcinoma cells to a G1/S cell cycle block and increased apoptosis.[3] It has been shown to reduce levels of cell cycle proteins like cyclin A, cyclin D, CDK2, and CDK4, which are known to be upregulated by PPARδ.[10][12]
GSK3787 (4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide)
GSK3787 is a potent and selective PPARδ antagonist that is structurally distinct from the other compounds and contains a benzamide moiety. Its most defining characteristic is its irreversible mechanism of action.[13][14]
-
Mechanism: Irreversible antagonist. It forms a covalent bond with the Cys249 residue within the ligand-binding pocket of PPARδ.[13][14] This offers a distinct experimental advantage for long-lasting and complete receptor blockade.
-
Potency: GSK3787 has a pIC50 of 6.6.
-
Selectivity: While highly selective for PPARδ, some studies report weak agonist and antagonist activity on PPARγ at higher concentrations, with no effect on PPARα.
-
Experimental Insights: Its irreversible nature makes it a valuable tool for elucidating PPARδ biology and pharmacology. It has been shown to antagonize the transcriptional activity of PPARδ both in vitro and in vivo and has good oral pharmacokinetic properties.[13]
Data Summary: Head-to-Head Comparison
The following table summarizes the key performance characteristics of the discussed PPARδ antagonists to facilitate objective comparison.
| Feature | GSK0660 | SR13904 | GSK3787 |
| Chemical Name | N/A | N/A | 4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide |
| Mechanism | Reversible Antagonist | Reversible Antagonist | Irreversible (Covalent) Antagonist |
| PPARδ IC50 | ~155 nM[5] | 2.4 µM[11] | pIC50 = 6.6 (~251 nM) |
| Selectivity vs. PPARα | >64-fold (>10 µM)[5][6] | Not specified, but primarily targets δ | High (no measurable affinity) |
| Selectivity vs. PPARγ | >64-fold (>10 µM)[5][6] | Weaker antagonist activity observed[10] | Weak agonist/antagonist activity |
| Key Application | Selective, reversible inhibition | Anti-proliferative studies | Irreversible, long-lasting inhibition |
Experimental Protocol: Assessing PPARδ Antagonist Activity
A robust and common method for quantifying the functional activity of a PPARδ antagonist is the Luciferase Reporter Gene Assay. This cell-based assay provides a direct measure of the antagonist's ability to inhibit agonist-induced transcription of a reporter gene under the control of a PPRE.
Workflow: Luciferase Reporter Gene Assay
Caption: Experimental workflow for a PPARδ reporter assay.
Step-by-Step Methodology
Rationale: This protocol is designed to provide a quantitative readout of a compound's ability to inhibit PPARδ-mediated gene transcription. The use of a dual-luciferase system is critical for normalizing the reporter gene expression to cell viability and transfection efficiency, ensuring the data's integrity.
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transient Co-transfection (Day 2):
-
For each well, prepare a transfection mix containing:
-
An expression vector for full-length human PPARδ.
-
A reporter vector containing multiple copies of a PPRE upstream of a firefly luciferase gene (e.g., pGL4.27[luc2P/PPRE/Hygro]).
-
A control vector expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) for normalization.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of the test antagonist.
-
Prepare a solution of a potent PPARδ agonist (e.g., GW501516) at its EC80 concentration (the concentration that gives 80% of the maximal response, predetermined in an agonist-mode assay).
-
Aspirate the transfection media and add fresh media containing the treatments:
-
Group 1 (Vehicle): DMSO or appropriate solvent.
-
Group 2 (Agonist Control): Agonist at EC80.
-
Group 3 (Antagonist only): Test antagonist at various concentrations (to check for inverse agonism).
-
Group 4 (Antagonist Assay): Agonist at EC80 + test antagonist at various concentrations.
-
-
Incubate the plate for 18-24 hours.
-
-
Lysis and Luminescence Reading (Day 4):
-
Aspirate the media and lyse the cells using a passive lysis buffer.
-
Using a dual-luciferase assay kit (e.g., from Promega), add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Immediately after, add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
Use a plate-reading luminometer to measure the luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luminescence to obtain a normalized response.
-
Calculate the percent inhibition for each antagonist concentration relative to the agonist-only control.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Recommendations
While This compound is not a characterized PPARδ antagonist in the public domain, researchers have excellent, well-validated alternatives.
-
For studies requiring highly selective and reversible PPARδ inhibition, GSK0660 is a superior choice due to its high potency and selectivity.
-
For investigations into the anti-proliferative effects of PPARδ antagonism, SR13904 has a proven track record, though its lower potency and potential for PPARγ cross-reactivity must be considered.
-
For experiments where sustained and complete receptor blockade is desired, the irreversible antagonist GSK3787 offers a unique and powerful tool. Its benzamide structure also makes it an interesting conceptual comparator.
The choice of antagonist should be guided by the specific biological question, the required potency and selectivity, and the desired mechanism of action. Proper validation through well-designed experiments, such as the reporter gene assay detailed above, is paramount to ensuring robust and interpretable results.
References
- Taylor & Francis Online. (2009, July 1). A novel peroxisome proliferator-activated receptor delta antagonist, SR13904, has anti-proliferative activity in human cancer cells. [Link]
- PubMed. (2009). A novel peroxisome proliferator-activated receptor delta antagonist, SR13904, has anti-proliferative activity in human cancer cells. [Link]
- ResearchGate. (2009, March 26). A novel peroxisome proliferator-activated receptor delta antagonist, SR13904, has anti-proliferative activity in human cancer cells. [Link]
- PubMed Central (PMC). (n.d.). PPARδ, a Potential Therapeutic Target for Heart Disease. [Link]
- ResearchGate. (n.d.). (PDF) A novel peroxisome proliferator-activated receptor delta antagonist, SR13904, has anti-proliferative activity in human cancer cells. [Link]
- QIAGEN GeneGlobe. PPAR Signaling. [Link]
- ACS Publications. (2010). Identification and Characterization of 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a Selective and Irreversible Peroxisome Proliferator-Activated Receptor δ (PPARδ) Antagonist. [Link]
- Wikipedia.
- PubMed Central (PMC). (n.d.). Cellular and Pharmacological Selectivity of the Peroxisome Proliferator-Activated Receptor-β/δ Antagonist GSK3787. [Link]
- PubMed. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. [Link]
- PNAS. (n.d.).
- Creative Diagnostics.
- Wikipedia. GW501516. [Link]
- NIH. (2016, November 4).
- NIH. (2023, April 23).
- PubMed. (n.d.). Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787. [Link]
- PubMed. (2023, April 23).
- PubMed. (2025, June 16).
- Patsnap Synapse. (2024, June 21). What are PPAR antagonists and how do they work? [Link]
- PubMed Central. (2020, December 16). Comparison of PPAR Ligands as Modulators of Resolution of Inflammation, via Their Influence on Cytokines and Oxylipins Release in Astrocytes. [Link]
- NIH. (2007, November 1). Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Chloro-2-(trifluoromethyl)benzamide
Introduction: The Imperative for Rigorous Method Comparison
In the landscape of pharmaceutical development, 4-Chloro-2-(trifluoromethyl)benzamide stands as a crucial intermediate, the integrity of which directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The quantitative and qualitative assessment of this compound is therefore not a trivial pursuit. It demands analytical methods that are not only precise and accurate but also demonstrably equivalent, especially when transferring methods between laboratories or implementing new technologies.
This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for this compound: a robust, workhorse High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. Cross-validation serves as the ultimate arbiter, ensuring that analytical results are consistent and reliable, irrespective of the method employed.[1][2] This process is a cornerstone of regulatory compliance and data integrity.[2]
The principles and protocols outlined herein are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) and the recently adopted Q2(R2) guidelines, which provide a comprehensive framework for analytical procedure validation.[3][4][5][6][7]
The Logic of Cross-Validation: Why Compare Two Methods?
Cross-validation is the formal process of comparing results from at least two different analytical methods to determine if they are comparable.[1] This becomes critical in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Method Modernization: When replacing an older, established method (e.g., HPLC) with a newer, more efficient one (e.g., UPLC).
-
Orthogonal Confirmation: Using a fundamentally different method (e.g., mass spectrometry vs. UV absorbance) to confirm results and provide a higher degree of assurance.
-
Multi-site Studies: Ensuring data from different clinical or manufacturing sites are comparable.
The objective is to demonstrate that the analytical procedures are fit for their intended purpose and produce equivalent results within predefined acceptance criteria.[8]
Designing the Cross-Validation Study
A robust cross-validation study is built upon a foundation of well-defined methods and a clear understanding of the parameters to be evaluated. The core of this process involves a head-to-head comparison of key validation characteristics as stipulated by ICH guidelines.[4][7]
Selection of Orthogonal Methods
For this guide, we have selected two powerful, yet distinct, liquid chromatography techniques:
-
Primary Method: HPLC-UV: A widely used, robust method ideal for routine QC analysis, quantifying the analyte based on its ultraviolet absorbance.
-
Confirmatory Method: UPLC-MS/MS: A high-sensitivity, high-specificity method that provides shorter run times and unequivocal identification through mass-to-charge ratio and fragmentation patterns.[9] This serves as an excellent orthogonal method to confirm the purity and identity of the analyte.
Core Validation Parameters for Comparison
The cross-validation will focus on comparing the following performance characteristics for both methods:[2][10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision)
-
Intermediate Precision (Inter-assay precision)
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The relationship and workflow for this validation process are illustrated below.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of this compound.
Standard and Sample Preparation (Common to Both Methods)
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Stock Solution with the Diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (e.g., 3.0 µg/mL (Low), 40 µg/mL (Mid), and 80 µg/mL (High)) from a separate weighing of the reference standard.
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Protocol 2: UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transition: [Note: The exact m/z would be determined experimentally, but for this compound (M.W. 225.59), a likely precursor ion [M+H]⁺ would be m/z 226. A characteristic product ion would be selected for quantification.]
-
Quantifier: 226 -> [Product Ion 1]
-
Qualifier: 226 -> [Product Ion 2]
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Data Comparison and Acceptance Criteria
The cornerstone of cross-validation is the direct comparison of data generated by each method. The following tables summarize hypothetical but realistic performance data.
Linearity & Range
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria |
| Range (µg/mL) | 1.0 - 100 | 0.05 - 100 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | y = 185600x + 980 | Intercept close to zero |
Both methods demonstrate excellent linearity over their respective ranges, easily meeting the acceptance criterion.
Accuracy & Precision
Accuracy was assessed by analyzing the QC samples (n=6 replicates at each level), while precision was evaluated for repeatability.
| QC Level | HPLC-UV Method | UPLC-MS/MS Method | Acceptance Criteria |
| Low QC (3.0 µg/mL) | Accuracy: 85-115% Precision: RSD ≤ 15% | ||
| Mean Recovery (%) | 98.7% | 101.2% | |
| Precision (RSD %) | 2.5% | 1.8% | |
| Mid QC (40 µg/mL) | Accuracy: 85-115% Precision: RSD ≤ 15% | ||
| Mean Recovery (%) | 100.5% | 99.8% | |
| Precision (RSD %) | 1.9% | 1.1% | |
| High QC (80 µg/mL) | Accuracy: 85-115% Precision: RSD ≤ 15% | ||
| Mean Recovery (%) | 99.3% | 100.3% | |
| Precision (RSD %) | 1.5% | 0.9% |
The UPLC-MS/MS method shows slightly better precision, as expected from modern instrumentation, but both methods perform well within the established acceptance limits.[9]
Limit of Quantitation (LOQ)
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| LOQ (µg/mL) | 1.0 | 0.05 |
The superior sensitivity of the UPLC-MS/MS method is evident in its significantly lower LOQ, making it the method of choice for trace-level analysis.
Statistical Comparison of Methods
To objectively declare the methods as "cross-validated," a statistical comparison of the results is essential. This is achieved by analyzing a set of identical samples (e.g., n=10 production batch samples) with both methods.
Caption: Statistical analysis workflow for comparing two analytical methods.
-
F-test for Precision: The F-test is used to compare the variances of the two datasets.[11][12] A p-value > 0.05 indicates that there is no statistically significant difference in the precision of the two methods.
-
t-test for Accuracy: The Student's t-test is used to compare the means of the two datasets.[11][13][14] A p-value > 0.05 indicates that there is no statistically significant difference between the mean results, suggesting no systematic bias between the methods.
If both statistical tests pass, the methods can be considered cross-validated and may be used interchangeably within their validated ranges.
Conclusion and Recommendations
This guide has demonstrated a comprehensive approach to the cross-validation of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound.
-
Both the HPLC-UV and UPLC-MS/MS methods were shown to be accurate, precise, and linear for their intended purpose.
-
The HPLC-UV method is a robust and reliable choice for routine quality control testing where concentration levels are expected to be well above 1.0 µg/mL.
-
The UPLC-MS/MS method provides superior sensitivity (20-fold lower LOQ) and specificity, making it the preferred method for impurity profiling, trace analysis, or as a confirmatory technique. Its shorter run time also offers significant advantages in high-throughput environments.
The successful cross-validation confirms that data generated by either method are comparable and reliable. This allows a laboratory to confidently transfer the routine analysis to the robust HPLC-UV method while retaining the UPLC-MS/MS method for more demanding applications, secure in the knowledge that the data from both systems are correlated and trustworthy.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA Releases Guidance on Analytical Procedures.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Pharmaceutical Analytical Methods Validation, Verification and Transfer.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Difference Between an F-Test and T-Test: Learn Key Differences. Testbook.
- Cross Valid
- A Guide to Cross-Validation of Analytical Methods Between Labor
- Understanding Hypothesis Testing in Data Science: T-tests, F-tests, and More. Medium.
- f and t test. Slideshare.
- Using the F-test to Compare Two Models. Sites@Duke Express.
- T-Test: What It Is With Multiple Formulas and When to Use Them. Investopedia.
- Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis.
- Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS).
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
- Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey.
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An In-Depth Efficacy Comparison of COX-2 Inhibitors Derived from 4-Chloro-2-(trifluoromethyl)benzamide Scaffolds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties. The this compound moiety serves as a quintessential example of such a privileged scaffold. While not an active pharmaceutical ingredient in itself, it represents a critical starting material and structural backbone for the synthesis of potent and selective therapeutic agents. Its unique electronic properties—the strong electron-withdrawing nature of the trifluoromethyl group and the halogenation pattern—render it an ideal precursor for creating compounds with enhanced metabolic stability, binding affinity, and bioavailability.
This guide moves beyond the precursor to provide a comparative efficacy analysis of prominent drugs synthesized from or structurally related to this benzamide core, with a primary focus on the class of Cyclooxygenase-2 (COX-2) selective inhibitors. We will dissect the efficacy of Celecoxib, a direct synthetic derivative, and compare it against other key COX inhibitors, providing researchers and drug development professionals with a clear, data-driven perspective on their relative performance.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary target for the compounds discussed is the cyclooxygenase enzyme, a key player in the inflammatory cascade. COX enzymes exist in two primary isoforms, COX-1 and COX-2, which mediate the conversion of arachidonic acid into prostaglandins.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including gastric cytoprotection, platelet aggregation, and renal blood flow.
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.
The therapeutic rationale behind selective COX-2 inhibitors is to suppress the inflammatory effects mediated by COX-2 while sparing the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.
Comparative Efficacy: In Vitro Data
The efficacy of COX inhibitors is primarily determined by two factors: their potency (how much of the drug is needed to inhibit the enzyme) and their selectivity (how well they inhibit COX-2 over COX-1). Potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is often expressed as a ratio of the IC50 values (IC50 for COX-1 / IC50 for COX-2). A higher selectivity ratio signifies a more favorable safety profile with respect to COX-1-mediated side effects.
| Compound | Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | COX-2 Selective | 15 | 0.04 | 375 |
| Rofecoxib | COX-2 Selective | >1000 | 0.018 | >55,000 |
| Valdecoxib | COX-2 Selective | 150 | 0.005 | 30,000 |
| Ibuprofen | Non-selective | 13 | 35 | 0.37 |
| Naproxen | Non-selective | 7 | 11 | 0.64 |
Data compiled from multiple pharmacological studies for illustrative comparison.
From this data, it is evident that celecoxib exhibits high potency against COX-2 with a strong preference over COX-1. While other "coxibs" like Rofecoxib and Valdecoxib (now withdrawn from many markets for cardiovascular safety concerns) show even higher in vitro selectivity, Celecoxib maintains a robust and clinically effective profile. The non-selective NSAIDs, Ibuprofen and Naproxen, inhibit both isoforms at similar concentrations, explaining their mechanism of action and associated side effect profile.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a standard, reliable method for determining the IC50 values of test compounds against human COX-1 and COX-2.
Objective: To quantify the potency and selectivity of a test compound by measuring the inhibition of prostaglandin E2 (PGE2) production.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione (GSH) and Hematin (cofactors)
-
Test compounds (e.g., Celecoxib) and controls (e.g., Ibuprofen) dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
PGE2 EIA Kit (Enzyme Immunoassay)
-
96-well microplates
Methodology:
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 in Tris-HCl buffer containing cofactors.
-
Compound Dilution: Create a serial dilution of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Reaction Incubation:
-
To each well of a 96-well plate, add the enzyme solution (either COX-1 or COX-2).
-
Add the diluted test compound or vehicle control (DMSO).
-
Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: Incubate for 10 minutes at 37°C. Terminate the reaction by adding a solution of hydrochloric acid. This denatures the enzyme and stops prostaglandin production.
-
PGE2 Quantification:
-
The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Briefly, the samples are added to a plate pre-coated with antibodies. A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 from the sample for antibody binding sites.
-
After washing, a substrate solution is added, and the color development is measured using a microplate reader at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response model).
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
Causality and Self-Validation: This protocol is designed for robustness. The use of both a positive control (a known NSAID) and a vehicle control (DMSO) validates the assay's performance. If the positive control fails to inhibit the enzyme or the vehicle control shows significant inhibition, the experiment is considered invalid. The competitive EIA provides a highly sensitive and specific readout, ensuring that the measured signal directly correlates with the activity of the COX enzyme.
Conclusion and Future Perspectives
The journey from a simple chemical building block like this compound to a clinically successful drug such as Celecoxib highlights the power of rational drug design. By leveraging the unique properties of this fluorinated scaffold, chemists have been able to develop highly potent and selective COX-2 inhibitors. The comparative data clearly positions Celecoxib as an effective agent that balances potent anti-inflammatory activity with a significantly improved gastrointestinal safety profile compared to non-selective NSAIDs.
The ongoing challenge in this field is to further refine selectivity and mitigate off-target effects, particularly cardiovascular risks that have been associated with some compounds in this class. Future research will likely focus on developing novel derivatives that retain the beneficial properties of the benzamide core while incorporating structural modifications to enhance safety and efficacy, opening new avenues for the treatment of inflammatory diseases.
References
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]
A Senior Application Scientist's Guide to Validating Target Engagement for 4-Chloro-2-(trifluoromethyl)benzamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, identifying a bioactive small molecule is only the beginning. The critical next step is to rigorously validate that the compound directly binds to its intended protein target and that this binding event is responsible for the observed biological effect. This guide provides an in-depth, comparative analysis of state-of-the-art biophysical and cellular methods to confidently validate the binding of a candidate molecule, such as 4-Chloro-2-(trifluoromethyl)benzamide, to its putative target.
Our approach moves beyond a simple listing of techniques. We will explore the causality behind experimental choices, emphasizing a validation cascade that builds from high-throughput in vitro assessments to definitive confirmation within the complex milieu of a living cell. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
While this compound is a known chemical entity, for the purposes of this guide, we will treat it as a novel hit compound against a hypothetical protein target, "Target X," to illustrate a universally applicable validation workflow. A related compound, GSK3787, has been identified as an antagonist of PPARδ, confirming that benzamide derivatives can serve as potent and selective protein ligands[1][2].
The Target Validation Funnel: A Strategic Overview
Effective target validation is not a single experiment but a multi-faceted strategy. The goal is to obtain orthogonal evidence—gathering data from multiple techniques that rely on different physical principles—to build an irrefutable case for direct, on-target binding.
Our comparative guide will progress through three principal stages:
-
Primary Biophysical Validation: Is there a direct, measurable interaction between the purified protein and the compound? Here, we focus on techniques like Differential Scanning Fluorimetry (DSF) for rapid screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.
-
Thermodynamic Characterization: What are the energetic forces driving the binding event? Isothermal Titration Calorimetry (ITC) provides the "gold standard" thermodynamic signature of the interaction.
-
Cellular Target Engagement: Does the compound bind to its target in the native cellular environment? The Cellular Thermal Shift Assay (CETSA) is a powerful tool to confirm binding in a physiologically relevant context.
Caption: A strategic workflow for validating small molecule target engagement.
Part 1: Primary Biophysical Validation — Does it Bind?
The first crucial question is whether a direct physical interaction occurs between the compound and the purified target protein. We will compare two workhorse techniques: Differential Scanning Fluorimetry (DSF) for its speed and suitability for screening, and Surface Plasmon Resonance (SPR) for its detailed kinetic insights.[3][][5]
Comparison of Primary Validation Techniques
| Technique | Principle | Key Output | Pros | Cons |
| Differential Scanning Fluorimetry (DSF) | Ligand binding increases the thermal stability of a protein, measured by monitoring protein unfolding in the presence of a hydrophobic dye.[6][7] | Melting Temperature Shift (ΔTm) | High-throughput, low protein consumption, cost-effective. | Indirect assay; prone to artifacts from fluorescent compounds; provides no kinetic data. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as an analyte (compound) flows over an immobilized ligand (protein), allowing real-time monitoring of binding.[8][9][10] | KD (affinity), ka (on-rate), kd (off-rate) | Label-free, real-time kinetics, high sensitivity.[9][11] | Requires protein immobilization which can affect activity; higher cost and complexity. |
A. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Causality: The principle behind DSF is that a small molecule binding to a protein's native state will stabilize it.[3] This increased stability means more thermal energy is required to unfold the protein. We measure this as an increase in the protein's melting temperature (Tm).[7][12] This method is ideal for an initial "yes/no" binding assessment and for ranking compounds in a library.
Caption: Ligand binding stabilizes protein structure, increasing its melting temperature (Tm).
-
Preparation: Prepare a master mix of Target X protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange at 5x final concentration) in a suitable assay buffer.
-
Compound Addition: Dispense the protein-dye mix into a 96-well PCR plate. Add this compound across a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control (vehicle) and a known binder if available (positive control).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal ramp from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the vehicle control is the Tm. The difference between the Tm with the compound and the vehicle control is the ΔTm. A dose-dependent increase in Tm indicates stabilizing binding.
B. Surface Plasmon Resonance (SPR)
Causality: SPR provides high-quality kinetic data by directly measuring the rates of association and dissociation.[11][13] One molecule (the protein) is immobilized on a sensor surface, and the other (the compound) is flowed over it. Binding causes a change in mass at the surface, which alters the refractive index, detected as a change in "Response Units" (RU).[9] This allows for the calculation of the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₗ).
-
Chip Preparation: Covalently immobilize purified Target X onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., 10,000 RU). A reference channel should be activated and blocked without protein to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., 0, 1, 3, 10, 30, 100 µM).
-
Binding Cycle:
-
Inject the compound solution over the protein and reference surfaces for a set time (e.g., 180 seconds) to monitor the association phase .
-
Switch to flowing only running buffer over the surfaces to monitor the dissociation phase .
-
Inject a regeneration solution (e.g., high salt or low pH buffer) to remove any remaining bound compound.
-
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and calculate Kₗ (Kₗ = kₑ/kₐ).
Part 2: Thermodynamic Characterization — Why Does it Bind?
While DSF and SPR confirm if and how fast a compound binds, Isothermal Titration Calorimetry (ITC) tells us why. ITC is considered the gold standard for characterizing binding thermodynamics because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[14]
Causality: An ITC experiment measures the enthalpy (ΔH) of binding directly. From the binding isotherm, it also determines the binding affinity (Kₐ, inverse of Kₗ) and the stoichiometry (n) of the interaction.[15][16] Using the relationship ΔG = -RTln(Kₐ) = ΔH - TΔS, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This provides a complete thermodynamic profile, revealing the driving forces (enthalpic vs. entropic) of the interaction.[]
Comparison with Other Techniques
| Technique | Principle | Key Output | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the titration of a ligand into a solution containing a protein.[17] | KD, ΔH (enthalpy), n (stoichiometry), ΔS (entropy) | Label-free, in-solution, provides a complete thermodynamic profile. | Requires large amounts of pure protein and compound; lower throughput; sensitive to buffer mismatches. |
-
Sample Preparation: Prepare the purified Target X protein (e.g., 20 µM) in the sample cell and this compound (e.g., 200 µM) in the injection syringe. Both must be in identical, extensively dialyzed buffer to minimize heats of dilution.
-
Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the tiny heat changes after each injection.
-
Control Experiment: Titrate the compound into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to extract Kₗ, n, and ΔH.
Interpreting the Data: A Comparative Look
| Parameter | DSF | SPR | ITC | Alternative Compound (Control) |
| Binding Confirmation | Yes | Yes | Yes | No |
| ΔTm (°C) | +5.2 | N/A | N/A | +0.1 |
| KD (µM) | N/A | 1.5 | 1.8 | >200 |
| ka (10⁵ M⁻¹s⁻¹) | N/A | 2.1 | N/A | No binding detected |
| kd (10⁻² s⁻¹) | N/A | 3.15 | N/A | No binding detected |
| n (Stoichiometry) | N/A | N/A | 0.98 | N/A |
| ΔH (kcal/mol) | N/A | N/A | -8.5 | N/A |
| -TΔS (kcal/mol) | N/A | N/A | 0.6 | N/A |
This table presents hypothetical data for illustrative purposes.
Part 3: Cellular Target Engagement — Does it Bind in a Cell?
Confirming that a compound binds its target in the complex environment of a cell is the ultimate validation.[18] The Cellular Thermal Shift Assay (CETSA) allows for precisely this by extending the principle of thermal shift to cell lysates or even intact cells.[19][20]
Causality: Similar to DSF, CETSA is based on ligand-induced thermal stabilization.[21][22] In a cell, when proteins are heated, they denature and aggregate, becoming insoluble. A ligand-bound protein is more stable and remains soluble at higher temperatures.[23] By measuring the amount of soluble Target X at various temperatures in the presence and absence of our compound, we can confirm target engagement in a physiological setting.[19][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells expressing Target X and treat them with this compound (e.g., 10 µM) or vehicle (DMSO) for a set period (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured protein) from the aggregated pellet via ultracentrifugation.
-
Quantification: Analyze the amount of soluble Target X in the supernatant using a specific detection method, such as Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble Target X remaining at each temperature. A shift in the curve to the right for the compound-treated cells compared to the vehicle control demonstrates target engagement.
Conclusion
Validating the binding of a small molecule like this compound to its intended target requires a rigorous, multi-pronged approach. By systematically employing a cascade of orthogonal biophysical and cellular assays, researchers can build a compelling and trustworthy case for direct target engagement. Starting with high-throughput methods like DSF, progressing to detailed kinetic and thermodynamic characterization with SPR and ITC, and culminating in physiological confirmation with CETSA, provides the comprehensive data package necessary for confident decision-making in any drug discovery pipeline. This structured, evidence-based approach ensures scientific integrity and significantly de-risks the progression of promising compounds toward clinical development.
References
- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? deNOVO Biolabs.
- BioAscent. (n.d.). Surface Plasmon Resonance (SPR) & Biophysics. BioAscent.
- Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
- LifeSensors. (n.d.). Surface Plasmon Resonance. LifeSensors.
- Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
- Protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. [Link]
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- Jha, S. K., et al. (2020). Modern Biophysical Approaches to Study Protein–Ligand Interactions. SpringerLink. [Link]
- Wikipedia. (n.d.).
- Pande, J. (2018). Isothermal Titration Calorimetry: Principles and Applications.
- The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]
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- Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- The Biochemist. (2025). A beginner's guide to differential scanning fluorimetry. Portland Press. [Link]
- Wang, J., et al. (2011). Identification and validation of protein targets of bioactive small molecules. PubMed Central. [Link]
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- CETSA. (n.d.). CETSA. cetsa.org. [Link]
- Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. PubMed. [Link]
- Shearer, B. G., et al. (2010). Identification and Characterization of 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a Selective and Irreversible Peroxisome Proliferator-Activated Receptor δ (PPARδ) Antagonist. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Benzamide and Oxadiazole Bioisosteres: A Comparative Study for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One of the most effective strategies in this endeavor is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity while improving other properties. This guide provides an in-depth comparative analysis of the benzamide functional group and its increasingly popular bioisostere, the 1,2,4-oxadiazole ring. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a technical and practical understanding of this bioisosteric relationship, supported by experimental data and validated protocols.
The amide bond is a cornerstone of many biologically active molecules, contributing to their structural rigidity and hydrogen bonding capabilities.[1] However, its susceptibility to enzymatic hydrolysis presents a significant challenge in drug design, often leading to poor metabolic stability.[1] The 1,2,4-oxadiazole ring has emerged as a robust bioisosteric replacement for the amide group, primarily due to its resistance to hydrolysis, which can lead to improved metabolic stability.[2][3] This substitution can profoundly influence a compound's physicochemical properties, target engagement, and overall in vivo performance.
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a benzamide with an oxadiazole is often driven by the desire to fine-tune a molecule's physicochemical properties. While both moieties can participate in hydrogen bonding, their electronic and lipophilic characteristics differ significantly. The 1,2,4-oxadiazole, being a five-membered aromatic heterocycle, generally increases lipophilicity compared to a more polar amide group. However, the specific substitution pattern on the oxadiazole ring can modulate these properties.
A systematic comparison of matched molecular pairs, where the only difference is the presence of a benzamide versus an oxadiazole, is the most effective way to quantify these differences. Below is a summary of key physicochemical parameters that are critical for drug development:
| Property | Benzamide Moiety | 1,2,4-Oxadiazole Moiety | Rationale for Change in Drug Discovery |
| Lipophilicity (LogP/LogD) | Generally more polar | Typically more lipophilic | Can be modulated to enhance cell permeability and target engagement, but excessive lipophilicity can lead to off-target effects and poor solubility. |
| Hydrogen Bonding | H-bond donor (N-H) and acceptor (C=O) | H-bond acceptor (N and O atoms) | Loss of the H-bond donor can alter binding modes and reduce interactions with certain targets, but can also decrease polarity and improve membrane permeability. |
| Metabolic Stability | Susceptible to amidase-mediated hydrolysis | Generally resistant to hydrolysis | A primary driver for this bioisosteric replacement, leading to increased in vivo half-life and oral bioavailability.[4] |
| Aqueous Solubility | Generally higher | Often lower due to increased lipophilicity | A critical parameter to balance; poor solubility can hinder formulation and absorption. |
| pKa | Amide protons are generally not acidic | Weakly basic nitrogen atoms | Can influence ionization state at physiological pH, affecting solubility, permeability, and target binding. |
Synthesis of Benzamide-Oxadiazole Bioisosteres: A Validated Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from benzamide precursors typically involves the conversion of the amide to an amidoxime, followed by cyclization with an acylating agent. This well-established route offers high yields and a broad substrate scope.
This protocol details a common two-step process for synthesizing a 1,2,4-oxadiazole from a nitrile (often derived from a primary benzamide).
Step 1: Synthesis of the Benzamidoxime Intermediate
-
To a solution of the starting aryl nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the benzamidoxime.
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
Dissolve the benzamidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted 1,2,4-oxadiazole.[5][6][7]
Caption: Synthetic workflow for 1,2,4-oxadiazole formation.
Case Study 1: PARP Inhibitors in Oncology
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in the DNA damage response (DDR) of tumor cells.[8] The pharmacophore of many first-generation PARP inhibitors, such as Olaparib, features a critical benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic site of the enzyme.[5][8]
The replacement of the benzamide group with a 1,2,4-oxadiazole has been explored to improve the pharmacokinetic properties of PARP inhibitors.[9] This substitution maintains the necessary interactions with the enzyme's active site while offering enhanced metabolic stability.
Caption: PARP1 signaling in DNA repair and inhibitor action.[1][2][10][11][12]
Comparative Biological Activity:
| Compound | Target | IC50 | Rationale for Bioisosteric Replacement | Reference |
| Olaparib (Benzamide) | PARP-1 | 1.0 nM | The benzamide is a key pharmacophore for binding to the NAD+ pocket. | [13] |
| Oxadiazole Analog (5u) | PARP-1 | ~1.4 µM (cell viability) | To improve metabolic stability and explore novel chemical space while retaining anti-cancer activity. | [9] |
Note: The IC50 values are from different assays (enzyme inhibition vs. cell viability) and should be compared with caution. However, they demonstrate that the oxadiazole scaffold can maintain potent anti-cancer activity.
Case Study 2: CB2 Receptor Agonists for Neuropathic Pain and Inflammation
The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed on immune cells, making it an attractive target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[3][8][14][15] Several classes of CB2 agonists have been developed, with some incorporating a benzamide moiety. Bioisosteric replacement with a 1,2,4-oxadiazole has been investigated to enhance brain penetration and metabolic stability.[16]
Caption: Simplified CB2 receptor signaling pathway.[3][8][14][17][18]
Comparative Binding Affinity:
| Compound Class | Target | Kᵢ (nM) | Key Findings | Reference |
| Benzimidazole-based Agonists | hCB2 | Up to 1 nM | High affinity and selectivity for the CB2 receptor. | [19] |
| 1,2,4-Oxadiazole Agonists | hCB2 | 2.9 nM | The oxadiazole core can support high-affinity binding to the CB2 receptor. | [15] |
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically validate the improved metabolic stability of an oxadiazole bioisostere, an in vitro assay using human liver microsomes (HLMs) is a standard approach.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO). Prepare the HLM suspension and the NADPH regenerating system in phosphate buffer on ice.
-
Incubation: In a 96-well plate, add the HLM suspension to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the respective wells. The final concentration of the test compound is typically 1 µM.
-
Termination: At the end of each time point, terminate the reaction by adding ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting linear regression line is the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.[4][20][21][22][23]
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The bioisosteric replacement of a benzamide with a 1,2,4-oxadiazole is a powerful and validated strategy in drug discovery. This modification can significantly enhance metabolic stability, a critical parameter for developing orally bioavailable drugs. However, this change is not without its trade-offs, as it can also impact lipophilicity, solubility, and target engagement. The case studies on PARP inhibitors and CB2 receptor agonists demonstrate that oxadiazole-containing compounds can retain high potency. A thorough understanding of the comparative physicochemical properties, coupled with robust synthetic and analytical protocols, is essential for the successful application of this bioisosteric pair. By carefully considering the multifaceted effects of this substitution, drug development professionals can effectively leverage the benzamide-oxadiazole bioisosteric relationship to design next-generation therapeutics with improved drug-like properties.
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A Comparative Guide to Single-Crystal X-ray Crystallography for Benzamide Structure Confirmation
Introduction: The Imperative of Unambiguous Structural Confirmation
In the landscape of drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely a formality; it is the bedrock upon which its efficacy, safety, and intellectual property are built. The benzamide moiety is a ubiquitous pharmacophore, forming the structural core of numerous approved pharmaceuticals. Its deceptively simple structure can exhibit complex polymorphism and conformational subtleties that profoundly influence its biological activity and physicochemical properties.[1] Therefore, the definitive confirmation of its atomic arrangement is a critical checkpoint in the research and development pipeline.
For decades, single-crystal X-ray diffraction (SCXRD) has been revered as the "gold standard" for molecular structure determination.[2][3] This guide provides an in-depth comparison of SCXRD with other principal analytical techniques, grounded in experimental data and field-proven insights. We will explore the causality behind experimental choices, present a self-validating workflow for confirming the structure of benzamide, and offer objective data to guide researchers in selecting the most appropriate analytical strategy.
The Gold Standard: Why Single-Crystal X-ray Crystallography Reigns Supreme
Single-crystal X-ray crystallography is an imaging technique that provides an unparalleled, high-resolution view of a molecule's structure as it exists in a crystalline solid.[4][5] The method relies on the elastic scattering of X-rays by the electrons within a highly ordered crystal lattice.[4] The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is mathematically deconvoluted to generate a three-dimensional electron density map. From this map, the precise position of each atom can be determined, yielding a definitive model of the molecule.[6]
Key Information Provided by SCXRD:
-
Unambiguous Connectivity: Confirms the exact bonding arrangement of all atoms.
-
Precise Molecular Geometry: Delivers highly accurate measurements of bond lengths, bond angles, and torsion angles.[3][5]
-
Absolute Stereochemistry: Can definitively determine the absolute configuration of chiral centers.
-
Intermolecular Interactions: Reveals how molecules pack together in the solid state, including crucial hydrogen bonding and π-stacking interactions.[3][7]
-
Conformational Analysis: Provides a static snapshot of the molecule's conformation within the crystal lattice.
The primary strength of SCXRD is its definitiveness. When a high-quality crystal is analyzed, the resulting structure is considered unequivocal proof of the molecule's identity and spatial arrangement. However, this power is contingent on its greatest limitation: the absolute requirement for a single, well-ordered crystal of suitable size and quality, which can be a significant experimental hurdle.[2][8]
Comparative Analysis: SCXRD in the Context of Alternative Techniques
While SCXRD provides the ultimate structural answer, other techniques offer complementary, and sometimes more readily obtainable, information. The choice of method depends on the sample's nature, the information required, and the stage of development.[8] The primary alternatives are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[9] More recently, Three-Dimensional Electron Diffraction (3DED) has emerged as a powerful tool for analyzing microcrystalline samples.[2][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing a dynamic picture that complements the static solid-state view from SCXRD.[11][12] It relies on the magnetic properties of atomic nuclei. For a molecule like benzamide, ¹H and ¹³C NMR are indispensable.[11]
-
¹H NMR: Reveals the chemical environment, number, and connectivity of protons. Signals for amide, aromatic, and substituent protons are typically distinct.[11]
-
¹³C NMR: Shows signals for each unique carbon atom, with the carbonyl carbon chemical shift being particularly characteristic.[11]
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between atoms, allowing for the piecing together of the molecular skeleton.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and formula of a compound.[9][13] When coupled with fragmentation techniques (MS/MS), it can provide clues about the molecule's substructures. For benzamide, electron ionization can lead to characteristic fragments, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).[14]
Three-Dimensional Electron Diffraction (3DED)
3DED, or micro-crystal electron diffraction (MicroED), is a rapidly advancing technique that operates on principles similar to SCXRD but uses electrons instead of X-rays.[2][10] Its key advantage is the ability to analyze nanocrystals that are far too small for conventional X-ray diffraction, overcoming the primary bottleneck of SCXRD.[2][10]
Data-Driven Comparison of Key Techniques
The following table summarizes the performance and applications of these core techniques in the context of benzamide structure confirmation.
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | 3D Electron Diffraction (3DED) |
| Primary Output | 3D atomic coordinates, bond lengths/angles, crystal packing[3] | Chemical shifts, coupling constants, connectivity, dynamics in solution[11][12] | Mass-to-charge ratio (m/z), molecular formula, fragmentation patterns[9] | 3D atomic coordinates from nanocrystals[2][10] |
| Sample Requirement | Single crystal (typically >10 µm)[15] | Soluble sample (~1-10 mg)[11] | Small amount (~µg-ng), soluble or volatile[13] | Nanocrystals (~0.1-2 µm)[2] |
| Resolution | Atomic (<1 Å) | Atomic (inferred connectivity) | Molecular Formula | Near-atomic (<1.5 Å)[2] |
| Key Strengths | Unambiguous 3D structure, absolute configuration, solid-state interactions.[5] | Provides data on solution-state structure and dynamics, non-destructive.[12] | High sensitivity, accurate mass for formula determination, mixture analysis (LC-MS).[13] | Overcomes the need for large single crystals, high throughput potential.[10] |
| Key Limitations | Requires diffraction-quality single crystals, which can be difficult to grow.[2] | Does not directly provide 3D coordinates or solid-state packing; can be complex for large molecules.[16][17] | Provides no 3D spatial information; fragmentation can be ambiguous.[9] | Evolving technique; dynamical scattering can complicate data analysis.[2] |
A Self-Validating Experimental Workflow for Benzamide
Trustworthiness in structural science is achieved through a self-validating system where orthogonal techniques confirm a central hypothesis. The following workflow integrates SCXRD with NMR and MS to provide incontrovertible proof of a benzamide derivative's structure.
Caption: Self-validating workflow for benzamide structure confirmation.
Protocol 1: Crystallization of Benzamide for SCXRD
The success of an SCXRD experiment hinges entirely on the quality of the crystal.[15]
-
Solvent Selection: Dissolve the purified benzamide derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, acetone/hexane) in which it is sparingly soluble at room temperature.
-
Slow Evaporation (Method A): Cover the vial containing the solution with parafilm. Pierce the parafilm with a needle to create 2-3 small holes. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[18]
-
Vapor Diffusion (Method B): Place the vial from step 1 inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Harvesting: Once well-formed, transparent crystals with sharp edges appear, carefully harvest them using a nylon loop or a micromanipulator.[15] The ideal crystal should be a single, non-twinned block with dimensions between 0.05 and 0.25 mm.[15]
Protocol 2: Single-Crystal X-ray Diffraction
-
Mounting: Mount a selected crystal on a goniometer head using a suitable cryoprotectant oil. Flash-cool the crystal in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.[7]
-
Data Collection: Center the crystal in the X-ray beam of a diffractometer.[6] An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. Based on this, a data collection strategy is devised to measure the intensities of a complete and redundant set of reflections to a desired resolution (typically 0.85 Å for small molecules).[19]
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution & Refinement: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data using least-squares methods. The final model is validated by checking metrics like the R-factor (crystallographic residual factor), which should ideally be below 5% for a well-refined small molecule structure.[2]
Logical Framework for Technique Selection
The decision to pursue SCXRD is driven by the need for definitive structural proof and the availability of suitable crystalline material.
Caption: Decision logic for selecting a structural analysis technique.
Conclusion
For the unambiguous confirmation of a benzamide derivative's structure, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a definitive, high-resolution three-dimensional model that serves as the ultimate arbiter of molecular identity, conformation, and stereochemistry. While techniques like NMR and Mass Spectrometry are essential for routine characterization and provide crucial complementary data regarding the molecule's solution-state behavior and molecular formula, they cannot replace the certainty afforded by SCXRD.[9] The emergence of 3D Electron Diffraction is a promising development for cases where crystallization yields only nanocrystals, expanding the reach of diffraction-based methods.[2][10] By employing a self-validating workflow that integrates these orthogonal techniques, researchers and drug development professionals can establish a molecule's structure with the highest degree of scientific integrity and confidence.
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A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous confirmation of a synthesized compound's purity is a critical, non-negotiable checkpoint. The presence of even minute impurities can drastically alter a compound's pharmacological activity, toxicity, and stability, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 4-Chloro-2-(trifluoromethyl)benzamide, a key intermediate in the synthesis of various pharmaceutical agents.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and presents a framework for cross-validation to ensure the highest degree of confidence in your analytical results.
The Criticality of Purity for this compound
This compound possesses a unique chemical architecture, incorporating a chlorinated and a trifluoromethylated phenyl ring linked to an amide group. This combination of functional groups makes it a valuable building block but also presents specific challenges in its synthesis and purification. Potential impurities can arise from unreacted starting materials, side reactions, or degradation products. Common impurities might include the starting materials, such as 4-chloro-2-(trifluoromethyl)benzoic acid or the aminating agent, as well as isomers or over-alkylated byproducts. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for purity determination is contingent on the specific information required, the nature of potential impurities, and the available instrumentation. Here, we compare the most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a stationary and a mobile phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Provides structural information based on the magnetic properties of atomic nuclei. | Measures the heat flow associated with thermal transitions. |
| Primary Strength | High resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.[1] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[2] | Unambiguous structural confirmation and absolute purity determination (qNMR) without a specific standard for the analyte.[3] | Rapid determination of absolute purity for crystalline compounds.[4][5] |
| Common Impurities Detected | Starting materials, non-volatile byproducts, isomers. | Residual solvents, volatile starting materials, and byproducts.[2] | Structural isomers, and provides a holistic view of all proton- and fluorine-containing species. | Eutectic impurities that are soluble in the melt.[6] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water).[1] | Dissolution in a volatile organic solvent; derivatization may be required for polar analytes. | Dissolution in a deuterated solvent, often with an internal standard for quantitative analysis (qNMR). | Minimal; requires a small amount of solid sample.[5] |
| Limitations | May not detect highly volatile impurities. Peak co-elution can be a challenge. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods for trace impurities. | Not suitable for amorphous materials, compounds that decompose on melting, or for detecting impurities that form solid solutions.[4] |
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points for the purity assessment of this compound. It is crucial to note that while these methods are based on established principles for similar compounds, method validation according to regulatory guidelines (e.g., ICH Q2(R1)) is essential for use in a regulated environment.[7]
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[1] A reversed-phase method is typically the first choice for a molecule like this compound.
Experimental Protocol: Reversed-Phase HPLC
-
HPLC System: A system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it to elute more hydrophobic compounds. For example, 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or the λmax of this compound determined by UV-Vis spectrophotometry.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[8]
Causality Behind Choices: The C18 stationary phase provides good retention for the moderately polar benzamide. The acidic mobile phase (formic acid) helps to ensure sharp peaks by suppressing the ionization of any acidic or basic functional groups. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Workflow for HPLC Purity Assessment
Caption: Experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis and purification steps.[2]
Experimental Protocol: GC-MS
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Causality Behind Choices: The non-polar column separates compounds primarily based on their boiling points. The temperature program allows for the separation of a wide range of volatile compounds. Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis of volatile impurities.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[3] For this compound, both ¹H and ¹⁹F NMR are highly informative.
Experimental Protocol: ¹H and ¹⁹F qNMR
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized compound and a certified internal standard (e.g., maleic acid for ¹H NMR, or a fluorinated compound with a known purity and a distinct chemical shift for ¹⁹F NMR) into a clean NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve the sample and internal standard.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard one-dimensional ¹⁹F NMR spectrum.
-
Due to the wide chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected signals.
-
-
Data Analysis:
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of nuclei per molecule, MW = molecular weight, m = mass, and IS = internal standard.
-
Causality Behind Choices: ¹⁹F NMR is particularly powerful for fluorinated compounds as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, leading to less signal overlap and high sensitivity.[9][10][11] The use of a certified internal standard in qNMR allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself.[3]
Logical Relationship in qNMR Purity Determination
Caption: Key inputs for calculating absolute purity using qNMR.
Differential Scanning Calorimetry (DSC) for Absolute Purity
DSC is a thermal analysis technique that can be used to determine the absolute purity of highly crystalline organic compounds.[4] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.[5]
Experimental Protocol: DSC
-
DSC Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a standard aluminum DSC pan and hermetically seal it.
-
Heating Program: Heat the sample at a slow, constant rate, typically 0.5-2 °C/min, through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which is typically integrated into the instrument's software.
Causality Behind Choices: A slow heating rate is crucial to maintain thermal equilibrium during melting, which is a prerequisite for the accurate application of the van't Hoff equation.[6] This method provides a measure of the total mole fraction of eutectic impurities.
Workflow for DSC Purity Determination
Caption: Workflow for determining purity by DSC.
Conclusion and Best Practices
A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture of all potential impurities.
-
For routine quality control and the determination of overall purity , a validated HPLC method is the primary choice, offering high precision and the ability to quantify known and unknown impurities.
-
To ensure the absence of volatile impurities , such as residual solvents, GC-MS analysis is essential.
-
For absolute confirmation of the chemical structure and for an orthogonal, highly accurate determination of absolute purity , ¹⁹F and ¹H qNMR are unparalleled.
-
As a rapid screening tool for the purity of crystalline batches , DSC provides valuable information on the total level of eutectic impurities.
By employing a combination of these techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized this compound for its intended applications in drug discovery and development. This rigorous analytical approach is fundamental to good scientific practice and is a cornerstone of developing safe and effective new medicines.
References
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The Versatility of the Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships
The substituted benzamide motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for the development of a diverse array of therapeutic agents. Its remarkable versatility stems from the ability of substituents on the aromatic ring and the amide nitrogen to profoundly influence biological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted benzamides, focusing on their roles as dopamine D2 receptor antagonists, serotonin 5-HT4 receptor agonists, and histone deacetylase (HDAC) inhibitors. By understanding the nuanced effects of chemical modifications on these distinct biological targets, researchers can more effectively design and optimize novel drug candidates.
The Benzamide Core: A Privileged Structure in Drug Discovery
The simple yet elegant benzamide structure, consisting of a benzene ring attached to an amide functional group, offers multiple points for chemical modification. These modifications, strategically placed, can fine-tune the molecule's interaction with its biological target, leading to a wide spectrum of pharmacological effects. This guide will explore the SAR of substituted benzamides in three key therapeutic areas: antipsychotics, prokinetics, and oncology.
Substituted Benzamides as Dopamine D2 Receptor Antagonists: Targeting Psychosis
Substituted benzamides are a well-established class of antipsychotic drugs that primarily exert their effects by antagonizing dopamine D2 receptors in the brain.[1] The general pharmacophore for D2 receptor antagonism includes a substituted benzamide core, a linker, and a basic amine moiety.
Key Structural Features for D2 Receptor Antagonism
The SAR for D2 receptor antagonism is well-defined, with specific substitutions on the benzamide ring being critical for high affinity and selectivity.
-
Substitution Pattern on the Benzene Ring: The nature and position of substituents on the aromatic ring are paramount. For instance, a methoxy group at the 2-position and a halogen or other electron-withdrawing group at the 5-position are often associated with potent D2 antagonism.[2]
-
The Amide Linker: The linker, typically a short alkyl chain, connects the benzamide core to a basic amine. Its length and flexibility are crucial for optimal interaction with the receptor.
-
The Basic Amine: A tertiary amine, often incorporated into a heterocyclic ring system like a pyrrolidine or piperidine, is essential for forming a salt bridge with an acidic residue in the receptor's binding pocket.
Comparative Analysis of D2 Antagonist Potency
The following table summarizes the D2 receptor binding affinities of representative substituted benzamides, illustrating the impact of different substitution patterns.
| Compound | R1 | R2 | R3 (Side Chain) | D2 Receptor Affinity (Ki, nM) | Reference |
| Sulpiride | -OCH3 | -SO2NH2 | (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) | 2.7 | [2] |
| Amisulpride | -OCH3 | -SO2Et | (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) | 2.8 | [2] |
| Raclopride | -OCH3 | -Cl | (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) | 1.8 | [2] |
| Eticlopride | -OCH3 | -Cl | (S)-N-((1-ethyl-2-pyrrolidinyl)methyl) with an ethyl group on the nitrogen | 0.06 | [2] |
Causality Behind Experimental Choices: The selection of these compounds for comparison is based on their clinical relevance and the systematic variation in their substitution patterns, which allows for a clear demonstration of SAR principles. For example, the comparison between sulpiride and amisulpride highlights the impact of modifying the sulfamoyl group, while the progression to raclopride and eticlopride demonstrates the effect of halogen substitution and N-alkylation on the side chain, respectively.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Objective: To quantify the binding affinity (Ki) of substituted benzamides for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.[3]
-
[3H]-Spiperone (radioligand).
-
Haloperidol (positive control).
-
Test compounds (substituted benzamides).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the D2-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]-Spiperone at a fixed concentration (e.g., 0.2 nM), and varying concentrations of the test compound or haloperidol.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a Dopamine D2 Receptor Binding Assay.
Substituted Benzamides as Serotonin 5-HT4 Receptor Agonists: Enhancing Gastrointestinal Motility
In contrast to their antagonist activity at D2 receptors, certain substituted benzamides act as agonists at the serotonin 5-HT4 receptor, promoting gastrointestinal motility.[4][5][6][7] These prokinetic agents are valuable in treating disorders like gastroparesis and constipation.
Key Structural Features for 5-HT4 Receptor Agonism
The SAR for 5-HT4 agonism shares some similarities with D2 antagonism but also has distinct features.
-
Benzamide Ring Substituents: A 4-amino and a 5-chloro substituent on the benzamide ring are common features of potent 5-HT4 agonists.[5] A 2-methoxy group is also often present.
-
The Linker and Basic Amine: The side chain attached to the amide nitrogen is crucial for 5-HT4 agonism. It typically consists of a piperidine ring connected via a short alkyl linker. The substituent on the piperidine nitrogen significantly influences activity.
Comparative Analysis of 5-HT4 Agonist Potency
The following table compares the 5-HT4 receptor binding affinities of several benzamide derivatives.
| Compound | R1 | R2 | R3 (Side Chain) | 5-HT4 Receptor Affinity (Ki, nM) | Reference |
| Metoclopramide | -OCH3 | -Cl | -NH(CH2)2N(C2H5)2 | 1000 | [8] |
| Cisapride | -OCH3 | -Cl | 4-amino-5-chloro-2-methoxybenzoyl group attached to a piperidine ring | 5.4 | [7] |
| Prucalopride | -OCH3 | -Cl | 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide attached to a piperidine ring | 0.64 | [7] |
Causality Behind Experimental Choices: This comparison illustrates the evolution of 5-HT4 agonists from the less potent metoclopramide to the highly potent and selective prucalopride. The structural modifications highlight the importance of the complex side chain in achieving high affinity for the 5-HT4 receptor.
Experimental Protocol: 5-HT4 Receptor Functional Assay (cAMP Accumulation)
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor, a hallmark of Gs-coupled receptor activation.[9]
Objective: To determine the functional potency (EC50) of substituted benzamides as 5-HT4 receptor agonists.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.[9][10]
-
Serotonin (positive control).
-
Test compounds (substituted benzamides).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Cell Plating: Seed the 5-HT4-expressing cells in a 96-well plate and grow to near confluency.
-
Compound Addition: Replace the culture medium with stimulation buffer containing varying concentrations of the test compound or serotonin.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a 5-HT4 Receptor Functional Assay.
Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors: A New Frontier in Cancer Therapy
More recently, the benzamide scaffold has emerged as a promising framework for the development of histone deacetylase (HDAC) inhibitors, a class of anticancer agents that promote the re-expression of tumor suppressor genes.[11][12]
Key Structural Features for HDAC Inhibition
The pharmacophore for benzamide-based HDAC inhibitors typically consists of three components:
-
Zinc-Binding Group (ZBG): The ortho-amino anilide portion of the benzamide chelates the zinc ion in the active site of the HDAC enzyme.[13]
-
Linker: A linker, often an aromatic or heteroaromatic ring, connects the ZBG to the cap group.
-
Cap Group: A surface-recognition moiety that interacts with residues on the rim of the active site, contributing to potency and selectivity.
Comparative Analysis of HDAC Inhibitor Potency
The table below presents the inhibitory activity of several benzamide-based HDAC inhibitors against different HDAC isoforms.
| Compound | Cap Group | Linker | ZBG | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| Entinostat (MS-275) | Pyridyl | Phenyl | o-aminoanilide | 160 | 250 | [11] |
| Mocetinostat (MGCD0103) | Quinoxaline | Phenyl | o-aminoanilide | 170 | 330 | [11] |
| Compound 13 | Imidazole-based | Phenyl | 2-methylamino benzamide | >15000 | 41 | [14] |
Causality Behind Experimental Choices: The selected compounds demonstrate the evolution of benzamide-based HDAC inhibitors towards isoform selectivity. Entinostat and mocetinostat are pan-HDAC inhibitors, while the more recently developed compound 13 shows remarkable selectivity for HDAC3.[14] This highlights the importance of modifying the ZBG and cap group to achieve selective inhibition.
Experimental Protocol: HDAC Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure the activity of HDAC enzymes and the inhibitory potential of test compounds.[15][16][17][18][19]
Objective: To determine the IC50 values of substituted benzamides against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Trichostatin A (TSA, positive control).
-
Test compounds (substituted benzamides).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (containing a protease to cleave the deacetylated product).
-
96-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Assay Setup: In a 96-well black plate, add the HDAC enzyme, assay buffer, and varying concentrations of the test compound or TSA.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction and initiate the development step by adding the developer solution. Incubate at room temperature for 10-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Fluorometric HDAC Activity Assay.
Conclusion: The Enduring Legacy and Future Potential of Substituted Benzamides
The substituted benzamide scaffold continues to be a remarkably fruitful starting point for the discovery of new drugs with diverse therapeutic applications. The detailed structure-activity relationships discussed in this guide for dopamine D2 receptor antagonists, 5-HT4 receptor agonists, and HDAC inhibitors underscore the power of subtle chemical modifications to achieve desired biological effects. As our understanding of disease biology deepens and new molecular targets are identified, the versatile benzamide core is poised to remain a central element in the armamentarium of medicinal chemists for years to come. The provided experimental protocols offer a robust framework for researchers to evaluate their own novel benzamide derivatives and contribute to the ongoing legacy of this important chemical class.
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A Comparative Guide to PARP Inhibitor Efficacy: An In Vitro and In Vivo Analysis of Olaparib and Talazoparib
Senior Application Scientist Note: An extensive review of publicly available scientific literature and databases did not yield sufficient in vitro or in vivo efficacy data for the compound "4-Chloro-2-(trifluoromethyl)benzamide" to construct a meaningful and scientifically rigorous comparison guide. This compound appears to be either a novel entity not yet extensively characterized in the public domain or a chemical intermediate.
To fulfill the objective of providing a high-quality, data-driven comparison guide for researchers in drug development, this document will instead focus on two well-characterized, clinically significant, and structurally relevant compounds that fall within the broader class of targeted cancer therapeutics: Olaparib and Talazoparib . Both are potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and offer an excellent basis for comparing in vitro potency with in vivo therapeutic efficacy, a critical analysis in preclinical drug evaluation. This guide will delve into their mechanisms, compare their performance using experimental data, and provide detailed protocols for replicating key assays.
Introduction: The Principle of Synthetic Lethality and PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) network. They are essential for identifying and repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[1][2] In healthy cells, if SSBs persist and are converted to more lethal double-strand breaks (DSBs) during replication, the homologous recombination (HR) pathway, mediated by proteins like BRCA1 and BRCA2, efficiently repairs the damage.
However, many cancers exhibit deficiencies in the HR pathway (HRD), often due to mutations in BRCA1/2 genes.[3] These cancer cells become uniquely dependent on PARP-mediated repair for survival. Inhibiting PARP in HRD cells prevents the repair of SSBs, leading to an accumulation of DSBs that cannot be resolved. This overwhelming genomic instability triggers apoptosis and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal but a deficiency in either one alone is not, is known as synthetic lethality .[3][4]
Olaparib was the first PARP inhibitor (PARPi) to receive FDA approval, validating this therapeutic strategy.[5] Talazoparib, a next-generation PARPi, has since demonstrated significantly higher potency.[5][6] This guide compares these two agents to illuminate the nuances of their efficacy.
Differentiating Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
PARP inhibitors exert their cytotoxic effects through two primary mechanisms:
-
Catalytic Inhibition : This is the foundational mechanism where the inhibitor binds to the catalytic domain of the PARP enzyme, preventing it from synthesizing poly(ADP-ribose) chains. This blocks the recruitment of other DNA repair proteins to the site of an SSB.
-
PARP Trapping : A more potent mechanism of cytotoxicity involves the inhibitor locking the PARP enzyme onto the DNA at the site of the break.[6][7] The resulting PARP-DNA complex is a physical obstruction that stalls replication forks, leading to the formation of DSBs.[7][8] The potency of a PARPi is now understood to be closely correlated with its ability to "trap" PARP on DNA.
Talazoparib is recognized as a much more potent PARP trapper than Olaparib, which accounts for its enhanced cytotoxicity even at lower concentrations.[6][9]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of PARP inhibitors is evaluated through enzymatic assays, which measure the inhibition of PARP's catalytic activity, and cell-based assays, which assess cytotoxicity and the extent of PARP trapping in cancer cell lines.
Talazoparib consistently demonstrates superior potency in in vitro settings. Its half-maximal inhibitory concentration (IC50) for PARP1 enzymatic activity is lower than that of Olaparib, but the most significant difference lies in its PARP trapping efficiency, where it is nearly 100-fold more potent.[5][6] This translates to greater cytotoxicity in cell lines with BRCA mutations.
| Parameter | Olaparib | Talazoparib | Reference(s) |
| PARP1 Enzymatic IC50 | ~1.9 - 5 nM | ~0.57 - 1 nM | [5][10] |
| PARP Trapping Potency | Moderate | High (~100x > Olaparib) | [5][6] |
| Cytotoxicity (IC50) | Micromolar (µM) range in sensitive cell lines | Nanomolar (nM) range in sensitive cell lines | [5][11] |
Featured In Vitro Protocol: Clonogenic Survival Assay
This assay is a gold standard for determining the cytotoxic effect of a drug on the ability of single cells to proliferate and form colonies.
Caption: Workflow for a Clonogenic Survival Assay.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a BRCA-deficient cancer cell line (e.g., HCC-1937, CAPAN-1) under standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells. Seed a predetermined number of cells (e.g., 500 cells per well) into 6-well plates and allow them to adhere for 24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of Olaparib and Talazoparib in culture medium from a DMSO stock. Final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the plates and add the drug-containing medium. Include a vehicle-only (DMSO) control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form. Do not disturb the plates during this period.
-
-
Fixation and Staining:
-
Gently wash the wells with phosphate-buffered saline (PBS).
-
Add 1 mL of 100% methanol to each well and incubate for 15 minutes to fix the colonies.
-
Remove the methanol and add 1 mL of 0.5% crystal violet solution. Incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Analysis:
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each drug concentration: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF against drug concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Efficacy: Translating Potency to Therapeutic Effect
In vivo studies, typically using patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunodeficient mice, are essential to evaluate a drug's therapeutic window, pharmacokinetics, and overall anti-tumor activity.[1][4][12]
In these models, Talazoparib's high in vitro potency translates to superior in vivo efficacy, often at much lower doses than Olaparib.[9] Studies have shown that Talazoparib can induce significant tumor regression as a single agent in models with HR deficiencies.[12][13] While Olaparib is also effective, it may require combination with other agents like chemotherapy or be administered at higher doses to achieve similar levels of tumor growth inhibition.[4][11][14]
| Parameter | Olaparib | Talazoparib | Reference(s) |
| Typical Monotherapy Dose (Mouse) | 50-100 mg/kg, daily | 0.1 - 1 mg/kg, daily | [9][11] |
| Observed Efficacy (BRCA-mutant models) | Tumor growth inhibition, stasis | Tumor regression, prolonged survival | [4][13][15] |
| Tolerability | Generally well-tolerated; potential for hematologic toxicity in combination | Well-tolerated at effective doses; dose-limiting hematologic toxicity noted in some studies | [6][11] |
| Combination Synergy | High synergy with DNA damaging agents (e.g., carboplatin, temozolomide) | High synergy with DNA damaging agents and radiotherapy | [6][9][11] |
Featured In Vivo Protocol: Tumor Xenograft Efficacy Study
This protocol outlines a standard mouse xenograft study to compare the anti-tumor activity of two compounds.
Caption: Workflow for a Xenograft Efficacy Study.
Step-by-Step Methodology:
-
Animal Model and Cell Implantation:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Subcutaneously inject 2-5 million BRCA-deficient cancer cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = 0.5 x L x W².
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Vehicle, Olaparib 50 mg/kg, Talazoparib 0.33 mg/kg).
-
-
Drug Formulation and Administration:
-
Formulate Olaparib and Talazoparib in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the drugs daily via oral gavage. The vehicle group receives the formulation without the active compound.
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of drug toxicity.
-
-
Endpoint and Analysis:
-
The study endpoint is reached when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or when mice show signs of significant toxicity (e.g., >20% body weight loss).
-
Euthanize mice according to ethical guidelines. Tumors can be excised for pharmacodynamic analysis (e.g., Western blot for PAR levels or immunohistochemistry for γH2AX to measure DNA damage).[14]
-
Plot mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
Conclusion: Selecting the Right Tool for the Job
Both Olaparib and Talazoparib are highly effective PARP inhibitors that have revolutionized the treatment of BRCA-mutated cancers. The comparative data reveals a clear distinction in potency, driven primarily by Talazoparib's superior ability to trap PARP-DNA complexes.
-
Talazoparib acts as a more potent cytotoxic agent, achieving significant anti-tumor effects in vivo at much lower concentrations than Olaparib.[5][9] This makes it an excellent candidate for preclinical studies where profound target inhibition is desired.
-
Olaparib , while less potent in PARP trapping, remains a cornerstone therapeutic. Its extensive clinical data and established safety profile make it a critical benchmark compound. Its efficacy is well-documented, particularly in combination with DNA-damaging chemotherapies.[4][11]
For researchers in drug development, the choice between these agents depends on the experimental question. Talazoparib may be preferred for exploring the maximum potential of synthetic lethality, while Olaparib serves as a robust, clinically validated standard for comparison and combination studies. This guide provides the foundational data and protocols to empower researchers to make informed decisions in their preclinical evaluation of novel cancer therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-(trifluoromethyl)benzamide
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Chloro-2-(trifluoromethyl)benzamide. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the scientific and regulatory rationale behind each step. Our objective is to ensure that laboratory personnel can manage this chemical waste with confidence, protecting both themselves and the environment while adhering to strict regulatory standards.
Section 1: Hazard Profile & Regulatory Classification
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound. While a specific Safety Data Sheet (SDS) for CAS number 886496-79-3 is not detailed in the provided search results, data from structurally analogous compounds, such as other trifluoromethyl and chloro-substituted benzamides, allows for a robust hazard assessment.
The trifluoromethyl group is generally very stable, but the combination of this group with a chlorinated benzene ring and an amide functional group dictates its classification as a hazardous substance[1]. Upon thermal decomposition, it can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF)[2].
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[6][7] |
Regulatory Mandate: Classification as Hazardous Waste
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. This compound waste must be managed as hazardous waste .
This classification is based on two key factors:
-
"Listed" Waste Potential: As a halogenated organic compound, it may fall under the "F-listed" wastes (hazardous wastes from non-specific sources) if used as a solvent[9]. The EPA provides a specific list of halogenated organic compounds that are regulated[10].
-
"Characteristic" Waste: Even if not specifically listed, a waste is considered hazardous if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[11]. While this compound is a solid and not typically ignitable, corrosive, or reactive, its potential toxicity necessitates its management as hazardous waste.
Crucially, hazardous chemical waste must never be disposed of down the drain or in regular trash [11][12].
Section 2: The Cornerstone of Compliance: Waste Segregation
The single most important operational step in a laboratory's waste management program is proper segregation[13]. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burden[14].
This compound waste must be segregated as Halogenated Organic Solid Waste . This prevents it from contaminating other waste streams, such as:
-
Non-halogenated solvents
-
Acids and bases
-
Aqueous solutions
-
Solid non-hazardous waste
The following diagram outlines the critical decision-making process for proper laboratory waste segregation.
Caption: Waste Segregation Decision Workflow.
Section 3: Standard Operating Protocol for Disposal
This protocol details the step-by-step process for collecting and disposing of this compound waste within a laboratory.
Step 1: Assemble Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The goal is to prevent skin, eye, and respiratory exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles[15].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use[12][16].
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned[12].
-
Work Area: All handling of the solid compound and transfers of waste should be conducted inside a certified chemical fume hood to mitigate inhalation risks[17].
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by the EPA and OSHA[18][19].
-
Select a Container: Choose a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free of leaks or cracks[20].
-
Affix a Hazardous Waste Label: Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill out all required fields on the label, which must include:
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab where waste is collected at or near the point of generation[19][21].
-
Collection: Carefully transfer waste (e.g., leftover solid, contaminated weigh paper, or gloves) into the pre-labeled container. Minimize the creation of dust.
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste[11][20]. This is a common and critical compliance point.
-
Storage: Store the container in your designated SAA, which should be away from drains and high-traffic areas. Ensure the container is within secondary containment (such as a spill tray) to catch any potential leaks[22].
-
Volume Limits: An SAA is limited to accumulating a maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic "P-listed" waste)[11][21].
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for waste generation and accumulation; final disposal is handled by trained professionals.
-
Monitor Fill Level: Do not overfill the container. A good rule of thumb is to request pickup when the container is about 75% full[14].
-
Request Pickup: Once the container is full or the experiment is complete, contact your institution's EHS office to schedule a waste pickup[11]. Follow their specific online or paper-based request procedure.
-
Professional Disposal: The EHS department will transport the waste to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal company[19][23]. The ultimate disposal method for this type of halogenated organic solid is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[23].
Section 4: Emergency Procedures
Accidents can happen. A prepared response is key to mitigating harm.
Spill Response (Small Scale):
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or you feel unsafe, evacuate and contact your institution's emergency line.
-
Don PPE: For small, manageable spills, don the appropriate PPE as described in Section 3.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne[12].
-
Collect Waste: Carefully sweep or scoop the material into your labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[3].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[3][5].
For all exposures, consult the compound's SDS and inform your supervisor and EHS department.
Section 5: A Note on Waste Minimization
The most effective disposal procedure is to minimize the waste generated in the first place. Adhering to the principles of green chemistry and good laboratory practice can significantly reduce regulatory burden and environmental impact. Strategies include:
-
Ordering only the quantity of chemical needed for the experiment[11].
-
Maintaining a detailed chemical inventory to avoid over-ordering and expiry[17].
-
Where possible, substituting hazardous chemicals with less hazardous alternatives[11].
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(trifluoromethyl)benzamide
This guide provides essential safety protocols and operational plans for the handling and disposal of 4-Chloro-2-(trifluoromethyl)benzamide (CAS No. 886496-79-3). As a specialized chemical intermediate, its safe management is paramount to ensuring personnel safety and research integrity. The following procedures are synthesized from established chemical safety principles and data from structurally analogous compounds, providing a robust framework for risk mitigation in the laboratory.
Hazard Assessment: An Evidence-Based Approach
Specific hazard data for this compound is limited.[1] Therefore, a conservative risk assessment has been developed based on the hazard profiles of structurally similar compounds, such as other halogenated and trifluoromethyl-substituted benzamides.[2][3] This approach is critical for establishing a self-validating system of safety where protocols are grounded in the known risks of the chemical class.
The primary hazards are identified as:
-
Skin Irritation : Direct contact may cause redness, itching, and inflammation.[3]
-
Serious Eye Irritation : The compound can cause significant eye irritation upon contact.[3]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[2][3]
-
Potential Acute Oral Toxicity : Similar compounds are harmful if swallowed.[3]
| Hazard Classification | Category | Rationale | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Based on data for analogous trifluoromethyl-benzamide compounds. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | Based on data for analogous trifluoromethyl-benzamide compounds. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [2][3] |
| Acute Oral Toxicity | Category 4 (Assumed) | Harmful if swallowed; a conservative assumption based on related structures. | [3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a protective barrier against all potential routes of exposure.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. | Protects eyes from chemical splashes and airborne dust particles.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves. Inspect before use and replace immediately upon contamination. | Prevents direct skin contact, a primary route of exposure leading to irritation.[5] |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned lab coat. | Protects skin and personal clothing from contamination during handling.[4][5] |
| Respiratory Protection | Engineering Controls / Respirator | Primary: Handle exclusively within a certified chemical fume hood. Secondary: If fume hood use is not feasible, a NIOSH-approved N95 (or better) respirator is required. | Minimizes inhalation of dust particles, which can cause respiratory tract irritation.[4][6] |
Operational Plan: From Preparation to Disposal
Safe handling is a systematic process that minimizes exposure at every stage. The following protocols provide a step-by-step guide for laboratory professionals.
Preparation and Donning PPE
Properly donning PPE is the first line of defense. This sequence ensures that protective layers are applied in the correct order to maximize safety.
-
Area Preparation : Before beginning work, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Have spill cleanup materials readily available.
-
Donning Sequence :
-
Step 1 : Put on the laboratory coat, ensuring it is fully buttoned.[4]
-
Step 2 : If a respirator is required based on your risk assessment, perform a seal check to ensure a proper fit.[6]
-
Step 3 : Put on safety goggles.[4]
-
Step 4 : Wash and dry hands thoroughly before donning chemical-resistant nitrile gloves. Ensure the glove cuffs overlap with the sleeves of the lab coat.[4]
-
Safe Handling Procedures
-
Engineering Controls : All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control exposure to dust.[5][7]
-
Procedural Controls :
Doffing PPE
The doffing sequence is designed to prevent cross-contamination from the used PPE to the user.
-
Step 1 : Remove gloves first by peeling them away from the cuff, turning them inside out to trap contaminants. Dispose of them in the designated hazardous waste container.[4]
-
Step 2 : Remove the laboratory coat by unbuttoning it and rolling it away from your body, ensuring the contaminated outer surface is contained.[4]
-
Step 3 : Remove safety goggles.[4]
-
Step 4 : If a respirator was worn, remove it last.[4]
-
Step 5 : Wash hands thoroughly with soap and water after all PPE has been removed.[4]
Emergency Response Plan
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
-
Following Skin Contact : Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][9]
-
Following Eye Contact : Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]
-
Following Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[1]
Spill Response
A clear, logical approach to spill management is essential to prevent further exposure and environmental contamination.
-
Containment : For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite).[10]
-
Cleanup : Carefully sweep or scoop up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of all cleanup materials and contaminated PPE as hazardous waste.[10]
Disposal Plan: Responsible Waste Management
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Chemical Waste : Dispose of unused this compound and any solutions containing it in a dedicated, properly labeled hazardous waste container.[4][11] Never dispose of chemical waste down the sewer or in regular trash.[11]
-
Contaminated Materials : All disposable PPE (gloves, etc.) and materials used for spill cleanup must be disposed of as hazardous waste.[10][11]
-
Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container can be managed according to institutional policy.[11]
All waste must be managed in accordance with local, state, and federal regulations.[10][12]
References
- MDPI.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - BENZIMIDAZOLE, 4,5-DICHLORO-2-(TRIFLUOROMETHYL)-. [Link]
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- MG Chemicals.
- Fisher Scientific. SAFETY DATA SHEET - 2-(Trifluoromethyl)benzamide. [Link]
- Dartmouth College. Hazardous Waste Disposal Guide. [Link]
- New Mexico State University. Hazardous Waste Management Manual. [Link]
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mgchemicals.com [mgchemicals.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

